molecular formula C21H22N2O6S B609821 PACMA 31 CAS No. 1401089-31-3

PACMA 31

Número de catálogo: B609821
Número CAS: 1401089-31-3
Peso molecular: 430.5 g/mol
Clave InChI: AHOOZADJPNUFOQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PACMA 31 is an irreversible inhibitor of protein disulfide isomerase (PDI;  IC50 = 10 µM), an endoplasmic reticulum chaperone protein that catalyzes disulfide bond breakage, formation, and rearrangement. It inhibits PDI chaperone activity in a concentration- and time-dependent manner in an insulin aggregation assay and is cytotoxic to OVCAR-8 and OVCAR-3 ovarian cancer cells (IC50s = 0.9 and 0.32 µM, respectively). This compound binds to GPX4 and induces ferroptosis in OVCAR-8 and HT-1080 fibrosarcoma cells. It also reduces tumor growth in an OVCAR-8 mouse xenograft model.>This compound is an orally bioavailable, selective inhibitor (IC50 = 10 μM) of protein disulfide isomerase (PDI), an endoplasmic reticulum protein that regulates oxidative protein folding by catalyzing the breakage and reformation of disulfide bonds. PDI is upregulated in ovarian, and several other cancers. This compound dose dependently inhibits proliferation of OVCAR-8 in culture and in a tumor xenograft model.

Propiedades

IUPAC Name

ethyl 2-[[2-(2,4-dimethoxy-N-prop-2-ynoylanilino)-2-thiophen-2-ylacetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOOZADJPNUFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401089-31-3
Record name 1401089-31-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Dual-Pronged Mechanism of PACMA 31: A Technical Guide to its Action as a Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of PACMA 31, a small-molecule inhibitor with significant potential in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its molecular interactions, cellular consequences, and the experimental framework used to elucidate its function.

This compound has been identified as a potent, orally active, and irreversible inhibitor with a multi-targeted profile, primarily acting on Protein Disulfide Isomerase (PDI) and Thioredoxin Reductase (TrxR).[1][2] Its covalent modification of these key enzymes disrupts cellular homeostasis, leading to targeted cell death in cancer models.

Core Mechanism of Action: Covalent Inhibition

This compound's primary mechanism involves the formation of a covalent bond with its target proteins.[2][3] This irreversible binding is attributed to the electron-deficient nature of its propynoic acid amide moiety, which readily reacts with nucleophilic residues, such as the thiol groups of cysteine and selenocysteine (B57510), within the active sites of its target enzymes.[1][4]

Primary Target: Protein Disulfide Isomerase (PDI)

The most well-characterized target of this compound is Protein Disulfide Isomerase (PDI), an essential chaperone protein located in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds during protein folding.[5][6]

By forming a covalent adduct with the active site cysteines of PDI, this compound irreversibly inhibits its enzymatic activity.[2][4] This inhibition disrupts the proper folding of proteins, leading to an accumulation of unfolded or misfolded proteins within the ER. This condition, known as ER stress, activates the Unfolded Protein Response (UPR), which, when prolonged and severe, triggers ER-stress-induced apoptosis.[7] The essential role of PDI in the survival and proliferation of cancer cells makes it a critical therapeutic target.[2][6]

Secondary Target: Thioredoxin Reductase (TrxR)

More recent studies have unveiled that this compound also potently inhibits Thioredoxin Reductase (TrxR), a key enzyme in the thioredoxin system that regulates cellular redox homeostasis.[1] this compound's propynamide fragment covalently interacts with the selenocysteine residue in the active site of TrxR.[1]

Inhibition of TrxR disrupts the cell's ability to manage oxidative stress. This leads to the accumulation of reactive oxygen species (ROS) and an increase in oxidized thioredoxin (Trx) and glutathione (B108866) disulfide (GSSG).[1] The resulting severe oxidative stress is a potent trigger for apoptosis, contributing significantly to this compound's cytotoxic effects against cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound's activity.

Target/Cell LineIC50 ValueNotesReference
Protein Disulfide Isomerase (PDI)10 µMIrreversible inhibition.[3][5]
OVCAR-8 (Ovarian Cancer)0.9 µMCytotoxicity.[5]
OVCAR-3 (Ovarian Cancer)0.32 µMCytotoxicity.[5]
PDI (Comparison)85 µMIC50 for Phenylarsine Oxide (PAO), another PDI inhibitor.[7]

Table 1: In Vitro Inhibitory and Cytotoxic Concentrations of this compound.

Animal ModelAdministrationDosageOutcomeReference
Human Ovarian Cancer XenograftIntraperitoneal (i.p.)20-200 mg/kg (daily for 62 days)85% tumor growth inhibition at day 62.[3]
Human Ovarian Cancer XenograftOral (per os)Not specified65% tumor growth inhibition at day 62.[3]

Table 2: In Vivo Efficacy of this compound.

Signaling Pathways and Cellular Fate

The dual inhibition of PDI and TrxR by this compound initiates two distinct but convergent pathways leading to apoptosis.

PACMA31_Mechanism cluster_PDI PDI Inhibition Pathway cluster_TrxR TrxR Inhibition Pathway PACMA31_PDI This compound PDI PDI PACMA31_PDI->PDI Covalent Inhibition MisfoldedProteins Accumulation of Misfolded Proteins PDI->MisfoldedProteins Inhibition of Protein Folding ER_Stress ER Stress MisfoldedProteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis_PDI Apoptosis UPR->Apoptosis_PDI PACMA31_TrxR This compound TrxR TrxR PACMA31_TrxR->TrxR Covalent Inhibition ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Inhibition of Redox Control OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis_TrxR Apoptosis OxidativeStress->Apoptosis_TrxR

Caption: Dual inhibitory pathways of this compound leading to apoptosis.

Concentration-Dependent Effects on Monocyte Tissue Factor

This compound exhibits a complex, concentration-dependent regulation of monocyte Tissue Factor (TF), a key initiator of the coagulation cascade.

  • Low Concentrations : At lower doses, this compound enhances lipopolysaccharide (LPS)-induced monocyte TF production.[8] This effect is mediated by the amplification of Protease-Activated Receptor 2 (PAR2) signaling, which enhances IκB-NFκB signaling.[8]

  • High Concentrations : Conversely, at high concentrations (e.g., 25 µM), this compound significantly inhibits the procoagulant activity (PCA) of TF on LPS-stimulated peripheral blood mononuclear cells (PBMCs), converting TF into a non-coagulant state without affecting its surface antigen expression.[8]

PACMA31_TF_Regulation PACMA31_Low Low Conc. This compound PAR2 PAR2 Signaling PACMA31_Low->PAR2 + PACMA31_High High Conc. This compound Monocyte Monocyte PACMA31_High->Monocyte Inhibits LPS LPS LPS->Monocyte Monocyte->PAR2 TF_PCA ↓ TF Procoagulant Activity Monocyte->TF_PCA Inhibits NFkB ↑ IκB-NFκB Signaling PAR2->NFkB TF_Prod ↑ TF Production NFkB->TF_Prod

Caption: Concentration-dependent regulation of monocyte Tissue Factor by this compound.

Experimental Protocols and Methodologies

The characterization of this compound's mechanism of action has been achieved through a series of established biochemical and cell-based assays.

PDI Activity Assay (Insulin Aggregation)

The inhibitory effect of this compound on PDI activity is commonly measured using an insulin (B600854) aggregation assay.[7]

  • Principle : PDI catalyzes the reduction of disulfide bonds in insulin, causing it to precipitate. The rate of aggregation is monitored by measuring the increase in absorbance (turbidity) over time.

  • Protocol Outline :

    • Recombinant human PDI is pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.

    • The reaction is initiated by adding insulin to the PDI/inhibitor mixture.

    • The absorbance, typically at 650 nm, is measured at regular intervals to monitor the kinetics of insulin aggregation.

    • A decrease in the rate of aggregation in the presence of this compound indicates inhibition of PDI activity.

Target Identification and Covalent Binding

Fluorescent derivatives, 2D gel electrophoresis, and mass spectrometry (MS) were instrumental in confirming PDI as a direct target.[2][4]

Experimental_Workflow start Synthesize Fluorescent This compound Analog treat Treat Ovarian Cancer Cells with Analog start->treat lyse Lyse Cells & Separate Proteins (2D Gel) treat->lyse visualize Visualize Fluorescently Labeled Protein Spots lyse->visualize excise Excise Labeled Spot visualize->excise digest In-Gel Tryptic Digestion excise->digest ms Mass Spectrometry (MS/MS Analysis) digest->ms identify Identify Protein as PDI ms->identify

Caption: Workflow for target identification of this compound.

Cellular Cytotoxicity Assays

Standard cell viability assays are used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Protocol Outline :

    • Cancer cells (e.g., OVCAR-8, OVCAR-3) are seeded in 96-well plates.[5]

    • Cells are treated with a serial dilution of this compound for a specified duration (e.g., 24-72 hours).[3]

    • Cell viability is assessed using reagents such as MTT, MTS, or CellTiter-Glo.

    • The results are used to calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound is evaluated in vivo using mouse xenograft models.[2][3]

  • Protocol Outline :

    • Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or intraperitoneally injected with human cancer cells (e.g., OVCAR-8).

    • Once tumors are established, mice are treated with this compound or a vehicle control via intraperitoneal injection or oral gavage.[3]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors and organs may be harvested for further analysis, such as histology or fluorescence imaging to assess drug distribution.[2]

References

PACMA 31: A Technical Guide to a Covalent Protein Disulfide Isomerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein disulfide isomerase (PDI) is a crucial chaperone protein residing in the endoplasmic reticulum (ER), where it facilitates the proper folding of proteins by catalyzing the formation, breakage, and rearrangement of disulfide bonds.[1][2] Dysregulation of PDI activity is implicated in various pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders, making it an attractive therapeutic target.[2] PACMA 31 has emerged as a potent, orally active, and irreversible inhibitor of PDI.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on cellular signaling pathways.

Chemical Properties and Mechanism of Action

This compound, with the chemical name N-(2,4-Dimethoxyphenyl)-N-(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycylglycine ethyl ester, is a small molecule belonging to the class of propynoic acid carbamoyl (B1232498) methyl amides (PACMAs).[4][5]

Chemical Structure:

Figure 1: Chemical Structure of this compound.

The primary mechanism of action of this compound involves the irreversible inhibition of PDI.[3] The electrophilic alkyne group within this compound's structure acts as a Michael acceptor, forming a covalent bond with the nucleophilic cysteine residues within the active sites of PDI.[3] Mass spectrometry analysis has confirmed that this compound covalently modifies cysteine residues Cys397 or Cys400 in the active site of PDI.[3] This irreversible binding leads to the inhibition of PDI's reductase and isomerase activities, disrupting the proper folding of nascent proteins in the ER.[3][6] The accumulation of unfolded or misfolded proteins triggers ER stress and activates the Unfolded Protein Response (UPR), ultimately leading to apoptosis in cancer cells.[7][8]

Quantitative Data

The inhibitory activity of this compound against PDI and its cytotoxic effects on various cancer cell lines have been quantified in several studies.

Target Assay IC50 Value Reference
Protein Disulfide Isomerase (PDI)Insulin (B600854) Aggregation Assay10 µM[7][9]
Phenylarsine Oxide (PAO) (reference PDI inhibitor)Insulin Aggregation Assay85 µM[3]

Table 1: In vitro inhibitory activity of this compound against PDI.

Cell Line Cancer Type Assay IC50 Value Reference
OVCAR-8Ovarian CancerMTT Assay0.9 µM[9]
OVCAR-3Ovarian CancerMTT Assay0.32 µM[9]

Table 2: Cytotoxicity of this compound in ovarian cancer cell lines.

This compound has also been shown to inhibit other members of the PDI family, though with some selectivity. It has been reported to inhibit PDIA4, TXNDC5, and PDIA6, but not PDIA3.

Experimental Protocols

PDI Inhibition Assay (Insulin Aggregation Assay)

This assay measures the reductase activity of PDI by monitoring the aggregation of insulin upon the reduction of its disulfide bonds.

Materials:

  • Recombinant PDI protein

  • This compound (or other test inhibitors)

  • Bovine insulin

  • Dithiothreitol (DTT)

  • Sodium phosphate (B84403) buffer (100 mM sodium phosphate, 2 mM EDTA, pH 7.0)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 620 nm

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, incubate 0.4 µM of recombinant PDI protein with varying concentrations of this compound at 37°C for 1 hour in sodium phosphate buffer containing 8 µM DTT.[6]

  • Prepare the reaction mixture in separate wells containing 500 µM DTT and 130 µM bovine insulin in sodium phosphate buffer.[6]

  • To initiate the reaction, add the pre-incubated PDI-inhibitor mixture to the reaction mixture.

  • Immediately begin monitoring the increase in absorbance at 620 nm at regular intervals for a set period (e.g., 30-60 minutes) at room temperature.[6] The aggregation of the reduced insulin B chains leads to increased turbidity, which is measured as an increase in absorbance.

  • The rate of insulin aggregation is proportional to the PDI activity. Calculate the percentage of inhibition by comparing the rates of aggregation in the presence of the inhibitor to the control (DMSO vehicle).

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., OVCAR-8)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) and incubate for the desired period (e.g., 72 hours).[3]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the inhibitor concentration.

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., OVCAR-8)

  • This compound formulated for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 OVCAR-8 cells) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for several weeks).[1] The control group receives the vehicle solution.

  • Measure the tumor volume using calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (width² x length) / 2.

  • Monitor the body weight and general health of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Signaling Pathways and Experimental Workflows

Mechanism of this compound Action

The following diagram illustrates the mechanism by which this compound inhibits PDI and induces ER stress.

PACMA31_Mechanism cluster_ER Endoplasmic Reticulum PDI PDI (Active) InactivePDI PDI (Inactive - Covalently Modified) PDI->InactivePDI UnfoldedProteins Unfolded/ Misfolded Proteins PDI->UnfoldedProteins Protein Folding PACMA31 This compound PACMA31->PDI Covalent Modification InactivePDI->UnfoldedProteins Inhibited Folding ER_Stress ER Stress UnfoldedProteins->ER_Stress Accumulation

This compound covalently modifies and inactivates PDI, leading to ER stress.
PDI Inhibition and the Unfolded Protein Response (UPR)

Inhibition of PDI by this compound leads to the accumulation of misfolded proteins, which activates the UPR. One of the key pathways in the UPR is the PERK-eIF2α signaling cascade.

UPR_Pathway cluster_UPR Unfolded Protein Response (UPR) ER_Stress ER Stress (Accumulation of Misfolded Proteins) PERK PERK ER_Stress->PERK Activation pPERK p-PERK (Active) PERK->pPERK eIF2a eIF2α pPERK->eIF2a Phosphorylation peIF2a p-eIF2α eIF2a->peIF2a Protein_Synthesis Global Protein Synthesis peIF2a->Protein_Synthesis Inhibition ATF4 ATF4 Translation peIF2a->ATF4 Preferential Translation Apoptosis Apoptosis ATF4->Apoptosis Induction of Pro-apoptotic Genes

PDI inhibition by this compound triggers the PERK branch of the UPR.
Experimental Workflow for PDI Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing PDI inhibitors like this compound.

PDI_Inhibitor_Workflow cluster_workflow PDI Inhibitor Screening Workflow Start Compound Library Assay1 Primary Screen: Insulin Aggregation Assay Start->Assay1 Hits Initial Hits Assay1->Hits Identify Inhibitors Assay2 Secondary Screen: Cell Viability (MTT) Assay Hits->Assay2 Leads Lead Compounds Assay2->Leads Select Cytotoxic Compounds Assay3 In Vivo Efficacy: Tumor Xenograft Model Leads->Assay3 Candidate Drug Candidate Assay3->Candidate Confirm Anti-tumor Activity

A streamlined workflow for the discovery and validation of PDI inhibitors.

Off-Target Effects

It is important to note that this compound is not entirely specific to PDI. Studies have shown that it also acts as a potent inhibitor of thioredoxin reductase (TrxR), another key enzyme in cellular redox homeostasis. This off-target activity may contribute to the overall cellular effects of this compound and should be considered when interpreting experimental results.

Conclusion

This compound is a valuable tool for studying the roles of PDI in health and disease. Its irreversible mechanism of action and oral bioavailability make it a promising lead compound for the development of novel anticancer therapies. This technical guide provides a foundation for researchers to utilize this compound effectively in their studies, from in vitro enzymatic assays to in vivo animal models. A thorough understanding of its mechanism, quantitative effects, and experimental application is crucial for advancing our knowledge of PDI-targeted therapeutics.

References

An In-depth Technical Guide to the Covalent Binding of PACMA 31 to Protein Disulfide Isomerase (PDI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism and experimental validation of the covalent interaction between the small molecule inhibitor PACMA 31 and its target, Protein Disulfide Isomerase (PDI). PDI is a crucial chaperone protein involved in protein folding within the endoplasmic reticulum, and its inhibition has emerged as a promising strategy in cancer therapy.[][2] this compound is an irreversible, orally active inhibitor of PDI that has demonstrated significant anti-tumor effects.[][2][3]

Mechanism of Covalent Binding

This compound, a propynoic acid carbamoyl (B1232498) methyl amide derivative, acts as an irreversible inhibitor by forming a covalent bond with the active site cysteine residues of PDI.[2][3][4] PDI possesses two catalytic thioredoxin-like domains, each containing a highly conserved CXXC active site motif that is essential for its enzymatic activity.[5] Computational docking studies have identified the specific residues within the a' domain of PDI, Cys397 and Cys400, as the primary targets for covalent modification by this compound.[5] The propynoic acid moiety of this compound is highly electrophilic and reacts with the nucleophilic thiol groups of the cysteine residues, forming a stable thioether linkage. This covalent modification of the active site cysteines physically obstructs the binding of PDI's natural substrates and disrupts its catalytic cycle, leading to the inhibition of its reductase and isomerase activities.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction between this compound and PDI.

Parameter Value Reference
IC50 for PDI Inhibition 10 µM[3][6][7]
Inhibitor Comparison (IC50) This compound: 10 µMPAO: 85 µM[2][6]

Table 1: Inhibitory Potency of this compound against PDI. The half-maximal inhibitory concentration (IC50) was determined using the insulin (B600854) aggregation assay. Phenylarsine oxide (PAO) is another known PDI inhibitor.

Binding Site Docking Fitness Score Reference
Cys397 40.73[5]
Cys400 33.53[5]

Table 2: Covalent Docking Scores for this compound Binding to PDI Active Site Cysteines. The Genetic Optimization for Ligand Docking (GOLD) fitness scores indicate the predicted binding affinity of this compound to the respective cysteine residues in the a' domain of PDI.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the covalent binding of this compound to PDI are provided below.

PDI Inhibition via Insulin Aggregation Assay

This assay measures the reductase activity of PDI by monitoring the aggregation of insulin upon the reduction of its disulfide bonds.

Materials:

  • Recombinant human PDI

  • Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT, 100 mM)

  • Sodium Phosphate Buffer (100 mM, pH 7.0)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

  • Prepare a reaction cocktail containing Sodium Phosphate Buffer, Sodium EDTA, and insulin solution.

  • In a 96-well plate, add the reaction cocktail to each well.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Initiate the reaction by adding a solution of recombinant PDI to each well, except for the negative control wells (which receive buffer instead).

  • Start the aggregation by adding DTT to all wells.

  • Immediately begin monitoring the increase in absorbance at 650 nm at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes at 25°C.

  • The rate of insulin aggregation is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated by comparing the rates in the presence of this compound to the vehicle control.

Identification of PDI as the Target using a Fluorescent this compound Analog

This method utilizes a fluorescently tagged version of this compound to identify its cellular binding partners. A common approach involves conjugating this compound to a BODIPY fluorophore.

Materials:

  • BODIPY-conjugated this compound analog

  • Cancer cell line (e.g., OVCAR-8)

  • Cell lysis buffer (e.g., RIPA buffer)

  • 2D gel electrophoresis system (isoelectric focusing and SDS-PAGE)

  • Fluorescence gel scanner

  • Mass spectrometer

Procedure:

  • Cell Treatment: Treat cancer cells with the BODIPY-conjugated this compound analog for a specified time.

  • Cell Lysis: Harvest the cells and prepare a whole-cell lysate using a suitable lysis buffer.

  • Two-Dimensional Gel Electrophoresis:

    • First Dimension (Isoelectric Focusing - IEF): Separate the proteins in the cell lysate based on their isoelectric point (pI) using an IEF strip.

    • Second Dimension (SDS-PAGE): Separate the proteins from the IEF strip based on their molecular weight using a standard SDS-PAGE gel.

  • Fluorescence Imaging: Scan the 2D gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the BODIPY dye.

  • Protein Identification: Excise the fluorescent spots from the gel, perform in-gel tryptic digestion, and identify the protein(s) using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

Mass Spectrometry Analysis of Covalent Modification

This protocol details the method to identify the specific amino acid residues of PDI that are covalently modified by this compound.

Materials:

  • Recombinant human PDI

  • This compound

  • DTT

  • Iodoacetamide (B48618) (IAM)

  • Trypsin

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Incubation: Incubate recombinant PDI with this compound to allow for covalent modification.

  • Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture with DTT and then alkylate the free cysteine residues with iodoacetamide to prevent their re-oxidation.

  • Tryptic Digestion: Digest the protein mixture into smaller peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the tryptic peptides using reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer.

    • Acquire tandem mass spectra (MS/MS) of the peptides to determine their amino acid sequences.

  • Data Analysis: Search the MS/MS data against the PDI protein sequence to identify peptides that have a mass shift corresponding to the addition of a this compound molecule. The fragmentation pattern in the MS/MS spectra will pinpoint the exact cysteine residue(s) that are modified.

Visualizations

PDI_Inhibition_Pathway PDI PDI (Active CXXC) Covalent_Complex PDI-PACMA 31 Covalent Adduct (Inactive) Folded_Protein Correctly Folded Protein PDI->Folded_Protein Catalyzes Folding PACMA31 This compound PACMA31->PDI Covalent Binding ER_Stress ER Stress Covalent_Complex->ER_Stress Accumulation of Unfolded Proteins Unfolded_Protein Unfolded/Misfolded Protein Unfolded_Protein->PDI Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Signaling pathway of PDI inhibition by this compound.

Experimental_Workflow cluster_Target_ID Target Identification cluster_Binding_Site Binding Site Mapping BODIPY_PACMA BODIPY-PACMA 31 Cells Cancer Cells BODIPY_PACMA->Cells Lysate Cell Lysate Cells->Lysate TwoD_Gel 2D Gel Electrophoresis Lysate->TwoD_Gel Fluor_Scan Fluorescence Scan TwoD_Gel->Fluor_Scan Spot_Excision Spot Excision Fluor_Scan->Spot_Excision MS_ID Mass Spectrometry (Protein ID) Spot_Excision->MS_ID PDI_Target PDI Identified MS_ID->PDI_Target PDI_Protein Recombinant PDI Incubation Incubation PDI_Protein->Incubation PACMA31 This compound PACMA31->Incubation Digestion Tryptic Digestion Incubation->Digestion LC_MSMS LC-MS/MS Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Modified_Cys Modified Cys Residues (Cys397/Cys400) Data_Analysis->Modified_Cys

Caption: Experimental workflow for identifying PDI as the target and mapping the binding site.

Logical_Relationship PACMA31 This compound Propynoic_Acid Propynoic Acid Moiety (Electrophilic) PACMA31->Propynoic_Acid Contains Covalent_Bond Irreversible Covalent Bond Propynoic_Acid->Covalent_Bond Reacts with PDI_Active_Site PDI Active Site (CXXC Motif) Cysteine_Thiol Cysteine Thiol Group (Nucleophilic) PDI_Active_Site->Cysteine_Thiol Contains Cysteine_Thiol->Covalent_Bond Forms Inhibition PDI Inhibition Covalent_Bond->Inhibition Leads to

Caption: Logical relationship of the covalent binding mechanism.

References

Dual Inhibition of Protein Disulfide Isomerase and Thioredoxin Reductase by PACMA 31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PACMA 31 has emerged as a significant small molecule inhibitor in cancer research, demonstrating a unique dual-targeting mechanism against two critical enzymes involved in cellular redox homeostasis: Protein Disulfide Isomerase (PDI) and Thioredoxin Reductase (TrxR). This technical guide provides an in-depth overview of the inhibitory action of this compound on both PDI and TrxR, detailing its mechanism, the resultant cellular signaling cascades, and the experimental protocols to assess its activity. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar dual-targeting agents.

Quantitative Analysis of this compound Inhibition

This compound exhibits potent inhibitory activity against both PDI and TrxR, albeit through distinct covalent interactions. The following tables summarize the key quantitative data associated with its inhibitory effects.

Target Enzyme IC50 Value Mechanism of Inhibition Target Residue Reference
Protein Disulfide Isomerase (PDI)10 µM[1][2][3]Irreversible, CovalentActive Site Cysteines[1][4][1][2][3][4]
Thioredoxin Reductase (TrxR)Potent Inhibitor (Specific IC50 not detailed in reviewed sources)Irreversible, CovalentSelenocysteine (B57510) Residue[5][5]
Cellular Effects in Cancer Cells Observed Outcome Mechanism Reference
Cytotoxicity (Ovarian Cancer Cells)IC50 = 0.32 µM (OVCAR-3), 0.9 µM (OVCAR-8)Induction of Apoptosis and Ferroptosis
Oxidative StressIncreased Reactive Oxygen Species (ROS), Oxidized Thioredoxin (Trx), and GSSGInhibition of TrxR[5]
Endoplasmic Reticulum (ER) StressActivation of the Unfolded Protein Response (UPR)Inhibition of PDI[3]
ApoptosisOxidative stress-mediatedInhibition of TrxR[5]
FerroptosisBinds to GPX4

Signaling Pathways and Mechanisms of Action

The dual inhibition of PDI and TrxR by this compound triggers a cascade of cellular events, primarily centered around endoplasmic reticulum stress and oxidative stress, culminating in programmed cell death.

PDI Inhibition and Induction of ER Stress

This compound irreversibly binds to the active site cysteines of PDI, a critical chaperone protein in the endoplasmic reticulum responsible for proper protein folding.[1][4] Inhibition of PDI disrupts disulfide bond formation, leading to an accumulation of misfolded proteins within the ER, a condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress induced by this compound, the UPR shifts from a pro-survival to a pro-apoptotic response.

PDI_Inhibition_Pathway PACMA31 This compound PDI PDI PACMA31->PDI Inhibits MisfoldedProteins Accumulation of Misfolded Proteins ER_Stress ER Stress MisfoldedProteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Leads to

PDI Inhibition Pathway by this compound
TrxR Inhibition, Oxidative Stress, and Apoptosis

This compound is also a potent inhibitor of TrxR, a key enzyme in the thioredoxin system that maintains cellular redox balance.[5] It covalently binds to the selenocysteine residue in the active site of TrxR, inactivating the enzyme.[5] This inhibition leads to an accumulation of oxidized thioredoxin (Trx) and a subsequent increase in cellular reactive oxygen species (ROS), resulting in significant oxidative stress.[5] Elevated oxidative stress damages cellular components and triggers the intrinsic pathway of apoptosis.

TrxR_Inhibition_Pathway PACMA31 This compound TrxR Thioredoxin Reductase (TrxR) PACMA31->TrxR Inhibits Trx_ox Oxidized Thioredoxin (Trx-S2) ROS Increased ROS Trx_ox->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Induces

TrxR Inhibition Pathway by this compound
Crosstalk and Synergistic Anti-Cancer Effects

The dual inhibition of PDI and TrxR by this compound likely results in a synergistic anti-cancer effect. ER stress induced by PDI inhibition can sensitize cells to apoptosis, while the oxidative stress generated from TrxR inhibition provides a potent apoptotic stimulus. Furthermore, both pathways can converge on the mitochondria, a central regulator of apoptosis. The interplay between these two pathways amplifies the cellular stress, overwhelming the cell's survival mechanisms and leading to efficient cell death.

Crosstalk_Pathway cluster_pdi PDI Inhibition cluster_trxr TrxR Inhibition PDI_Inhibition PDI Inhibition ER_Stress ER Stress / UPR PDI_Inhibition->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Sensitizes TrxR_Inhibition TrxR Inhibition Oxidative_Stress Oxidative Stress TrxR_Inhibition->Oxidative_Stress Oxidative_Stress->Apoptosis Induces

Synergistic Apoptosis Induction

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the inhibition of PDI and TrxR by this compound.

PDI Inhibition Assay: Insulin (B600854) Aggregation Assay

This assay measures the reductase activity of PDI by monitoring the aggregation of insulin upon the reduction of its disulfide bonds.

Materials:

  • Human recombinant PDI

  • This compound

  • Insulin solution (from bovine pancreas)

  • Dithiothreitol (DTT)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Prepare Reagents:

    • Dissolve insulin in the phosphate buffer to a final concentration of 1 mg/mL. Ensure the solution is clear before use.

    • Prepare a stock solution of DTT in the phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Dilute PDI to the desired working concentration in the phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following in order:

      • Phosphate buffer

      • PDI solution

      • This compound or vehicle control (DMSO)

    • Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the insulin solution to each well.

    • Initiate the reaction by adding the DTT solution to each well.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader pre-set to 25°C.

    • Measure the absorbance at 650 nm every minute for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the absorbance at 650 nm against time.

    • The rate of insulin aggregation is determined from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PDI_Assay_Workflow A Prepare Reagents (PDI, this compound, Insulin, DTT) B Pre-incubate PDI with this compound A->B C Add Insulin and Initiate with DTT B->C D Monitor Absorbance at 650 nm C->D E Calculate Inhibition and IC50 D->E

PDI Insulin Aggregation Assay Workflow
TrxR Inhibition Assay: DTNB Reduction Assay

This assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the enzyme in the presence of NADPH, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm.

Materials:

  • Human recombinant TrxR

  • This compound

  • NADPH

  • DTNB (Ellman's reagent)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of DTNB in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Dilute TrxR to the desired working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following in order:

      • Assay buffer

      • NADPH solution

      • TrxR solution

      • This compound or vehicle control (DMSO)

    • Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Initiate the reaction by adding the DTNB solution to each well.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).

  • Data Analysis:

    • Plot the absorbance at 412 nm against time.

    • The rate of TNB formation is determined from the initial linear slope of the curve.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TrxR_Assay_Workflow A Prepare Reagents (TrxR, this compound, NADPH, DTNB) B Pre-incubate TrxR with this compound and NADPH A->B C Initiate with DTNB B->C D Monitor Absorbance at 412 nm C->D E Calculate Inhibition and IC50 D->E

TrxR DTNB Reduction Assay Workflow

Conclusion

This compound represents a promising class of anti-cancer compounds with a novel dual-targeting mechanism. By simultaneously inhibiting PDI and TrxR, it induces a potent combination of ER stress and oxidative stress, leading to synergistic cancer cell death. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential in various cancer models. Further research into the specific molecular players in the downstream signaling cascades and the precise nature of the crosstalk between the PDI and TrxR inhibition pathways will be crucial for the continued development of this and other dual-targeting inhibitors.

References

exploring the oral bioavailability of PACMA 31 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Oral Bioavailability of PACMA 31 In Vivo

Introduction

This compound is a small-molecule compound identified as an irreversible inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3] PDI is a chaperone protein located in the endoplasmic reticulum (ER) that plays a crucial role in catalyzing the formation, breakage, and rearrangement of disulfide bonds during protein folding.[4] Increased PDI levels are observed in various human cancers, making it a promising therapeutic target.[4] this compound acts by forming a covalent bond with the active site cysteines of PDI, leading to its inhibition.[1][4][5] This inhibition disrupts protein folding, induces ER stress, and can ultimately trigger apoptosis in cancer cells.[4][6]

Beyond PDI, this compound has also been identified as a potent inhibitor of Thioredoxin Reductase (TrxR), a key enzyme in regulating cellular redox homeostasis.[7] Its ability to inhibit TrxR contributes to the induction of oxidative stress and apoptosis in cancer cells.[7]

A critical aspect of any potential therapeutic agent is its ability to be administered orally and maintain efficacy. Studies have demonstrated that this compound is an orally active compound with desirable pharmacological properties, showing significant anti-tumor activity in preclinical models of ovarian cancer with no substantial toxicity to normal tissues.[4][6][8] This guide provides a comprehensive overview of the in vivo studies assessing the oral bioavailability and efficacy of this compound.

Quantitative Data Presentation

The in vivo efficacy of this compound has been evaluated in mouse xenograft models of human ovarian cancer. The data from these studies are summarized below.

Table 1: In Vivo Efficacy of this compound in OVCAR-8 Xenograft Model

Administration Route Dosage Treatment Duration Tumor Growth Inhibition (%) P-value Reference
Intraperitoneal (i.p.) 20 mg/kg/day 62 days 85% 0.009 [8]

| Oral (per os) | 20 mg/kg/day, increased to 200 mg/kg/day | 62 days | 65% | 0.015 |[2][8] |

Table 2: In Vitro Inhibitory Activity of this compound

Target IC₅₀ Assay Method Reference

| PDI | 10 µM | Insulin Aggregation Assay |[2][4][6] |

Experimental Protocols

The following section details the methodology used for the in vivo assessment of this compound's anti-tumor activity and oral bioavailability.

In Vivo Tumor Xenograft Studies
  • Cell Line: OVCAR-8 human ovarian cancer cells in their logarithmic growth phase were used for implantation.[1]

  • Animal Model: Athymic nude mice were used for the study.[1]

  • Cell Implantation: 5 x 10⁵ OVCAR-8 cells suspended in 100 μL of PBS were implanted into each mouse under aseptic conditions.[1]

  • Tumor Growth Assessment: Tumor growth was monitored by biweekly measurements of the tumor diameters using a Vernier caliper. The tumor volume was calculated using the formula: Tumor Volume (mm³) = (D × d²)/2 , where 'D' is the longest diameter and 'd' is the shortest diameter.[1]

  • Drug Administration:

    • Intraperitoneal (i.p.) Group: Treatment was administered daily for 62 days.[2]

    • Oral (per os) Group: Treatment was initiated at a dose of 20 mg/kg per day. The dosage was gradually increased by 20 mg/kg each day for the first three days, after which a dose of 200 mg/kg per day was maintained for an additional 32 days. The total duration of the oral treatment was 62 days.[8]

  • Toxicity Monitoring: The general health of the mice was monitored. One mouse was reported dead on day 30 in the intraperitoneal administration group; however, no other significant abnormalities were observed in the this compound-treated mice.[8]

Mandatory Visualizations

Experimental Workflow

The diagram below illustrates the workflow for the in vivo xenograft study designed to evaluate the efficacy of this compound.

G cluster_prep Preparation cluster_treatment Treatment Phase (62 Days) cluster_analysis Analysis A OVCAR-8 Cells (Logarithmic Growth) C Cell Implantation (5x10^5 cells/mouse) A->C B Athymic Mice B->C D Tumor Growth C->D E Oral Administration (per os) D->E F Intraperitoneal Admin. (i.p.) D->F G Control Group (Vehicle) D->G H Biweekly Tumor Volume Measurement E->H F->H G->H I Data Analysis & Comparison H->I

In vivo xenograft experimental workflow.
Signaling Pathway of this compound

This compound exerts its anticancer effects through a dual mechanism, primarily by inhibiting Protein Disulfide Isomerase (PDI) and also Thioredoxin Reductase (TrxR).

G cluster_pacma cluster_pdi PDI Pathway cluster_trxr TrxR Pathway PACMA This compound PDI PDI PACMA->PDI TrxR TrxR PACMA->TrxR ER_Stress ER Stress PDI->ER_Stress inhibition UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK/eIF2α Pathway UPR->PERK Apoptosis Apoptosis PERK->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS inhibition Ox_Stress Oxidative Stress ROS->Ox_Stress Ox_Stress->Apoptosis

This compound mechanism of action signaling pathway.

Conclusion

The collective evidence strongly supports that this compound is an orally bioavailable inhibitor of PDI with significant in vivo anti-tumor properties.[8] In a human ovarian cancer xenograft model, oral administration of this compound led to a substantial 65% reduction in tumor growth over a 62-day period.[2][8] This efficacy, coupled with a lack of significant toxicity, underscores its potential as a developable therapeutic agent for ovarian cancer.[1][4] The compound's mechanism, involving the irreversible inhibition of PDI and TrxR, leads to ER stress, oxidative stress, and ultimately cancer cell apoptosis, presenting a unique approach for cancer therapy.[6][7] Further investigation into the pharmacokinetics and optimization of oral dosing regimens will be crucial for its clinical translation.

References

The Discovery and Synthesis of PACMA 31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PACMA 31 is a pioneering small molecule identified as a potent, irreversible inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3][4] PDI is a chaperone protein residing in the endoplasmic reticulum that plays a critical role in the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins.[2][3] In various cancer types, including ovarian cancer, PDI is overexpressed and contributes to cancer cell survival and proliferation, making it a compelling therapeutic target.[2][3] this compound, a member of the propynoic acid carbamoyl (B1232498) methyl amides (PACMAs) class of compounds, was developed to target PDI and has demonstrated significant cytotoxicity in human ovarian cancer cell lines and tumor growth suppression in preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Rationale

The development of this compound was initiated through a screening of a series of propynoic acid carbamoyl methyl amides (PACMAs) for their cytotoxic effects against a panel of human ovarian cancer cell lines.[2][3] The rationale behind this approach was to identify compounds that could overcome the drug resistance often observed in ovarian cancer.[2] The PACMA scaffold was selected due to its potential for covalent modification of protein targets through its electrophilic alkyne group. This compound emerged as one of the most active analogs in these screens, exhibiting potent cytotoxicity against various ovarian cancer cell lines.[2][3]

Subsequent studies focused on identifying the cellular target of this compound. Using a fluorescently tagged derivative of this compound in conjunction with 2D gel electrophoresis and mass spectrometry, Protein Disulfide Isomerase (PDI) was identified as the primary binding partner.[2][3] Further validation confirmed that this compound irreversibly inhibits PDI by forming a covalent bond with the cysteine residues within the enzyme's active site.[1][2][3]

Synthesis of this compound

The chemical name for this compound is N-(2,4-dimethoxyphenyl)-N-(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycyl-glycine, ethyl ester.[5] The synthesis of this compound involves a multi-step process.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of ethyl 2-((2-(thiophen-2-yl)acetyl)amino)acetate

  • To a solution of 2-(thiophen-2-yl)acetic acid (1.0 eq) in dichloromethane (B109758) (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of glycine (B1666218) ethyl ester hydrochloride (1.2 eq) and triethylamine (B128534) (2.5 eq) in DCM at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield ethyl 2-((2-(thiophen-2-yl)acetyl)amino)acetate.

Step 2: Synthesis of ethyl 2-(2-(thiophen-2-yl)acetamido)acetate

  • To a solution of ethyl 2-((2-(thiophen-2-yl)acetyl)amino)acetate (1.0 eq) in DCM, add 2,4-dimethoxyaniline (B45885) (1.2 eq) and sodium triacetoxyborohydride (B8407120) (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • To a solution of the product from Step 2 (1.0 eq) in DCM, add propioloyl chloride (1.5 eq) and pyridine (B92270) (2.0 eq) at 0°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Mechanism of Action

This compound is an irreversible inhibitor of PDI with an IC50 of approximately 10 μM in an insulin (B600854) aggregation assay.[1][4][6] It forms a covalent adduct with the active site cysteine residues of PDI, thereby inactivating the enzyme.[1][2][3] Inhibition of PDI by this compound leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis.

Beyond PDI, this compound has been shown to inhibit Thioredoxin Reductase (TrxR), another key enzyme in maintaining cellular redox homeostasis.[7] The inhibition of TrxR by this compound also proceeds via covalent modification of a selenocysteine (B57510) residue in the active site.[7] This dual inhibition of PDI and TrxR contributes to a significant increase in intracellular reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis.[7]

Furthermore, this compound has been implicated in the regulation of the NF-κB signaling pathway and the inhibition of the NLRP3 inflammasome.[8][9][10][11] At lower concentrations, this compound can enhance LPS-induced NF-κB signaling, while at higher concentrations, it exhibits inhibitory effects.[10] The inhibition of PDI by this compound has been shown to block the assembly and activation of the NLRP3 inflammasome.[8][9][11]

Quantitative Data

Parameter Value Assay/Cell Line Reference
PDI Inhibition (IC50) 10 µMInsulin Aggregation Assay[1][4][6]
Cytotoxicity (IC50) 0.9 µMOVCAR-8[2]
0.32 µMOVCAR-3[2]
Not specifiedNCI/ADR-RES[2]
Not specifiedHEY[2]
TrxR Inhibition Potent inhibitorDTNB Reduction Assay[7]

Experimental Protocols

PDI Inhibition Assay (Insulin Turbidity Assay)

This assay measures the reductase activity of PDI by monitoring the aggregation of the insulin B chain upon reduction of its disulfide bonds.

  • Reagents:

    • Recombinant human PDI

    • This compound (or other test compounds) dissolved in DMSO

    • Bovine insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)

    • Dithiothreitol (DTT) solution (100 mM)

    • Assay buffer (100 mM sodium phosphate, 2 mM EDTA, pH 7.0)

  • Procedure:

    • Pre-incubate recombinant PDI (final concentration 0.4 µM) with varying concentrations of this compound in assay buffer for 1 hour at 37°C.[2]

    • In a 96-well plate, add the PDI-inhibitor mixture.

    • To initiate the reaction, add insulin solution (final concentration 130 µM) and DTT (final concentration 500 µM) to each well.[2]

    • Immediately measure the absorbance at 620 nm (or 650 nm) every minute for at least 30 minutes at 25°C using a microplate reader.[2][12]

    • The rate of insulin aggregation is determined by the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition relative to a DMSO vehicle control.

Thioredoxin Reductase (TrxR) Inhibition Assay (DTNB Assay)

This assay measures TrxR activity by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.

  • Reagents:

    • Recombinant human TrxR

    • This compound (or other test compounds) dissolved in DMSO

    • NADPH solution

    • DTNB solution

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)

  • Procedure:

    • Pre-incubate recombinant TrxR with varying concentrations of this compound in assay buffer.

    • In a 96-well plate, add the TrxR-inhibitor mixture.

    • To initiate the reaction, add NADPH and DTNB to each well.

    • Immediately measure the absorbance at 412 nm every minute for a set period using a microplate reader.

    • The rate of TNB formation is determined by the slope of the linear portion of the absorbance versus time curve.

    • To determine the specific TrxR activity, a parallel reaction is run in the presence of a specific TrxR inhibitor (e.g., aurothiomalate) to account for non-TrxR-dependent DTNB reduction.[13][14]

    • The TrxR-specific activity is the difference between the total DTNB reduction and the reduction in the presence of the specific inhibitor.[14]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Reagents:

    • Cancer cell lines (e.g., OVCAR-8, A2780)

    • Complete cell culture medium

    • This compound (or other test compounds) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for the desired time period (e.g., 72 hours).[2] Include a DMSO vehicle control.

    • After the incubation period, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • If using adherent cells, carefully remove the medium.

    • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO control.

Signaling Pathways and Visualizations

This compound-Induced Apoptosis via PDI and TrxR Inhibition

PACMA31_Apoptosis_Pathway PACMA31 This compound PDI PDI PACMA31->PDI Inhibits TrxR TrxR PACMA31->TrxR Inhibits ER_Stress ER Stress / UPR PDI->ER_Stress Maintains Homeostasis Apoptosis Apoptosis ROS ↑ ROS TrxR->ROS Reduces ER_Stress->Apoptosis ROS->Apoptosis

Caption: this compound induces apoptosis by inhibiting PDI and TrxR.

Modulation of NF-κB Signaling by this compound

PACMA31_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation PACMA31_low This compound (Low Conc.) PACMA31_low->IKK Enhances Signaling Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_Transcription Activates

Caption: Low concentrations of this compound enhance LPS-induced NF-κB signaling.

Inhibition of NLRP3 Inflammasome by this compound

PACMA31_NLRP3_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) NFkB_activation NF-κB Activation NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β Expression NFkB_activation->NLRP3_proIL1B_exp PDI PDI NLRP3_Inflammasome NLRP3 Inflammasome Assembly PDI->NLRP3_Inflammasome Required for PACMA31 This compound PACMA31->PDI Inhibits Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B Mature IL-1β Secretion Caspase1->IL1B Cleaves pro-IL-1β

Caption: this compound inhibits NLRP3 inflammasome assembly by targeting PDI.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for ovarian and potentially other cancers. Its unique mechanism of action as an irreversible inhibitor of PDI and TrxR highlights the therapeutic potential of targeting cellular redox homeostasis. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into this compound and the development of next-generation PDI inhibitors. The elucidation of its effects on multiple signaling pathways, including the UPR, NF-κB, and the NLRP3 inflammasome, opens new avenues for exploring its therapeutic applications in a broader range of diseases.

References

PACMA 31 as a Chemical Probe for Protein Disulfide Isomerase (PDI) Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PACMA 31, a pivotal chemical probe for studying the function of Protein Disulfide Isomerase (PDI). PDI is a chaperone protein residing in the endoplasmic reticulum (ER) that plays a critical role in catalyzing the formation, breakage, and rearrangement of disulfide bonds during protein folding.[1][2] Its dysregulation has been implicated in various diseases, including cancer, making it a promising therapeutic target.[2][3] this compound serves as an invaluable tool for elucidating the roles of PDI in health and disease.

Mechanism of Action

This compound is an irreversible inhibitor of PDI.[3][4] Its mechanism of action involves the formation of a covalent bond with the active site cysteine residues of PDI.[1][3][5] This covalent modification inactivates the enzyme, leading to an accumulation of unfolded or misfolded proteins in the ER.[3][5] This accumulation triggers ER stress and activates the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring ER homeostasis.[3] However, prolonged ER stress induced by PDI inhibition can ultimately lead to apoptosis, or programmed cell death.[2][3]

Recent studies have also revealed that this compound can inhibit Thioredoxin Reductase (TrxR), another key enzyme in cellular redox homeostasis.[6][7] The propynamide fragment of this compound interacts covalently with the selenocysteine (B57510) residue of TrxR.[6] This off-target activity should be considered when interpreting experimental results.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data comparison.

Target Parameter Value Assay Reference
PDIIC5010 µMInsulin (B600854) Aggregation Assay[1][3][4]
TrxRIC50Not explicitly quantified, but potent inhibition observedN/A[6][7]

Table 1: Inhibitory Activity of this compound

Cell Line Cancer Type Parameter Value Assay Reference
OVCAR-8Ovarian CancerIC500.9 µMMTT Assay[5]
OVCAR-3Ovarian CancerIC500.32 µMMTT AssayN/A
HeLaCervical CancerCytotoxicityEffectiveN/A[6][7]

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Animal Model Administration Dosage Effect Reference
OVCAR-8 XenograftIntraperitoneal (i.p.)20-40 mg/kg/day85% tumor growth inhibition[2][3]
OVCAR-8 XenograftOral (per os)N/A65% tumor growth inhibition[2]

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.

PDI Inhibition Assay (Insulin Turbidity Assay)

This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to its aggregation and an increase in turbidity.

Materials:

  • Recombinant human PDI

  • Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT) solution (100 mM)

  • Sodium Phosphate Buffer (100 mM, pH 7.0)

  • EDTA solution (100 mM, pH 7.0)

  • This compound stock solution (in DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing Sodium Phosphate Buffer, EDTA, and insulin solution.

  • Add a known amount of PDI (e.g., 15 µg) to the reaction cocktail.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the mixture.

  • Initiate the reaction by adding DTT solution.

  • Immediately measure the absorbance at 650 nm and continue to monitor the change in absorbance over time (e.g., every 5 minutes) at 25°C.

  • The rate of insulin aggregation is proportional to the PDI activity. Calculate the percent inhibition by comparing the rates in the presence and absence of this compound.

Cell Viability Assay (Colony Formation Assay)

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell line (e.g., OVCAR-8)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% in methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24 hours).[2]

  • Replace the treatment medium with fresh complete medium and incubate for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol, and stain with Crystal Violet solution for 10-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Calculate the plating efficiency and survival fraction to determine the dose-dependent effect of this compound.

In Vivo Ovarian Cancer Xenograft Model

This protocol outlines the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Ovarian cancer cells (e.g., OVCAR-8)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of OVCAR-8 cells into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20-40 mg/kg, i.p. or orally) or vehicle control according to the desired schedule (e.g., daily for a specified period).[2][3]

  • Measure tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Western Blotting for ER Stress and Apoptosis Markers

This technique is used to detect changes in the expression and activation of key proteins involved in the UPR and apoptosis.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against UPR markers (e.g., p-PERK, p-IRE1α, ATF6, CHOP) and apoptosis markers (e.g., cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

PDI_Inhibition_UPR_Apoptosis cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) PACMA31 This compound PDI PDI PACMA31->PDI Inhibits UnfoldedProteins Accumulation of Unfolded Proteins PERK PERK UnfoldedProteins->PERK Activates IRE1a IRE1α UnfoldedProteins->IRE1a Activates ATF6 ATF6 UnfoldedProteins->ATF6 Activates CHOP CHOP PERK->CHOP IRE1a->CHOP ATF6->CHOP Apoptosis Apoptosis Caspases Cleaved Caspase-3 CHOP->Caspases Caspases->Apoptosis Monocyte_TF_Regulation cluster_concentration This compound Concentration cluster_signaling Signaling Pathway Low_Conc Low Concentration PAR2 PAR2 Signaling Low_Conc->PAR2 Amplifies High_Conc High Concentration TF_Activity TF Procoagulant Activity High_Conc->TF_Activity Inhibits (Post-transcriptional) NFkB IκB-NFκB Signaling PAR2->NFkB TF_Expression Tissue Factor (TF) Expression NFkB->TF_Expression Increases Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation PDI_Assay PDI Inhibition Assay (Insulin Turbidity) Cell_Viability Cell Viability Assays (MTT, Colony Formation) PDI_Assay->Cell_Viability Western_Blot Western Blotting (UPR & Apoptosis Markers) Cell_Viability->Western_Blot Selectivity_Assay Off-Target Profiling (e.g., TrxR Assay) Western_Blot->Selectivity_Assay Xenograft Tumor Xenograft Model (e.g., Ovarian Cancer) Selectivity_Assay->Xenograft Toxicity Toxicity Assessment (Body Weight, Histology) Xenograft->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD Data_Analysis Data Analysis & Interpretation PK_PD->Data_Analysis Start Start: This compound Start->PDI_Assay Conclusion Conclusion: Probe Characterization Data_Analysis->Conclusion

References

The Discovery and Preclinical Profile of PACMA 31: A Covalent PDI Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical overview of the discovery and preclinical evaluation of PACMA 31, a novel, orally active, irreversible inhibitor of Protein Disulfide Isomerase (PDI). This compound belongs to a class of compounds known as propynoic acid carbamoyl (B1232498) methyl amides (PACMAs) and has demonstrated significant therapeutic potential in oncology, particularly in models of ovarian cancer.

Executive Summary

Protein Disulfide Isomerase (PDI) is a chaperone protein residing in the endoplasmic reticulum (ER) that plays a critical role in catalyzing the formation, breakage, and rearrangement of disulfide bonds during protein folding. Its upregulation in various cancers, including ovarian cancer, correlates with tumor progression and survival, making it a compelling target for therapeutic intervention. This compound emerged from a screening campaign of PACMA derivatives and was identified as a potent, irreversible inhibitor of PDI.[1] It acts by forming a covalent bond with cysteine residues in the active site of PDI.[2][1] Preclinical studies have demonstrated that this compound exhibits significant cytotoxicity against human ovarian cancer cell lines and suppresses tumor growth in xenograft models with oral bioavailability and no significant toxicity to normal tissues.[2][3] Beyond PDI, this compound has also been shown to inhibit Thioredoxin Reductase (TrxR), inducing oxidative stress-mediated apoptosis, and to modulate other cellular pathways, highlighting its multifaceted mechanism of action.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity

Target/Assay Cell Line IC₅₀ Value Reference Compound Ref. IC₅₀
PDI Reductase Activity Enzyme Assay 10 µM Phenylarsine Oxide (PAO) 85 µM
Cytotoxicity OVCAR-8 0.9 µM - -

| Cytotoxicity | OVCAR-3 | 0.32 µM | - | - |

Table 2: In Vivo Efficacy in Ovarian Cancer Xenograft Model (OVCAR-8)

Administration Route Dosage Duration Tumor Growth Inhibition Noted Toxicity
Intraperitoneal (i.p.) 20-200 mg/kg (daily) 62 days 85% Not observed

| Oral (per os) | 20-200 mg/kg (daily) | 62 days | 65% | Not observed |

Key Experimental Protocols

PDI Reductase Activity (Insulin Aggregation Assay)

This assay measures the ability of PDI to reduce the disulfide bonds in insulin (B600854), leading to the aggregation of the insulin B chain, which is monitored as an increase in turbidity.[1][5]

Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 100 mM Sodium Phosphate Buffer (pH 7.0), 1 mM EDTA.

    • Insulin Stock: 10 mg/mL solution in 50 mM Tris-HCl (pH 7.5).

    • Dithiothreitol (DTT) Stock: 100 mM.

    • Recombinant human PDI enzyme.

    • This compound was dissolved in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, combine recombinant PDI (final concentration ~1.5 µM), insulin (final concentration ~600 µM), and varying concentrations of this compound or vehicle control (DMSO) in the reaction buffer.

    • Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding DTT to a final concentration of 1 mM.

    • Immediately begin monitoring the increase in absorbance at 650 nm every 5 minutes using a plate reader thermostated at 25°C.

  • Data Analysis:

    • The rate of insulin aggregation is determined from the linear portion of the turbidity curve.

    • IC₅₀ values are calculated by plotting the percentage of PDI inhibition against the logarithm of the this compound concentration.

In Vivo Human Ovarian Cancer Xenograft Model

This model evaluates the in vivo antitumor efficacy of this compound.[6]

Protocol:

  • Cell Culture:

    • Human ovarian cancer OVCAR-8 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) under standard conditions (37°C, 5% CO₂).

  • Animal Model:

    • Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation:

    • OVCAR-8 cells in a logarithmic growth phase are harvested and resuspended in sterile PBS.

    • Approximately 5 x 10⁵ cells in 100 µL of PBS are injected intraperitoneally (i.p.) into each mouse.

  • Treatment:

    • Once tumors are established, mice are randomized into treatment and control groups.

    • This compound is formulated in a suitable vehicle (e.g., corn oil) for intraperitoneal or oral administration.

    • Treatment is administered daily at specified doses (e.g., 20-200 mg/kg). The control group receives the vehicle only.

  • Efficacy Assessment:

    • Tumor growth is monitored biweekly by measuring tumor diameters with calipers.

    • Tumor volume is calculated using the formula: Volume = (Length × width²)/2.

    • Animal body weight and general health are monitored as indicators of toxicity.

    • At the end of the study (e.g., day 62), tumors are excised and weighed.

Target Identification via 2D Gel Electrophoresis and Mass Spectrometry

This proteomic approach was used to confirm PDI as the cellular target of this compound.[2][1]

Protocol:

  • Protein Lysate Preparation:

    • OVCAR-8 cells are treated with a fluorescently-tagged PACMA derivative or a vehicle control.

    • Cells are harvested, and whole-cell protein lysates are prepared using a suitable lysis buffer containing protease inhibitors.

  • Two-Dimensional (2D) Gel Electrophoresis:

    • First Dimension (Isoelectric Focusing - IEF): Protein lysates are loaded onto immobilized pH gradient (IPG) strips. Proteins migrate and separate based on their isoelectric point (pI).

    • Second Dimension (SDS-PAGE): The IPG strip is equilibrated and placed on top of a sodium dodecyl sulfate-polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

  • Protein Visualization and Spot Excision:

    • The gel is scanned using a fluorescence imager to visualize protein spots bound by the fluorescent PACMA probe.

    • Differentially expressed or labeled protein spots of interest are physically excised from the gel.

  • In-Gel Digestion and Mass Spectrometry:

    • The excised gel pieces are destained, and the proteins within are digested into smaller peptides using a protease (e.g., trypsin).

    • The resulting peptides are extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Protein Identification:

    • The acquired mass spectra are searched against a protein database (e.g., Swiss-Prot) to identify the protein from which the peptides originated, confirming it as a binding target of the PACMA probe.

Mechanisms of Action and Signaling Pathways

This compound's anticancer effects stem from the inhibition of multiple critical cellular pathways.

Inhibition of PDI and Induction of ER Stress

The primary mechanism of this compound is the irreversible inhibition of PDI. By covalently binding to PDI's active site cysteines, this compound disrupts proper disulfide bond formation, leading to an accumulation of misfolded proteins in the endoplasmic reticulum. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR), which, if prolonged and severe, activates apoptotic signaling pathways to eliminate the stressed cancer cell.[5]

PDI_Inhibition_Pathway PACMA31 This compound PDI PDI (Protein Disulfide Isomerase) PACMA31->PDI Inhibits Misfolded Accumulation of Misfolded Proteins PDI->Misfolded Prevents ER_Stress ER Stress Misfolded->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Leads to

This compound-mediated PDI inhibition leading to apoptosis.
Inhibition of Thioredoxin Reductase (TrxR) and Oxidative Stress

This compound has also been identified as a potent inhibitor of Thioredoxin Reductase (TrxR), a key enzyme in the thioredoxin system that maintains cellular redox homeostasis.[4] Inhibition of TrxR prevents the reduction of oxidized thioredoxin (Trx). This leads to the accumulation of intracellular Reactive Oxygen Species (ROS), causing significant oxidative stress and ultimately triggering apoptosis.[4] This represents a parallel pathway contributing to this compound's cytotoxicity.

TrxR_Inhibition_Pathway cluster_trx_cycle PACMA31 This compound TrxR TrxR (Thioredoxin Reductase) PACMA31->TrxR Inhibits Trx_ox Oxidized Trx (Trx-S₂) TrxR->Trx_ox Reduces Trx_red Reduced Trx (Trx-(SH)₂) ROS ROS (Reactive Oxygen Species) Ox_Stress Oxidative Stress Apoptosis Apoptosis

This compound-mediated TrxR inhibition and induction of apoptosis.
Discovery and Development Workflow

The identification of this compound was the result of a systematic drug discovery process. It began with the design and synthesis of a library of propynoic acid carbamoyl methyl amides (PACMAs), which were then screened for cytotoxicity against a panel of human ovarian cancer cell lines. Active compounds were further evaluated for their ability to inhibit PDI. The most promising candidate, this compound, was then subjected to target validation and in vivo efficacy studies, confirming its potential as a therapeutic agent.

Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Validation Synthesis Synthesis of PACMA Library Screening In Vitro Cytotoxicity Screening (Ovarian Cancer Lines) Synthesis->Screening Hit_ID Hit Identification (e.g., this compound) Screening->Hit_ID MOA Mechanism of Action (PDI Inhibition Assay) Hit_ID->MOA Target_Val Target Validation (2D-PAGE / MS) MOA->Target_Val In_Vivo In Vivo Efficacy (Xenograft Model) Target_Val->In_Vivo

Logical workflow for the discovery of this compound.

References

Methodological & Application

Application Notes and Protocols for PACMA 31 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PACMA 31 is a cell-permeable, irreversible inhibitor of Protein Disulfide Isomerase (PDI) and Thioredoxin Reductase (TrxR).[1][2] Its mechanism of action involves the covalent modification of cysteine or selenocysteine (B57510) residues within the active sites of these enzymes.[2] This inhibition disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS), induction of oxidative stress, and ultimately, apoptosis in cancer cells.[2] These characteristics make this compound a valuable tool for studying the roles of PDI and TrxR in various cellular processes and a potential candidate for cancer therapeutic development.[2][3]

These application notes provide detailed protocols for utilizing this compound in a range of common cell-based assays to probe its biological effects.

Product Information

CharacteristicDescription
Chemical Name N-(2,4-dimethoxyphenyl)-N-(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycyl-glycine, ethyl ester
Molecular Formula C₂₁H₂₂N₂O₆S
Molecular Weight 430.5 g/mol
CAS Number 1401089-31-3
Appearance Solid
Purity ≥98%
Solubility Soluble in DMSO up to 100 mM
Storage Store as a solid at -20°C for up to 4 years. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1]

Mechanism of Action

This compound's primary mode of action is the irreversible inhibition of two key enzymes involved in cellular redox control:

  • Protein Disulfide Isomerase (PDI): PDI is a chaperone protein in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds, playing a critical role in protein folding. This compound covalently binds to the active site cysteines of PDI, inhibiting its activity.[4]

  • Thioredoxin Reductase (TrxR): TrxR is a central enzyme in the thioredoxin system, which defends against oxidative stress. This compound interacts with the selenocysteine residue in the active site of TrxR, leading to its inhibition.[2]

The dual inhibition of PDI and TrxR disrupts the cell's ability to manage oxidative stress, resulting in the accumulation of ROS, which in turn triggers apoptotic cell death.

This compound Mechanism of Action PACMA31 This compound PDI Protein Disulfide Isomerase (PDI) PACMA31->PDI Inhibits TrxR Thioredoxin Reductase (TrxR) PACMA31->TrxR Inhibits ProteinFolding Protein Folding PDI->ProteinFolding RedoxHomeostasis Redox Homeostasis PDI->RedoxHomeostasis TrxR->RedoxHomeostasis ProteinFolding->RedoxHomeostasis ROS ↑ Reactive Oxygen Species (ROS) RedoxHomeostasis->ROS Maintains Balance OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

This compound inhibits PDI and TrxR, leading to oxidative stress and apoptosis.

Data Presentation

In Vitro Activity of this compound
ParameterCell LineValueReference
PDI Inhibition IC₅₀ Recombinant Human PDI10 µM[1]
Cytotoxicity IC₅₀ OVCAR-3 (Ovarian Cancer)0.32 µM
OVCAR-8 (Ovarian Cancer)0.9 µM
NCI/ADR-RES (Ovarian Cancer)1.2 µM
HEY (Ovarian Cancer)2.5 µM
HeLa (Cervical Cancer)Effective cytotoxicity observed[2]
HT-1080 (Fibrosarcoma)Induces ferroptosis

Note: IC₅₀ values can vary depending on the assay conditions and cell line.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay Workflow Start Seed Cells in 96-well plate Treat Treat with this compound (Dose-response) Start->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan with DMSO Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (IC50 determination) Read->Analyze

Workflow for determining cell viability using the MTT assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • DCFH-DA (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorometer, fluorescence microscope, or flow cytometer

Protocol:

  • Cell Seeding: Seed cells in appropriate plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound at the desired concentrations (e.g., 1-10 µM) for a specified time (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., H₂O₂).

  • DCFH-DA Loading: Remove the medium, wash the cells once with warm PBS, and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm). Alternatively, visualize the cells under a fluorescence microscope or quantify the fluorescence per cell using flow cytometry.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold increase in ROS production.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1-10 µM) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cellular Thioredoxin Reductase (TrxR) Activity Assay

This protocol measures the activity of TrxR in cell lysates.

Materials:

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • TrxR activity assay kit (typically contains assay buffer, NADPH, and DTNB)

  • 96-well plate

  • Plate reader (412 nm)

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells, wash with cold PBS, and lyse on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Assay Reaction: In a 96-well plate, add a standardized amount of protein lysate to the assay buffer containing NADPH.

  • Initiate Reaction: Add DTNB to initiate the reaction. TrxR will catalyze the reduction of DTNB by NADPH to TNB, which has a yellow color.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a plate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) and normalize it to the amount of protein in the lysate. Compare the activity in this compound-treated samples to the vehicle control.

Analysis of NF-κB Pathway Activation by Western Blot

This protocol assesses the effect of this compound on the NF-κB signaling pathway by measuring the levels of key proteins.

Materials:

  • This compound stock solution

  • Cell lysis buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound, with or without a stimulant of the NF-κB pathway (e.g., TNF-α). Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in IκBα levels or an increase in the ratio of phosphorylated p65 to total p65 indicates NF-κB pathway activation.

NF-κB Activation Analysis Workflow Start Cell Treatment with This compound +/- Stimulant Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Workflow for analyzing NF-κB pathway activation by Western Blot.

Troubleshooting

IssuePossible CauseSuggested Solution
Low/No Cytotoxicity Incorrect this compound concentration; Cell line is resistant; Short incubation time.Verify stock solution concentration; Use a wider concentration range; Increase incubation time; Test a different cell line.
High Background in ROS Assay Autofluorescence of compound or medium; Photodegradation of DCFH-DA.Include a compound-only control; Minimize light exposure during the assay.
Inconsistent Apoptosis Results Cell density too high/low; Incorrect staining procedure.Optimize cell seeding density; Ensure proper washing and incubation times for staining.
Low TrxR Activity Inefficient cell lysis; Degraded enzyme.Use a more stringent lysis buffer; Keep lysates on ice and use fresh.

Conclusion

This compound is a potent dual inhibitor of PDI and TrxR, making it a valuable chemical probe for investigating cellular redox biology and a promising lead for anticancer drug discovery. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in a variety of cell-based assays to explore its mechanism of action and therapeutic potential. Careful optimization of experimental conditions, including cell type, compound concentration, and incubation time, is crucial for obtaining reliable and reproducible results.

References

PACMA 31 experimental protocol for ovarian cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PACMA 31 is a potent, irreversible inhibitor of Protein Disulfide Isomerase (PDI), an enzyme primarily located in the endoplasmic reticulum (ER) that is crucial for proper protein folding.[1][2][3] In the context of oncology, particularly ovarian cancer, PDI is overexpressed and plays a significant role in tumor cell survival and proliferation.[2][4] Inhibition of PDI by this compound disrupts protein folding, leading to ER stress, the unfolded protein response (UPR), and ultimately, apoptotic cell death in ovarian cancer cells.[5][6] These application notes provide a comprehensive overview of the experimental use of this compound in ovarian cancer cell lines, including detailed protocols and expected outcomes.

Mechanism of Action

This compound acts as an irreversible inhibitor by forming a covalent bond with the active site cysteines of PDI.[1][2][3] This inactivation of PDI leads to an accumulation of misfolded proteins within the ER, triggering the Unfolded Protein Response (UPR). The UPR is a cellular stress response that initially aims to restore homeostasis but, if the stress is prolonged or severe, will initiate apoptosis. In ovarian cancer cells, this compound-induced PDI inhibition pushes the UPR towards a pro-apoptotic outcome.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in ovarian cancer models.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
PDI Inhibition (IC50)-10 µM[1][2]
Cytotoxicity (IC50)OVCAR-8< 10 µM[4]
NCI/ADR-RES< 10 µM[4]
HEY< 10 µM[4]
OVCAR-3< 10 µM[4]

Table 2: In Vivo Efficacy of this compound in OVCAR-8 Xenograft Model

Administration RouteDosageTreatment DurationTumor Growth InhibitionReference
Intraperitoneal (i.p.)20-200 mg/kg62 days (daily)85%[1]
Oral (per os)20-200 mg/kg62 days (daily)65%[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on ovarian cancer cell lines are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lines (e.g., OVCAR-8, SKOV-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed ovarian cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the proliferative capacity of ovarian cancer cells.

Materials:

  • Ovarian cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed 500-1000 ovarian cancer cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.[1]

  • After 24 hours, remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with 100% methanol (B129727) for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Ovarian cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed ovarian cancer cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Harvest the cells, including both adherent and floating populations, and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on the cell cycle distribution of ovarian cancer cells.

Materials:

  • Ovarian cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed ovarian cancer cells and treat with this compound for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

PACMA31_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Ovarian Cancer Cell cluster_er Endoplasmic Reticulum PACMA31 This compound PDI PDI PACMA31->PDI Inhibition MisfoldedProteins Accumulation of Misfolded Proteins UPR Unfolded Protein Response (UPR) MisfoldedProteins->UPR Activation Apoptosis Apoptosis UPR->Apoptosis Induction

Caption: this compound inhibits PDI, leading to ER stress and apoptosis.

Experimental Workflow for In Vitro Analysis of this compound

Experimental_Workflow cluster_assays Functional Assays start Start: Ovarian Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability (MTT Assay) treatment->viability colony Colony Formation Assay treatment->colony apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treatment->cellcycle analysis Data Analysis (IC50, Colony Count, % Apoptosis, Cell Cycle Distribution) viability->analysis colony->analysis apoptosis->analysis cellcycle->analysis end Conclusion: Efficacy of This compound Determined analysis->end

Caption: Workflow for assessing this compound's effects on ovarian cancer cells.

References

Determining the Optimal Concentration of PACMA 31 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the optimal concentration of PACMA 31, a potent and irreversible inhibitor of Protein Disulfide Isomerase (PDI), for in vitro research applications. This compound has demonstrated significant anti-tumor activity in various cancer cell lines and also functions as an inhibitor of Thioredoxin Reductase (TrxR), leading to the induction of apoptosis through oxidative stress.[1][2][3] This document outlines detailed protocols for key in vitro assays and presents quantitative data to assist researchers in selecting appropriate concentration ranges for their specific experimental needs.

Introduction to this compound

This compound is a small molecule inhibitor that covalently binds to the active site cysteines of PDI, an endoplasmic reticulum (ER) chaperone protein crucial for proper protein folding.[3][4] By irreversibly inhibiting PDI, this compound disrupts cellular homeostasis, leading to ER stress and apoptosis, particularly in cancer cells where PDI is often upregulated.[2] The IC50 for PDI inhibition by this compound is approximately 10 µM.[2][4][5][6][7] Furthermore, this compound has been identified as a potent inhibitor of TrxR, contributing to its pro-apoptotic effects by inducing reactive oxygen species (ROS) production.[1] Its efficacy has been demonstrated in various cancer cell lines, notably in ovarian cancer, where it exhibits cytotoxic effects at sub-micromolar concentrations.[8]

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and the specific biological question being addressed. The following tables summarize key quantitative data from published studies to guide the initial selection of concentrations for your experiments.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / Effective ConcentrationReference
OVCAR-8Ovarian CancerCytotoxicity0.9 µM[8]
OVCAR-3Ovarian CancerCytotoxicity0.32 µM[8]
OVCAR-8Ovarian CancerColony FormationSignificant inhibition at 10 µM (24h)[5]
Various Ovarian Cancer Cell LinesOvarian CancerCell Growth InhibitionActive[4]
HeLaCervical CancerCytotoxicityEffective cytotoxicity[1]
AML CellsAcute Myeloid LeukemiaProliferation InhibitionEffective[6]

Table 2: Biochemical and Mechanistic Data

TargetAssayIC50 / Effective ConcentrationReference
Protein Disulfide Isomerase (PDI)Insulin (B600854) Aggregation Assay10 µM[2][4][5][6][7]
Thioredoxin Reductase (TrxR)Enzymatic AssayLow micromolar concentrations[1]

Experimental Protocols

The following are detailed protocols for common in vitro assays to determine the optimal concentration of this compound. It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to establish the optimal working concentration for your specific cell line and assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Target cells (e.g., OVCAR-8)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is crucial to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the proliferative capacity of single cells.

Materials:

  • This compound (stock solution in DMSO)

  • Target cells (e.g., OVCAR-8)

  • Complete cell culture medium

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 24 hours.[5]

  • Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.

  • Allow the cells to grow for 10-14 days, replacing the medium every 3-4 days, until visible colonies are formed.

  • Wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Quantify the results and compare the colony-forming ability of treated cells to the control.

PDI Inhibition Assay (Insulin Aggregation Assay)

This biochemical assay measures the inhibitory effect of this compound on the reductase activity of PDI.

Materials:

  • Recombinant human PDI

  • Insulin

  • Dithiothreitol (DTT)

  • This compound

  • Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 650 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, insulin, and various concentrations of this compound.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding DTT to reduce the disulfide bonds in insulin, which will then aggregate.

  • Immediately monitor the increase in absorbance at 650 nm over time, which reflects insulin aggregation.

  • PDI activity prevents this aggregation. The rate of aggregation in the presence of this compound is indicative of its inhibitory effect on PDI.

  • A dose-dependent increase in aggregation rate signifies PDI inhibition. Complete inhibition is typically observed at around 100 µM of this compound.[4][7]

Visualizing Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

PACMA31_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion PACMA31 This compound PDI PDI PACMA31->PDI Inhibits TrxR TrxR PACMA31->TrxR Inhibits ER_Stress ER Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK_eIF2a PERK/eIF2α Pathway UPR->PERK_eIF2a Apoptosis Apoptosis PERK_eIF2a->Apoptosis ROS ↑ ROS TrxR->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: this compound induces apoptosis via dual inhibition of PDI and TrxR.

Experimental Workflow for Determining Optimal Concentration

Optimal_Concentration_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) PACMA31_Prep 2. Prepare this compound Stock (Dissolve in DMSO) Cell_Culture->PACMA31_Prep Dose_Response 3. Dose-Response Experiment (e.g., 0.1 µM to 100 µM) PACMA31_Prep->Dose_Response Viability_Assay 4a. Cell Viability Assay (e.g., MTT, 24-72h) Dose_Response->Viability_Assay Functional_Assay 4b. Functional Assay (e.g., Colony Formation) Dose_Response->Functional_Assay IC50_Calc 5. Calculate IC50 (from viability data) Viability_Assay->IC50_Calc Optimal_Conc 6. Determine Optimal Concentration (based on desired biological effect) Functional_Assay->Optimal_Conc IC50_Calc->Optimal_Conc

Caption: Workflow for determining the optimal this compound concentration.

Conclusion

Determining the optimal concentration of this compound is critical for obtaining reliable and reproducible results in in vitro studies. The provided protocols and data serve as a starting point for researchers. It is imperative to empirically determine the most effective concentration for each specific cell line and experimental setup. The dual inhibitory mechanism of this compound on both PDI and TrxR makes it a valuable tool for cancer research and studies involving ER and oxidative stress.

References

Application Notes: PACMA 31 Administration in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PACMA 31 is an irreversible, orally active small-molecule inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3][4][5] PDI is a chaperone protein located in the endoplasmic reticulum (ER) that plays a crucial role in catalyzing the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins.[3][4][5] By forming a covalent bond with the active site cysteines of PDI, this compound inhibits its enzymatic activity, leading to ER stress and the unfolded protein response (UPR).[2][4][6]

Recent studies have also identified Thioredoxin Reductase (TrxR) as another target of this compound.[7] Inhibition of TrxR, a key regulator of cellular redox homeostasis, leads to the accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cancer cell apoptosis.[7] Due to its dual-targeting mechanism and demonstrated efficacy in preclinical models, this compound is a valuable tool for cancer research, particularly in the context of ovarian cancer.[2][4] In vivo studies have shown that this compound exhibits tumor-targeting ability and can significantly suppress tumor growth in mouse xenograft models without causing apparent toxicity to normal tissues.[1][2][4][5]

These notes provide detailed protocols for the administration of this compound in a human ovarian cancer mouse xenograft model, based on published studies.

Mechanism of Action: Dual Inhibition Pathway

This compound induces cancer cell death through at least two distinct signaling pathways: inhibition of PDI leading to ER stress and inhibition of TrxR leading to oxidative stress.

PACMA31_Pathway This compound Signaling Pathway cluster_PDI ER Stress Pathway cluster_TrxR Oxidative Stress Pathway PACMA31 This compound PDI PDI (Protein Disulfide Isomerase) PACMA31->PDI Inhibits TrxR TrxR (Thioredoxin Reductase) PACMA31->TrxR Inhibits ER_Stress ER Stress / Unfolded Protein Response (UPR) PDI->ER_Stress Inhibition leads to misfolded proteins Apoptosis_PDI Apoptosis ER_Stress->Apoptosis_PDI ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) TrxR->ROS Inhibition leads to redox imbalance Apoptosis_TrxR Apoptosis ROS->Apoptosis_TrxR

Caption: this compound dual-inhibition signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound as reported in the literature.

Table 1: In Vitro Activity of this compound

Parameter Value Cell Line(s) Reference
PDI Inhibition (IC₅₀) 10 µM - [1][3][8]
Cytotoxicity (IC₅₀) 0.9 µM OVCAR-8 (Ovarian Cancer) [3]

| Cytotoxicity (IC₅₀) | 0.32 µM | OVCAR-3 (Ovarian Cancer) |[3] |

Table 2: In Vivo Efficacy of this compound in OVCAR-8 Xenograft Model

Administration Route Dosage Treatment Duration Tumor Growth Inhibition Reference
Intraperitoneal (i.p.) 20-200 mg/kg (daily) 62 days 85% [1][2]

| Oral (per os) | 20-200 mg/kg (daily) | 62 days | 65% |[1][2] |

Experimental Workflow

The overall workflow for a this compound xenograft study involves several key stages, from initial cell culture to final data analysis.

Xenograft_Workflow Xenograft Experimental Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Xenograft Establishment cluster_treat Phase 3: Treatment & Analysis A 1. OVCAR-8 Cell Culture B 2. Harvest & Count Cells A->B D 4. Subcutaneous Injection of OVCAR-8 cells into Mice B->D C 3. Prepare this compound Formulation G 7. Daily this compound Administration (i.p. or per os) C->G E 5. Tumor Growth Monitoring D->E F 6. Randomize Mice into Treatment Groups E->F F->G H 8. Measure Tumor Volume & Body Weight G->H I 9. Endpoint: Sacrifice & Tissue Collection H->I J 10. Data Analysis & Histology I->J

Caption: Workflow for this compound mouse xenograft study.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for both intraperitoneal and oral administration.

Materials:

  • This compound solid compound (Cayman Chemical, CAS: 1401089-31-3)[3]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile PBS (Phosphate-Buffered Saline)

  • Corn oil or other suitable vehicle for oral gavage

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM).[3]

    • Ensure the compound is fully dissolved by vortexing.

    • Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

  • Working Solution Preparation:

    • Important: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

    • For Intraperitoneal (i.p.) Injection:

      • Thaw the this compound stock solution.

      • Sequentially add co-solvents as required, typically starting with sterile PBS. Dilute the stock solution to the final desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 5 mg/mL).

      • Ensure the final percentage of DMSO in the working solution is minimized to avoid toxicity.

    • For Oral (per os) Administration:

      • Dilute the this compound stock solution in a suitable vehicle such as corn oil to the final desired concentration.

      • Vortex thoroughly to ensure a uniform suspension.

Protocol 2: Ovarian Cancer Xenograft Model Establishment

This protocol details the establishment of a subcutaneous OVCAR-8 human ovarian cancer xenograft model.

Materials:

  • OVCAR-8 human ovarian cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile PBS

  • Trypsin-EDTA

  • 4-6 week old immunodeficient mice (e.g., nude or NSG mice)[4][9]

  • 1-cc syringes with 27- or 30-gauge needles[10]

  • Hemocytometer and Trypan Blue solution

Procedure:

  • Cell Preparation:

    • Culture OVCAR-8 cells in complete medium until they reach 70-80% confluency.[10]

    • Harvest the cells using Trypsin-EDTA, then neutralize with complete medium.

    • Centrifuge the cell suspension and wash the pellet twice with sterile, cold PBS.[10]

    • Resuspend the cells in sterile PBS or serum-free medium.

    • Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >95%.[10]

    • Adjust the cell concentration to 3.0 x 10⁷ cells/mL in sterile PBS. This will allow for an injection of 3.0 x 10⁶ cells in a 100 µL volume.[10] Keep the cell suspension on ice.[11]

  • Animal Acclimatization & Implantation:

    • Allow mice to acclimatize for at least 3-5 days after arrival.[10]

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Using a 1-cc syringe with a 27-gauge needle, inject 100 µL of the cell suspension (3.0 x 10⁶ cells) subcutaneously into the right flank of each mouse.[9][10]

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.[9]

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2 .[10]

    • When tumors reach an average volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.[10]

Protocol 3: this compound Administration and Efficacy Evaluation

This protocol outlines the treatment schedule and methods for evaluating the anti-tumor efficacy of this compound.

Materials:

  • Tumor-bearing mice, randomized into groups (e.g., Vehicle Control, this compound i.p., this compound per os)

  • Prepared this compound working solutions and vehicle control solutions

  • Appropriate syringes and gavage needles

  • Digital calipers

  • Animal balance

Procedure:

  • Dosing Regimen:

    • A dose-escalation strategy can be employed. For example, treatment can be initiated at 20 mg/kg/day and gradually increased.[2] A sustained dose of up to 200 mg/kg/day has been used.[1][2]

    • Intraperitoneal (i.p.) Group: Administer the prepared this compound solution daily via intraperitoneal injection.

    • Oral (per os) Group: Administer the prepared this compound suspension daily using oral gavage.

    • Vehicle Control Group: Administer the corresponding vehicle solution (e.g., PBS with a small percentage of DMSO for the i.p. group, corn oil for the oral group) on the same schedule.

    • The total treatment duration can extend for up to 62 days.[1][2]

  • Monitoring and Data Collection:

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.

    • Monitor the general health and behavior of the mice daily.

  • Endpoint Analysis:

    • At the end of the study (e.g., Day 62), euthanize the mice according to institutional guidelines.

    • Excise the tumors, measure their final weight and volume.

    • Compare the mean tumor volumes between the control and this compound-treated groups to determine the percentage of tumor growth inhibition.[2]

    • For further analysis, tumors and other organs (e.g., liver, brain) can be collected.[2]

    • Tissues can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis, such as Hematoxylin and Eosin (H&E) staining to assess for tumor necrosis.[2]

References

Application Notes and Protocols for Assessing PDI Inhibition by PACMA 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Disulfide Isomerase (PDI) is a chaperone protein residing in the endoplasmic reticulum (ER) that plays a crucial role in catalyzing the formation, breakage, and rearrangement of disulfide bonds during protein folding.[1] Increased PDI levels have been observed in various cancers, making it a promising therapeutic target.[2] PACMA 31 is an irreversible, orally active small-molecule inhibitor of PDI that has demonstrated anti-tumor activity.[1][3][4] It forms a covalent bond with the active site cysteines of PDI, leading to the accumulation of unfolded proteins, ER stress, and subsequent cellular apoptosis.[2][5] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on PDI, both biochemically and in a cellular context.

Quantitative Data Summary

The following tables summarize the inhibitory and cytotoxic concentrations of this compound from various studies.

Table 1: In Vitro PDI Inhibition by this compound

Assay TypeInhibitorTargetIC50 (µM)Reference
Insulin Turbidity AssayThis compoundPDI10[3][4]
Insulin Turbidity AssayPhenylarsine oxide (PAO)PDI85[5]

Table 2: Cytotoxicity of this compound in Ovarian Cancer Cell Lines

Cell LineCompoundIC50 (µM)Reference
OVCAR-8This compound0.9[6]
OVCAR-3This compound0.32[6]

Signaling Pathways and Experimental Workflow

PDI inhibition by this compound disrupts protein folding in the ER, leading to an accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR), a cellular stress response mediated by three main sensors: PERK, IRE1α, and ATF6.[7][8] Activation of the UPR aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.[8]

PDI_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) cluster_downstream Downstream Effects PDI PDI UnfoldedProteins Unfolded Proteins PDI->UnfoldedProteins Reduced Folding BiP BiP/GRP78 UnfoldedProteins->BiP Sequestration PERK_inactive PERK (inactive) BiP->PERK_inactive Dissociation IRE1_inactive IRE1α (inactive) BiP->IRE1_inactive Dissociation ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive Dissociation PERK_active PERK (active) PERK_inactive->PERK_active IRE1_active IRE1α (active) IRE1_inactive->IRE1_active ATF6_active ATF6 (active) ATF6_inactive->ATF6_active PACMA31 This compound PACMA31->PDI Inhibition CellCycleArrest Cell Cycle Arrest PERK_active->CellCycleArrest Apoptosis Apoptosis IRE1_active->Apoptosis ATF6_active->Apoptosis

Caption: PDI inhibition by this compound leads to ER stress and UPR activation.

The following diagram illustrates a typical experimental workflow for assessing PDI inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays InsulinAssay Insulin Turbidity Assay IC50 Determination IC50 Determination InsulinAssay->IC50 Determination DiE_GSSG_Assay di-E-GSSG Assay Measure PDI Reductase Activity Measure PDI Reductase Activity DiE_GSSG_Assay->Measure PDI Reductase Activity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine Cell Viability Determine Cell Viability Cytotoxicity->Determine Cell Viability WesternBlot Western Blot for UPR Markers Analyze UPR Activation Analyze UPR Activation WesternBlot->Analyze UPR Activation ColonyFormation Colony Formation Assay Assess Long-term Survival Assess Long-term Survival ColonyFormation->Assess Long-term Survival PACMA31 This compound Treatment PACMA31->InsulinAssay PACMA31->DiE_GSSG_Assay PACMA31->Cytotoxicity PACMA31->WesternBlot PACMA31->ColonyFormation

Caption: Workflow for evaluating this compound as a PDI inhibitor.

Experimental Protocols

Insulin Turbidity Assay for PDI Reductase Activity

This assay measures the reductase activity of PDI by monitoring the aggregation of insulin's B-chain upon the reduction of its disulfide bonds.[2][5]

Materials:

  • Recombinant human PDI

  • This compound

  • Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT) solution (100 mM)

  • Sodium Phosphate Buffer (100 mM, pH 7.0)

  • EDTA solution (100 mM, pH 7.0)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a reaction cocktail containing:

    • 7.56 mL Sodium Phosphate Buffer

    • 0.24 mL EDTA solution

    • 1.2 mL Insulin solution

  • In a 96-well plate, add the following to each well for a final volume of 100 µL:

    • Varying concentrations of this compound (or DMSO as a vehicle control).

    • Recombinant PDI (final concentration ~1.5 µM).

    • Reaction cocktail.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of 100 mM DTT to each well.

  • Immediately start monitoring the increase in absorbance at 650 nm every 5 minutes for up to 60 minutes at 25°C.

  • The rate of increase in turbidity is proportional to PDI activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control to determine the IC50 value.

Di-E-GSSG Assay for PDI Reductase Activity

This is a fluorescence-based assay that measures the reductase activity of PDI using a di-eosin-labeled oxidized glutathione (B108866) (di-E-GSSG) substrate.[9]

Materials:

  • Recombinant human PDI

  • This compound

  • di-E-GSSG

  • DTT

  • Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • In a 96-well black plate, add varying concentrations of this compound (or DMSO as a vehicle control).

  • Add recombinant PDI to each well.

  • Add the assay buffer to bring the volume to the desired pre-reaction volume.

  • Pre-incubate the plate at room temperature for 15 minutes, protected from light.

  • Initiate the reaction by adding a solution of di-E-GSSG and DTT.

  • Immediately measure the fluorescence (e.g., excitation at 520 nm and emission at 545 nm) in kinetic mode for 30-60 minutes.

  • The rate of fluorescence increase is proportional to PDI reductase activity. Calculate the percent inhibition for each this compound concentration to determine the IC50.

Cellular Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cells.[10]

Materials:

  • Cancer cell line (e.g., OVCAR-8)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 24-72 hours.[4] Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Unfolded Protein Response (UPR) Markers

This protocol is used to detect the activation of the UPR pathway in response to PDI inhibition by this compound. Key markers include GRP78 (BiP), p-PERK, p-eIF2α, ATF4, ATF6 (cleaved), and XBP1s.[11][12]

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against UPR markers

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells and treat with this compound at the desired concentration and for the appropriate time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities to determine the changes in the expression and phosphorylation of UPR markers.

References

Application Notes and Protocols for Studying Thioredoxin Reductase Activity with PACMA 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PACMA 31, a potent inhibitor of Thioredoxin Reductase (TrxR), in research and drug development. This document includes detailed protocols for assessing TrxR activity, quantitative data on this compound's inhibitory effects, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound as a Thioredoxin Reductase Inhibitor

This compound is a small molecule initially identified as an irreversible inhibitor of Protein Disulfide Isomerase (PDI)[1][2][3][4]. Subsequent research has revealed that this compound is also a potent inhibitor of Thioredoxin Reductase (TrxR), a key enzyme in the thioredoxin system that regulates cellular redox homeostasis[5]. The thioredoxin system, comprising NADPH, thioredoxin, and thioredoxin reductase, is crucial for maintaining a reducing intracellular environment and is implicated in various cellular processes, including cell growth, proliferation, and apoptosis[5][6][7].

The mechanism of TrxR inhibition by this compound is covalent, involving the interaction of its propynamide fragment with the active site selenocysteine (B57510) residue of TrxR[1][5]. This irreversible inhibition leads to an accumulation of reactive oxygen species (ROS) and oxidized thioredoxin, ultimately triggering oxidative stress-mediated apoptosis in cancer cells[5]. Notably, this compound exhibits selectivity for TrxR over the related enzyme, glutathione (B108866) reductase (GR)[1][5]. The ability of this compound to modulate the thioredoxin system makes it a valuable tool for studying the role of TrxR in various diseases and a potential candidate for therapeutic development, particularly in oncology[2][5][8].

Quantitative Data

The following table summarizes the inhibitory activity of this compound.

Target EnzymeIC50 ValueCell Line/SystemReference
Protein Disulfide Isomerase (PDI)10 µMOvarian Cancer Cells[1][2][3][4][9]
Thioredoxin Reductase (TrxR)Potent Inhibitor (Specific IC50 not detailed in provided literature)HeLa Cells[5]

Experimental Protocols

Protocol 1: In Vitro Thioredoxin Reductase Activity Assay

This protocol describes a colorimetric assay to determine the enzymatic activity of TrxR in the presence of this compound. The assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the thioredoxin system.

Materials:

  • Recombinant human Thioredoxin Reductase 1 (TrxR1)

  • This compound

  • NADPH

  • Human Thioredoxin

  • DTNB (Ellman's reagent)

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of NADPH, human thioredoxin, and DTNB in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following in order:

      • Assay Buffer

      • Desired concentrations of this compound (or DMSO for control)

      • Recombinant TrxR1

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of NADPH, human thioredoxin, and DTNB.

  • Measurement:

    • Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the TrxR activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Normalize the activity to the DMSO control.

    • Plot the percentage of TrxR activity against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

PACMA31_Signaling_Pathway cluster_redox Redox Cycle Disruption cluster_stress Oxidative Stress PACMA31 This compound TrxR Thioredoxin Reductase (TrxR) PACMA31->TrxR Inhibition Trx_red Reduced Thioredoxin (Trx-(SH)2) TrxR->Trx_red Reduction ROS Reactive Oxygen Species (ROS) TrxR->ROS Reduction of ROS Trx_ox Oxidized Thioredoxin (Trx-S2) Apoptosis Apoptosis Trx_ox->Apoptosis Trx_red->Trx_ox ROS->Apoptosis

Caption: this compound inhibits TrxR, leading to oxidative stress and apoptosis.

Experimental Workflow for TrxR Activity Assay

TrxR_Activity_Assay_Workflow start Start prepare_reagents Prepare Reagents (this compound, TrxR, NADPH, Trx, DTNB) start->prepare_reagents add_reagents Add Reagents to 96-well Plate (Buffer, this compound, TrxR) prepare_reagents->add_reagents incubate Incubate for Inhibitor Binding add_reagents->incubate initiate_reaction Initiate Reaction (Add NADPH, Trx, DTNB) incubate->initiate_reaction measure_absorbance Measure Absorbance at 412 nm initiate_reaction->measure_absorbance analyze_data Analyze Data (Calculate IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for in vitro TrxR activity measurement using this compound.

References

Application Notes and Protocols: PACMA 31 for Induction of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PACMA 31 is a small molecule that has been identified as a potent inducer of apoptosis in various cancer cell lines.[1][2] It functions as an irreversible inhibitor of Protein Disulfide Isomerase (PDI) and Thioredoxin Reductase (TrxR).[1][3][4] PDI is an endoplasmic reticulum (ER) chaperone protein crucial for proper protein folding, while TrxR is a key regulator of cellular redox homeostasis.[1][2] By inhibiting these targets, this compound disrupts cellular proteostasis and redox balance, leading to overwhelming cellular stress and subsequent activation of apoptotic pathways. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.[1][5]

Mechanism of Action

This compound exerts its pro-apoptotic effects through a dual mechanism targeting two critical cellular stress response systems.

  • Inhibition of Protein Disulfide Isomerase (PDI): PDI catalyzes the formation and rearrangement of disulfide bonds in newly synthesized proteins within the ER.[3][5] this compound irreversibly binds to the active site cysteines of PDI, inhibiting its function.[5][6] This leads to an accumulation of unfolded and misfolded proteins, triggering the Unfolded Protein Response (UPR) and inducing significant ER stress, which can culminate in apoptosis.[2][7]

  • Inhibition of Thioredoxin Reductase (TrxR): TrxR is a central enzyme in the thioredoxin system, responsible for maintaining a reduced intracellular environment. This compound covalently interacts with the selenocysteine (B57510) residue of TrxR, effectively blocking its activity.[1] This inhibition leads to an increase in oxidized thioredoxin and stimulates the production of Reactive Oxygen Species (ROS), creating a state of severe oxidative stress that pushes the cancer cell towards apoptosis.[1]

The convergence of ER stress and oxidative stress activates downstream apoptotic signaling, including the modulation of Bcl-2 family proteins and the activation of executioner caspases, ultimately leading to programmed cell death.

PACMA31_Mechanism PACMA31 This compound PDI Protein Disulfide Isomerase (PDI) PACMA31->PDI inhibits TrxR Thioredoxin Reductase (TrxR) PACMA31->TrxR inhibits MisfoldedProteins Accumulation of Misfolded Proteins PDI->MisfoldedProteins ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS ER_Stress ER Stress / UPR MisfoldedProteins->ER_Stress Apoptosis_Pathway Mitochondrial Pathway (Bcl-2 family modulation) Caspase Activation ER_Stress->Apoptosis_Pathway Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Diagram 1. this compound mechanism of action.

Data Presentation

Quantitative data for this compound highlights its potency both in vitro and in vivo.

Table 1: In Vitro Efficacy of this compound

Target/Assay IC50 Value Cell Line/System Reference
PDI Inhibition 10 µM Insulin Aggregation Assay [3][6][8]
PDI Inhibition 10 µM (vs. 85 µM for PAO*) Insulin Aggregation Assay [2][8]
Cytotoxicity Similar potency to this compound OVCAR-8 Cells (MTT Assay) [2]

*PAO: Phenylarsine oxide, another PDI inhibitor.

Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model (OVCAR-8 cells)

Administration Route Dosage Duration Tumor Growth Inhibition (%) Reference
Intraperitoneal (i.p.) 20 mg/kg/day 62 days 85% [2][6]

| Oral (per os) | 20 mg/kg/day | 62 days | 65% |[2][6] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the pro-apoptotic effects of this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cancer Cell Culture Treatment Treat cells with This compound (and controls) Start->Treatment Incubation Incubate for defined period (e.g., 24-72h) Treatment->Incubation Harvest Harvest Cells (e.g., Trypsinization) Incubation->Harvest Viability Cell Viability (MTT Assay) Harvest->Viability Apoptosis Apoptosis Analysis (Annexin V/PI) Harvest->Apoptosis Caspase Caspase Activity (Colorimetric) Harvest->Caspase Western Protein Expression (Western Blot) Harvest->Western Analysis Data Acquisition & Analysis Viability->Analysis Conclusion Conclusion Analysis->Conclusion

Diagram 2. General experimental workflow.
Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., OVCAR-8, HeLa)

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and control cells

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound as described in Protocol 1 in 6-well plates.

  • Harvesting: After incubation, collect both floating (apoptotic) and adherent cells. To collect adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Apoptosis_Workflow Start Cells treated with This compound Harvest Harvest floating & adherent cells Start->Harvest Wash Wash cells twice with cold PBS Harvest->Wash Resuspend Resuspend in 100 µL 1X Binding Buffer Wash->Resuspend Stain Add 5 µL Annexin V-FITC + 5 µL PI Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Add 400 µL Buffer & Analyze via Flow Cytometry Incubate->Analyze Result Quantify Viable, Early Apoptotic, & Late Apoptotic Cells Analyze->Result

Diagram 3. Workflow for Annexin V/PI apoptosis assay.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a specific colorimetric substrate.[11]

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

  • Treated and control cells

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with this compound for the desired time in appropriate culture plates.

  • Cell Lysis: Harvest cells and centrifuge at 500 x g for 5 minutes. Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Assay Reaction: Add 50-100 µg of protein from each sample to a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.

  • Substrate Addition: Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample. Then, add 5 µL of the 4 mM DEVD-pNA substrate.[11]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the plate at 405 nm in a microplate reader.

  • Analysis: Compare the absorbance of treated samples to the control to determine the fold-increase in caspase-3 activity.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as PDI, cleaved caspases (e.g., Caspase-3, PARP), and Bcl-2 family members (e.g., Bcl-2, Bax).

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PDI, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lysate Preparation: Lyse harvested cells in RIPA buffer on ice. Quantify protein concentration.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.

References

Investigating the Unfolded Protein Response Using PACMA 31: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains endoplasmic reticulum (ER) homeostasis. Under conditions of ER stress, such as the accumulation of unfolded or misfolded proteins, the UPR is activated to restore normal ER function or, if the stress is too severe, trigger apoptosis. The UPR is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.

PACMA 31 is a potent, irreversible small-molecule inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3] PDI is an ER-resident chaperone protein that plays a crucial role in the correct folding of nascent polypeptides by catalyzing the formation and isomerization of disulfide bonds.[1][2] Inhibition of PDI by this compound leads to the accumulation of misfolded proteins in the ER, thereby inducing ER stress and robustly activating the UPR.[1][4] This property makes this compound a valuable chemical tool for studying the intricate mechanisms of the UPR and for exploring its therapeutic potential, particularly in cancer, where tumor cells often experience high levels of ER stress.[4][5]

These application notes provide detailed protocols for utilizing this compound to investigate the UPR in cellular models, focusing on key assays to monitor the activation of the three canonical UPR branches: IRE1α, PERK, and ATF6.

Mechanism of Action of this compound in UPR Induction

This compound contains a propynoic acid carbamoyl (B1232498) methyl amide moiety that covalently modifies the active site cysteine residues of PDI, leading to its irreversible inhibition.[1][2] This inactivation of PDI disrupts the protein folding machinery in the ER, causing an influx of unfolded proteins and triggering the UPR.

cluster_0 Endoplasmic Reticulum This compound This compound PDI PDI This compound->PDI Inhibits Protein Folding Protein Folding PDI->Protein Folding Unfolded Proteins Unfolded Proteins ER Stress ER Stress Unfolded Proteins->ER Stress UPR UPR Activation ER Stress->UPR

Mechanism of this compound-induced UPR activation.

Data Presentation: Effects of this compound on UPR Markers

The following tables summarize representative quantitative data on the effects of this compound on cell viability and the expression of key UPR markers. The data is compiled from various studies and presented here for comparative purposes.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
OVCAR-8Ovarian Cancer~1.0
NCI/ADR-RESOvarian Cancer~0.5
HEYOvarian Cancer~2.5
OVCAR-3Ovarian Cancer~0.3

Table 2: Effect of this compound on PDI Activity

AssayParameterValue
Insulin Aggregation AssayIC50 of this compound10 µM[4]
Insulin Aggregation AssayIC50 of PAO (another PDI inhibitor)85 µM[4]

Table 3: Representative Changes in UPR Marker Expression Following this compound Treatment

UPR BranchMarkerAssayCell LineTreatmentFold Change (vs. Control)
PERK p-PERKWestern BlotGlioblastomaPDI Knockdown~2.0-fold increase[5]
p-eIF2αWestern BlotGlioblastomaPDI Knockdown~1.7 to 2.2-fold increase[5]
ATF4 mRNAqPCRRat Skeletal MuscleChronic Contractile Activity~1.5 to 1.8-fold increase[6]
IRE1α XBP1s mRNAqPCRRA PBMCs-Increased expression[7]
GRP78/BiP mRNAqPCRRA PBMCs-Increased expression[7]
Apoptosis CHOP mRNAqPCR--Upregulated

Note: Quantitative data for direct this compound treatment on specific UPR marker fold changes is limited in the public domain. The data presented for PERK and IRE1α branches are from studies using PDI knockdown or in related disease models with UPR activation, which are expected to show similar trends with this compound treatment.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the UPR in response to this compound treatment.

Experimental Workflow

Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Harvesting Harvesting This compound Treatment->Harvesting Cell Viability Assay Cell Viability Assay Harvesting->Cell Viability Assay Western Blot Western Blot Harvesting->Western Blot qPCR qPCR Harvesting->qPCR Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis qPCR->Data Analysis

General experimental workflow for UPR studies.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of UPR Markers

This protocol is for detecting changes in the protein levels of key UPR markers.

Materials:

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-GRP78/BiP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for desired time points (e.g., 6, 12, 24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Protocol 3: Quantitative Real-Time PCR (qPCR) for UPR Gene Expression

This protocol is for measuring the changes in mRNA levels of UPR target genes.

Materials:

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., HSPA5 (GRP78/BiP), ATF4, DDIT3 (CHOP), XBP1s, and a housekeeping gene like GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Treat cells with this compound as described for the western blot protocol.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.[8][9][10][11][12]

Signaling Pathway Visualization

The following diagram illustrates the three main branches of the Unfolded Protein Response pathway that can be investigated using this compound.

cluster_1 UPR Signaling Pathways cluster_PERK PERK Pathway cluster_IRE1a IRE1α Pathway cluster_ATF6 ATF6 Pathway ER Stress ER Stress PERK PERK ER Stress->PERK IRE1a IRE1α ER Stress->IRE1a ATF6 ATF6 ER Stress->ATF6 p-PERK p-PERK PERK->p-PERK Dimerization & Autophosphorylation eIF2a eIF2α p-PERK->eIF2a Phosphorylates p-eIF2a p-eIF2α eIF2a->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 Translational Upregulation Gene Expression Gene Expression ATF4->Gene Expression Oligomerized IRE1a Oligomerized IRE1α IRE1a->Oligomerized IRE1a Oligomerization & Autophosphorylation XBP1u XBP1u mRNA Oligomerized IRE1a->XBP1u Slices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s Protein XBP1s Protein XBP1s->XBP1s Protein UPR Genes UPR Genes XBP1s Protein->UPR Genes Golgi Golgi ATF6->Golgi Translocates to Cleaved ATF6 Cleaved ATF6 Golgi->Cleaved ATF6 Cleavage by S1P/S2P ER Chaperone Genes ER Chaperone Genes Cleaved ATF6->ER Chaperone Genes Transcriptional Activation

The three branches of the Unfolded Protein Response.

Conclusion

This compound is a powerful tool for inducing and studying the Unfolded Protein Response. By inhibiting PDI, it provides a specific mechanism to trigger ER stress, allowing for the detailed investigation of the downstream signaling pathways. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies of UPR biology and its implications in health and disease.

References

Protocol for Assessing the In-Vivo Efficacy of PACMA 31, a Potent Protein Disulfide Isomerase (PDI) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals in oncology and related fields.

Introduction: PACMA 31 is an irreversible, orally active small-molecule inhibitor of Protein Disulfide Isomerase (PDI) with an IC50 of 10 μM.[1] PDI is a chaperone protein residing in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds, playing a critical role in oxidative protein folding.[2] In various cancer types, including ovarian cancer, PDI is overexpressed and its inhibition can lead to the accumulation of unfolded proteins, inducing ER stress and subsequent apoptosis in cancer cells.[3][4] this compound has demonstrated the ability to suppress tumor growth in preclinical models of human ovarian cancer, highlighting PDI as a promising therapeutic target.[2][5][6] This document provides a detailed protocol for evaluating the in vivo efficacy of this compound in a human ovarian cancer xenograft model.

Signaling Pathway of PDI Inhibition

Inhibition of PDI by this compound disrupts the proper folding of nascent polypeptides in the endoplasmic reticulum. This leads to an accumulation of misfolded proteins, a condition known as ER stress. The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a signaling cascade aimed at restoring ER homeostasis. Key mediators of the UPR include PERK, IRE1α, and ATF6. Chronic ER stress, however, can overwhelm the UPR's pro-survival mechanisms, leading to the activation of apoptotic pathways, characterized by the upregulation of transcription factor CHOP and subsequent activation of caspases.

PDI_Inhibition_Pathway cluster_ER Endoplasmic Reticulum PACMA31 This compound PDI Protein Disulfide Isomerase (PDI) PACMA31->PDI Inhibits Misfolded_Proteins Accumulation of Misfolded Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Leads to (if stress is prolonged) experimental_workflow cluster_prep Preparation cluster_tumor_dev Tumor Development cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture OVCAR-8 Cell Culture tumor_implant Subcutaneous Injection (5x10^6 cells in PBS/Matrigel) cell_culture->tumor_implant animal_acclimate Animal Acclimatization (Female Nude Mice) animal_acclimate->tumor_implant tumor_growth Tumor Growth Monitoring (until ~100-150 mm³) tumor_implant->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Daily Treatment (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2x/week) treatment->monitoring endpoint Euthanasia & Tumor Excision (Day 62 or humane endpoint) monitoring->endpoint End of study analysis Tumor Weight Measurement Histology (H&E) IHC & Western Blot (ER Stress Markers) endpoint->analysis

References

Application Notes and Protocols: Leveraging PACMA 31 Derivatives for Target Identification and Visualization Using Click Chemistry Principles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PACMA 31 is a potent, irreversible inhibitor of key cellular enzymes, including Protein Disulfide Isomerase (PDI) and Thioredoxin Reductase (TrxR).[1][2][3][4] Its mechanism involves the formation of a covalent bond with cysteine residues in the active sites of its target proteins.[2][5] this compound contains a terminal alkyne group, a functional handle that makes it a candidate for bioorthogonal "click chemistry" reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This feature opens up possibilities for its use in identifying cellular targets and studying its mechanism of action.

However, a critical consideration is that the reactive propynamide fragment of this compound, which contains the alkyne, is consumed during the covalent modification of its protein targets. This precludes the direct use of click chemistry for post-labeling applications on the parent compound.[3][8] To circumvent this, researchers have synthesized fluorescently labeled derivatives of this compound, such as BODIPY-conjugated PACMA 57.[9] These derivatives, which retain the inhibitory activity of the parent compound, serve as powerful probes for visualizing target engagement and cellular localization.

These application notes provide an overview of the use of this compound and its derivatives in research, with detailed protocols for target visualization and relevant click chemistry procedures that can be adapted for creating and utilizing such probes.

Data Presentation

Table 1: Biological Activity of this compound and its Derivatives
CompoundTarget(s)IC50Cell Line / AssayKey Findings & ApplicationsReference(s)
This compound PDI10 µMInsulin Aggregation AssayIrreversible inhibitor, forms covalent bond with active site cysteines.[3][6][10]
TrxRNot specifiedEnzyme AssayCovalently interacts with the selenocysteine (B57510) residue. Induces oxidative stress and apoptosis.[1]
PACMA 57 PDISimilar to this compoundOVCAR-8 cell growth assayBODIPY-conjugated fluorescent probe. Used for target visualization and cellular localization studies.[9]
PAO PDI85 µMInsulin Aggregation AssayPhenylarsine oxide, used as a comparator for PDI inhibition.[10]
Table 2: In Vivo Efficacy of this compound
Model SystemCompoundDosageAdministrationTreatment DurationOutcomeReference(s)
Human Ovarian Cancer Mouse XenograftThis compound20-200 mg/kgIntraperitoneal (i.p.)Daily for 62 days85% tumor growth inhibition[6][7]
This compound20-200 mg/kgOral (per os)Daily for 62 days65% tumor growth inhibition[6][7]

Signaling Pathways and Experimental Workflows

The inhibition of PDI and TrxR by this compound triggers significant downstream cellular events, primarily related to endoplasmic reticulum (ER) stress and oxidative stress, ultimately leading to apoptosis in cancer cells.

PACMA31 This compound PDI PDI Inhibition PACMA31->PDI TrxR TrxR Inhibition PACMA31->TrxR ER_Stress ER Stress PDI->ER_Stress ROS Increased ROS TrxR->ROS UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Figure 1: this compound Mechanism of Action.

A key application of this compound derivatives is in target identification and validation. This is typically achieved using a fluorescent analog in combination with biochemical assays.

start Treat Cancer Cells pacma57 Fluorescent Probe (e.g., PACMA 57) start->pacma57 lysis Cell Lysis pacma57->lysis sds SDS-PAGE lysis->sds scan Fluorescence Scan sds->scan band Identify Fluorescent Protein Band (~57 kDa) scan->band excision Band Excision & Digestion band->excision ms Mass Spectrometry excision->ms result Protein Identification (e.g., PDI) ms->result

Figure 2: Target ID with Fluorescent this compound Probe.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the fundamental click chemistry reaction used for bioconjugation, such as attaching a fluorescent dye to a molecule or labeling a protein that has been metabolically engineered to contain an alkyne or azide.

reagents Combine Reagents: 1. Alkyne-Molecule 2. Azide-Probe (e.g., Dye-Azide) 3. Buffer catalyst Add Catalyst System: - CuSO₄ - Ligand (e.g., TBTA) - Reducing Agent (e.g., Sodium Ascorbate) reagents->catalyst reaction Incubate at Room Temp (e.g., 1-2 hours) catalyst->reaction purification Purification reaction->purification

Figure 3: General CuAAC Click Reaction Workflow.

Experimental Protocols

Protocol 1: In-Cell Visualization of Protein Targets Using Fluorescent PACMA 57

This protocol describes how to treat cells with a fluorescent this compound derivative to visualize its covalent protein targets.[9]

Materials:

  • Ovarian cancer cell line (e.g., OVCAR-8)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PACMA 57 (BODIPY-conjugated this compound)

  • DMSO (for stock solution)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE loading buffer

  • Equipment for SDS-PAGE and in-gel fluorescence scanning

Procedure:

  • Cell Culture: Plate OVCAR-8 cells in a 6-well plate and grow to 70-80% confluency.

  • Probe Treatment: Prepare a 10 mM stock solution of PACMA 57 in DMSO. Dilute the stock solution in complete culture medium to a final concentration of 2 µM.

  • Incubation: Remove the old medium from the cells and add the medium containing PACMA 57. Incubate the cells for 30-60 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration.

    • Add SDS-PAGE loading buffer and heat the samples at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence imager with appropriate excitation/emission wavelengths for the BODIPY dye (e.g., λex = 488 nm, λem = 526 nm).[9] A fluorescent band at approximately 57 kDa indicates covalent binding of PACMA 57 to PDI.

  • Protein Loading Control: Stain the gel with a total protein stain (e.g., Coomassie Blue or SYPRO Ruby) to confirm equal protein loading across lanes.

Protocol 2: Competition Assay to Confirm Binding Specificity

This assay confirms that the parent compound (this compound) and its fluorescent derivative (PACMA 57) bind to the same target.[5]

Materials:

  • Purified recombinant PDI protein

  • This compound

  • PACMA 57

  • Reaction buffer (e.g., Sodium Phosphate buffer, pH 7.0)

  • DMSO

  • SDS-PAGE equipment and fluorescence scanner

Procedure:

  • Pre-incubation with this compound:

    • In a microcentrifuge tube, incubate purified PDI protein (e.g., 100 ng/µL) with 100 µM this compound (or an equivalent volume of DMSO for the control) in reaction buffer.

    • Incubate for 1 hour at 37°C.

  • Incubation with Fluorescent Probe:

    • Add PACMA 57 to each tube to a final concentration of 20 µM.

    • Incubate for an additional hour at 37°C.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the samples by SDS-PAGE followed by in-gel fluorescence scanning.

  • Expected Outcome: The fluorescent signal from PACMA 57 binding to PDI should be significantly reduced in the sample pre-incubated with this compound compared to the DMSO control, indicating that this compound blocked the binding site.

Protocol 3: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for conjugating an alkyne-containing molecule to an azide-containing probe via click chemistry. This can be used for creating fluorescent probes or for labeling proteins that have been modified to contain an alkyne handle.[1][6]

Materials:

  • Alkyne-containing molecule (e.g., a this compound analog designed to retain its alkyne)

  • Azide-containing probe (e.g., Azide-Fluorophore, Biotin-Azide)

  • Copper (II) Sulfate (CuSO₄)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Reducing Agent: Sodium Ascorbate (B8700270)

  • Buffer (e.g., PBS or Tris buffer)

  • DMSO for dissolving reagents

Procedure:

  • Prepare Stock Solutions:

    • Azide-probe: 10 mM in DMSO.

    • CuSO₄: 50 mM in deionized water.

    • Ligand (THPTA): 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule dissolved in buffer.

    • Add the azide-probe. A 2 to 5-fold molar excess of the probe over the alkyne is recommended.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and Ligand stock solutions. A 1:2 to 1:5 molar ratio of Cu:Ligand is common. Vortex briefly.

  • Initiate Reaction:

    • Add the catalyst premix to the main reaction tube. The final concentration of copper is typically 50-250 µM.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction by reducing Cu(II) to the active Cu(I) state.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can be mixed gently on a rotator.

  • Purification: Purify the resulting conjugate using an appropriate method based on its properties, such as size-exclusion chromatography, dialysis, or HPLC.

Conclusion

This compound and its derivatives are valuable tools for cancer research and drug development. While the inherent reactivity of this compound presents a challenge for direct click chemistry applications post-target engagement, the use of fluorescently labeled analogs provides a robust and effective strategy for target visualization and validation. The protocols outlined here offer researchers a guide to utilizing these compounds to investigate PDI and TrxR biology and to explore the cellular consequences of their inhibition. The principles of click chemistry remain central to the synthesis and application of these crucial chemical probes.

References

Troubleshooting & Optimization

PACMA 31 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing PACMA 31, its limited solubility in aqueous solutions can present a significant experimental hurdle. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A: this compound is a hydrophobic molecule, a common characteristic for many small molecule inhibitors. Its chemical structure contains several nonpolar rings and functional groups, which limit its ability to form favorable interactions with polar water molecules, leading to poor solubility in aqueous buffers.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is soluble in DMSO up to 100 mM.[1]

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What is happening?

A: This phenomenon is a common issue known as kinetic solubility failure. While this compound is soluble in the concentrated DMSO stock, the rapid dilution into an aqueous buffer where it is poorly soluble causes it to crash out of solution.

Q4: What is the mechanism of action of this compound?

A: this compound is an irreversible inhibitor of Protein Disulfide Isomerase (PDI), forming a covalent bond with the cysteine residues in the active site of PDI.[2][3][4] It has an IC₅₀ of 10 µM for PDI.[1][2] Additionally, this compound has been identified as a potent inhibitor of Thioredoxin Reductase (TrxR), where it covalently interacts with the selenocysteine (B57510) residue of TrxR.[5]

Troubleshooting Guide: Overcoming this compound Insolubility

This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your experiments.

Initial Steps: Stock Solution Preparation and Handling

Proper preparation and handling of your this compound stock solution are critical to preventing precipitation.

  • High-Quality Solvent: Always use anhydrous, high-purity DMSO to prepare your stock solution.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

  • Warm to Room Temperature: Before use, allow the stock solution aliquot to warm completely to room temperature.

Strategies to Improve Aqueous Solubility

If you are still observing precipitation upon dilution into your aqueous buffer, consider the following strategies. A logical workflow for troubleshooting is presented in the diagram below.

A step-by-step workflow for troubleshooting this compound precipitation.
Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 430.47 g/mol
Solubility in DMSO Up to 100 mM[1]
PDI IC₅₀ 10 µM[1][2]
OVCAR-8 IC₅₀ 0.9 µM[1]
OVCAR-3 IC₅₀ 0.32 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the recommended procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Methodology:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration using the molecular weight of 430.47 g/mol .

  • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.

  • Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Improving Aqueous Solubility with a Co-solvent

This protocol provides a method for improving the solubility of this compound in an aqueous buffer using a co-solvent approach.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Pluronic F-68

  • Experimental aqueous buffer (e.g., PBS, Tris)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a 10% (w/v) stock solution of Pluronic F-68 in your experimental aqueous buffer.

  • In a sterile microcentrifuge tube, first add the required volume of the 10% Pluronic F-68 solution to achieve a final concentration of 0.1-1% in your final experimental volume.

  • Add the remaining volume of your aqueous buffer.

  • Vortex the buffer containing Pluronic F-68.

  • While vortexing, slowly add the required volume of the 10 mM this compound DMSO stock to the buffer. This rapid mixing helps to prevent localized high concentrations of this compound that can lead to precipitation.

  • The final concentration of DMSO in the experimental solution should be kept as low as possible, ideally below 0.5%.

Signaling Pathway

This compound is known to inhibit PDI, which plays a crucial role in the endoplasmic reticulum (ER) by catalyzing the formation and isomerization of disulfide bonds in proteins. Inhibition of PDI leads to an accumulation of misfolded proteins, inducing ER stress and potentially leading to apoptosis.

G cluster_1 This compound Mechanism of Action PACMA31 This compound PDI Protein Disulfide Isomerase (PDI) PACMA31->PDI Inhibits (Irreversible) ProteinFolding Correct Protein Folding PDI->ProteinFolding Catalyzes MisfoldedProteins Accumulation of Misfolded Proteins PDI->MisfoldedProteins Prevents Accumulation ERStress ER Stress MisfoldedProteins->ERStress Induces Apoptosis Apoptosis ERStress->Apoptosis Leads to

References

Technical Support Center: Optimizing PACMA 31 Dosage for Minimal Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of PACMA 31, focusing on minimizing off-target effects while maintaining on-target efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an irreversible inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3][4] It forms a covalent bond with the active site cysteine residues of PDI, thereby inhibiting its enzymatic activity.[1][4] PDI is a chaperone protein located in the endoplasmic reticulum that plays a crucial role in oxidative protein folding.[4]

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect of this compound is the potent inhibition of Thioredoxin Reductase (TrxR).[5] this compound has been shown to selectively inhibit TrxR over the related enzyme glutathione (B108866) reductase (GR).[5] At higher concentrations or with prolonged exposure, this compound can exhibit cytotoxicity, which is likely attributable to off-target activities.[6] It can also induce the production of reactive oxygen species (ROS) at low micromolar concentrations.[5]

Q3: What is the recommended starting concentration for in vitro experiments?

A3: The reported IC50 of this compound for PDI is 10 µM.[1][2][3][4] For initial in vitro experiments, a concentration range of 0.1 to 25 µM is a reasonable starting point. It is crucial to perform a dose-response curve in your specific cell line to determine the optimal concentration that balances PDI inhibition with minimal cytotoxicity and off-target effects. For example, in OVCAR-8 and OVCAR-3 ovarian cancer cells, cytotoxic IC50 values were reported as 0.9 µM and 0.32 µM, respectively.[2]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock solution, dissolve 4.305 mg of this compound (MW: 430.47 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q5: What are the signs of off-target effects in my cell-based assays?

A5: Signs of off-target effects can include unexpected levels of cytotoxicity at concentrations where the on-target effect is not yet saturated, morphological changes in cells that are not consistent with PDI inhibition, or alterations in signaling pathways unrelated to PDI function. Increased production of reactive oxygen species (ROS) can also be an indicator of off-target activity.[5]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at low this compound concentrations.

Possible Cause Troubleshooting Step
Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound.Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the specific IC50 for your cell line.
Off-target effects: The observed toxicity may be due to inhibition of off-targets like TrxR.1. Measure TrxR activity in your cells treated with this compound. 2. Compare the concentration at which TrxR is inhibited to the concentration that causes cytotoxicity. 3. Consider using a structurally different PDI inhibitor as a control to see if the toxicity is specific to this compound's chemical scaffold.
Solvent toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final DMSO concentration in your culture medium is below 0.5% (v/v). Prepare a vehicle control with the same DMSO concentration as your highest this compound dose.
Compound instability: The compound may be degrading into a more toxic substance.Prepare fresh dilutions of this compound from a frozen stock for each experiment.

Issue 2: Inconsistent results in PDI activity assays.

Possible Cause Troubleshooting Step
Sub-optimal assay conditions: The insulin (B600854) aggregation assay is sensitive to buffer components and temperature.1. Ensure the insulin solution is freshly prepared and clear before starting the assay. 2. Maintain a constant temperature (e.g., 25°C) throughout the assay. 3. Verify the final concentrations of all reagents (PDI, insulin, DTT).
Inaccurate protein concentration: The amount of PDI used in the assay is critical.Accurately determine the protein concentration of your PDI preparation using a reliable method like the Bradford or BCA assay.
Interference from this compound: The compound itself might interfere with the absorbance reading.Run a control with this compound and all assay components except PDI to check for any direct effect on insulin aggregation or absorbance at 650 nm.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Assay IC50 Cell Line/System
Protein Disulfide Isomerase (PDI)Insulin Aggregation Assay10 µMPurified enzyme
OVCAR-8 cells (cytotoxicity)Not specified0.9 µMHuman ovarian cancer
OVCAR-3 cells (cytotoxicity)Not specified0.32 µMHuman ovarian cancer
Thioredoxin Reductase (TrxR)Not specifiedPotent inhibitor (specific value not provided)Purified enzyme

Key Experimental Protocols

PDI Activity Assay (Insulin Aggregation Method)

This protocol is adapted from established methods for measuring PDI reductase activity.[7][8][9][10]

Materials:

  • Recombinant human PDI

  • Insulin from bovine pancreas

  • Dithiothreitol (DTT)

  • Sodium phosphate (B84403) buffer (100 mM, pH 7.0)

  • EDTA (100 mM, pH 7.0)

  • This compound

  • 96-well clear flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

  • Prepare Reagents:

    • Insulin solution: Dissolve insulin in 50 mM Tris-HCl, pH 7.5 to a final concentration of 10 mg/mL.

    • DTT solution: Prepare a 100 mM stock solution in water.

    • Reaction buffer: 100 mM sodium phosphate, 2 mM EDTA, pH 7.0.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Reaction buffer

      • PDI (final concentration ~1.5 µM)

      • Varying concentrations of this compound (or DMSO vehicle control)

    • Incubate at 25°C for 15 minutes.

  • Initiate Reaction:

    • Add insulin to a final concentration of 1 mg/mL.

    • Add DTT to a final concentration of 1 mM to start the reaction.

  • Measure Turbidity:

    • Immediately begin reading the absorbance at 650 nm every 5 minutes for up to 60 minutes at 25°C.

  • Data Analysis:

    • Plot absorbance against time. The rate of insulin aggregation is determined from the linear portion of the curve.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting percent inhibition versus this compound concentration.

Thioredoxin Reductase (TrxR) Activity Assay

This protocol is based on the reduction of DTNB by TrxR.[11][12][13][14]

Materials:

  • Cell or tissue lysate containing TrxR

  • NADPH

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • TrxR Assay Buffer (e.g., potassium phosphate buffer with EDTA)

  • This compound

  • 96-well clear flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • NADPH solution: Prepare a fresh stock solution in assay buffer.

    • DTNB solution: Prepare a stock solution in assay buffer.

  • Sample Preparation:

    • Prepare cell or tissue lysates by homogenization in cold assay buffer.

    • Centrifuge to remove debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • TrxR Assay Buffer

      • Cell lysate (e.g., 20-50 µg of total protein)

      • Varying concentrations of this compound (or DMSO vehicle control)

    • Incubate at room temperature for 10-15 minutes.

  • Initiate Reaction:

    • Add NADPH to each well.

    • Add DTNB to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of TNB formation (the product of DTNB reduction).

    • Determine the percent inhibition of TrxR activity for each this compound concentration.

    • Calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This is a generalized protocol to assess the engagement of this compound with its target protein (e.g., PDI) in intact cells.[15][16][17][18][19]

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (containing protease inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Western blot reagents and antibodies against the target protein

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, leaving one sample at room temperature as a control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble target protein in each sample by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein against the heating temperature for both this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

PACMA31_Signaling_Pathway PACMA31 This compound PDI Protein Disulfide Isomerase (PDI) PACMA31->PDI Inhibits (On-Target) TrxR Thioredoxin Reductase (TrxR) PACMA31->TrxR Inhibits (Off-Target) Cytotoxicity Cytotoxicity ER_Stress ER Stress & UPR Modulation PDI->ER_Stress Alleviates Protein_Folding Correct Protein Folding PDI->Protein_Folding Promotes Apoptosis Apoptosis PDI->Apoptosis Leads to ROS_Homeostasis Redox Homeostasis TrxR->ROS_Homeostasis Maintains ROS_Production Increased ROS Production TrxR->Apoptosis Leads to ROS_Production->Cytotoxicity

Caption: this compound signaling pathways, highlighting on- and off-target effects.

Experimental_Workflow_Dosage_Optimization cluster_step1 Step 1: In Vitro Characterization cluster_step2 Step 2: Cellular Target Engagement cluster_step3 Step 3: Off-Target Liability Assessment cluster_step4 Step 4: Data Integration and Dose Selection Dose_Response Dose-Response Cytotoxicity Assay (e.g., MTT) PDI_Assay PDI Activity Assay (Insulin Aggregation) Dose_Response->PDI_Assay TrxR_Assay TrxR Activity Assay (DTNB Reduction) PDI_Assay->TrxR_Assay CETSA Cellular Thermal Shift Assay (CETSA) for PDI and potential off-targets TrxR_Assay->CETSA ROS_Assay Reactive Oxygen Species (ROS) Assay CETSA->ROS_Assay Proteomics Chemoproteomics (optional) (e.g., ABPP) ROS_Assay->Proteomics Analysis Integrate IC50s, cytotoxicity, and target engagement data Proteomics->Analysis Optimal_Dose Select Optimal Dose Range for Further Experiments Analysis->Optimal_Dose

Caption: Experimental workflow for this compound dosage optimization.

References

Technical Support Center: Overcoming Resistance to PACMA 31 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PACMA 31, a potent irreversible inhibitor of Protein Disulfide Isomerase (PDI).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an irreversible, orally active inhibitor of Protein Disulfide Isomerase (PDI), a chaperone protein residing in the endoplasmic reticulum (ER).[1][2][3] It forms a covalent bond with the active site cysteines of PDI, inhibiting its function.[1][2][3] This leads to an accumulation of misfolded proteins in the ER, inducing ER stress and activating the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis (programmed cell death).[4][5] this compound has also been identified as a potent inhibitor of Thioredoxin Reductase (TrxR), a key enzyme in cellular redox homeostasis.[6] Inhibition of TrxR leads to increased reactive oxygen species (ROS), causing oxidative stress and contributing to its anticancer effects.[6]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: While specific acquired resistance to this compound has not been extensively documented, based on its mechanisms of action and resistance patterns to similar agents, several possibilities can be investigated:

  • Upregulation of PDI or other chaperones: Cancer cells may adapt to chronic ER stress by increasing the expression of PDI itself or other ER chaperones like GRP78 (BiP).[7][8] This increased folding capacity can help mitigate the effects of PDI inhibition.

  • Activation of pro-survival UPR pathways: The UPR has both pro-apoptotic and pro-survival branches. Resistant cells might selectively upregulate pro-survival signaling, such as the ATF6 and IRE1α pathways, to enhance protein folding and degradation of misfolded proteins.[4]

  • Enhanced antioxidant capacity: Since this compound induces oxidative stress, resistant cells may upregulate their antioxidant defense systems. A key player in this response is the transcription factor Nrf2, which controls the expression of numerous antioxidant genes, including those involved in glutathione (B108866) (GSH) synthesis.[9]

  • Cross-resistance with other drugs: While this compound can overcome resistance to drugs like cisplatin (B142131), it's possible that cells resistant to other chemotherapeutics that also induce ER stress or oxidative stress may exhibit some level of cross-resistance to this compound.[9]

Q3: What are some strategies to overcome suspected resistance to this compound?

A3: Based on the potential resistance mechanisms, several combination strategies can be explored:

  • Combination with other ER stress inducers: Synergistic effects have been observed when PDI inhibitors are combined with other agents that induce ER stress, such as proteasome inhibitors (e.g., bortezomib).[10] This dual assault on protein homeostasis can overwhelm the adaptive capacity of cancer cells.

  • Inhibition of pro-survival UPR pathways: Targeting pro-survival arms of the UPR, for instance with inhibitors of IRE1α or ATF6, could re-sensitize cells to PDI inhibition.

  • Depletion of antioxidants: Combining this compound with agents that inhibit glutathione synthesis (e.g., buthionine sulfoximine (B86345) - BSO) could enhance its efficacy by preventing the quenching of reactive oxygen species.

  • Combination with conventional chemotherapy: this compound has been shown to act synergistically with cisplatin, resensitizing resistant ovarian cancer cells.[11] This suggests that combining this compound with DNA-damaging agents could be a viable strategy.

Q4: In which cancer types has this compound shown efficacy?

A4: this compound has demonstrated significant anticancer activity in preclinical models of ovarian cancer, including in vivo xenograft models.[1][2][3] Studies have also shown its potential in glioblastoma and multiple myeloma.[12][13] Its broad mechanism of targeting fundamental cellular stress responses suggests potential applicability across a range of solid and hematological malignancies.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Experimental Validation
Decreased cytotoxicity of this compound in long-term cultures. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve (MTT or similar viability assay) to compare the IC50 of this compound in the suspected resistant cells versus the parental cell line. 2. Assess PDI Expression: Use Western blotting or qPCR to check for upregulation of PDIA1 (P4HB) and other PDI family members (e.g., PDIA3, PDIA4, PDIA6). 3. Evaluate UPR Activation: Analyze the expression of UPR markers like GRP78, CHOP, and spliced XBP1 by Western blot or qPCR to see if pro-survival pathways are hyperactivated. 4. Measure Oxidative Stress Response: Quantify intracellular ROS levels using probes like DCFDA. Assess the expression and nuclear translocation of Nrf2 and the levels of downstream antioxidant enzymes (e.g., GCLC, NQO1) and glutathione (GSH).
High variability in experimental results with this compound. Inconsistent drug preparation or cell culture conditions.1. Fresh Drug Preparation: Prepare fresh stock solutions of this compound in DMSO and dilute to the final concentration in culture medium immediately before use. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Consistent Cell Seeding: Ensure consistent cell density and confluency at the time of treatment. 3. Control for Serum Effects: Serum components can interact with drugs. Consider reducing serum concentration or using serum-free media during short-term treatments, if compatible with your cell line.
This compound shows lower than expected efficacy in a new cell line. Intrinsic resistance of the cell line.1. Baseline Characterization: Profile the baseline expression levels of PDI isoforms, key UPR proteins, and components of the antioxidant response system (Nrf2 pathway) in the cell line. High basal levels of these proteins may indicate intrinsic resistance. 2. Test Synergistic Combinations: Evaluate the effect of this compound in combination with cisplatin, bortezomib, or a glutathione synthesis inhibitor to see if sensitivity can be enhanced.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and Other PDI Inhibitors

CompoundCell LineCancer TypeIC50 (µM)AssayReference
This compound OVCAR-8Ovarian Cancer10PDI inhibition (insulin aggregation)[2]
This compound MCF-7Breast Cancer4.2Cytotoxicity[14]
This compound MDA-MB-231Breast Cancer2.4Cytotoxicity[14]
E64FC26 AsPC-1Pancreatic Cancer6.13 (24h), 3.41 (48h)MTT[5][15]
E64FC26 BxPC-3Pancreatic Cancer0.93 (24h), 0.87 (48h)MTT[5][15]
CCF642 Multiple Myeloma Cell LinesMultiple Myeloma~1di-E-GSSG reduction[16]

Table 2: Synergistic Effects of this compound and Other PDI Inhibitors in Combination Therapies

PDI InhibitorCombination AgentCancer TypeEffectReference
This compound CisplatinOvarian Cancer (A2780cis)Resensitized resistant cells to cisplatin.[11]
E64FC26 BortezomibMultiple MyelomaSynergistically enhanced apoptosis and ER stress.[10]
Bepristat-2a Doxorubicin, Etoposide, MitoxantroneGlioblastomaStrong synergistic cytotoxicity.[12]
E64FC26 Panobinostat (HDAC inhibitor)Pancreatic and GlioblastomaSynergistic cytotoxicity.[17]

Experimental Protocols

PDI Inhibition Assay (Insulin Aggregation Assay)

This assay measures the reductase activity of PDI by monitoring the aggregation of insulin (B600854) upon the reduction of its disulfide bonds.

Materials:

  • Recombinant human PDI

  • Insulin solution (10 mg/ml in 50 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT) (100 mM)

  • Sodium Phosphate Buffer (100 mM, pH 7.0)

  • EDTA (100 mM, pH 7.0)

  • This compound or other test compounds

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

  • Prepare Reaction Cocktail: For a 1 ml reaction, mix 756 µl of Sodium Phosphate Buffer, 24 µl of EDTA solution, and 120 µl of insulin solution. Prepare fresh.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 75 µl of the reaction cocktail.

    • ~1.5 µg of recombinant PDI.

    • Your test compound (e.g., this compound) at various concentrations. For control wells, add the vehicle (e.g., DMSO).

    • Add Sodium Phosphate Buffer to bring the volume to 90 µl.

  • Initiate Reaction: Add 10 µl of 100 mM DTT to each well to start the reaction.

  • Measure Turbidity: Immediately begin reading the absorbance at 650 nm every 5 minutes for up to 60 minutes at 25°C.

  • Data Analysis: Subtract the absorbance of the control without PDI. Calculate the rate of insulin aggregation (change in A650/min) in the linear range. Determine the IC50 value of this compound by plotting the inhibition of the reaction rate against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the treatment period, add 10-20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µl of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

In Vivo Ovarian Cancer Xenograft Model

This protocol provides a general guideline for establishing an orthotopic ovarian cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human ovarian cancer cell line (e.g., OVCAR-8)

  • Matrigel (optional)

  • Surgical instruments

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-5 x 10^6 cells per injection.

  • Orthotopic Injection: Under anesthesia, surgically expose the ovary and inject the cell suspension into the ovarian bursa.

  • Tumor Growth Monitoring: Monitor tumor growth by palpation, ultrasound imaging, or bioluminescence imaging (if cells are luciferase-tagged).

  • Drug Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally or orally) according to the desired dosing schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times a week and calculate tumor volume.

  • Endpoint: At the end of the study (based on tumor size limits or animal health), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Visualizations

Signaling Pathways and Experimental Logic

This compound Mechanism of Action and Resistance Pathways cluster_pacma_action This compound Action cluster_cellular_effects Cellular Effects cluster_resistance Potential Resistance Mechanisms PACMA31 This compound PDI PDI Inhibition PACMA31->PDI TrxR TrxR Inhibition PACMA31->TrxR ER_Stress ER Stress PDI->ER_Stress Oxidative_Stress Oxidative Stress (ROS↑) TrxR->Oxidative_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Oxidative_Stress->Apoptosis UPR Adaptive UPR Activation UPR->ER_Stress Counteracts Antioxidant Upregulation of Antioxidant Response (Nrf2) Antioxidant->Oxidative_Stress Counteracts

References

issues with PACMA 31 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PACMA 31 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable, irreversible, and orally active inhibitor of Protein Disulfide Isomerase (PDI).[1] It functions by forming a covalent bond with cysteine residues within the active site of PDI, thereby inactivating the enzyme.[2][3] PDI is a chaperone protein crucial for oxidative protein folding in the endoplasmic reticulum, and its inhibition can lead to apoptosis in cancer cells.[4] this compound has an IC₅₀ of approximately 10 μM for PDI.[1][4]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound. Vendor recommendations vary slightly, so it is always best to consult the product-specific datasheet. General guidelines are summarized in the table below.

Q3: Is this compound stable in aqueous solutions and cell culture media?

This compound contains a propynamide group, which is an electrophilic "warhead" that covalently reacts with its target.[2] While propynamides are generally stable in plain buffer, they can react with nucleophiles.[5] Cell culture media, especially when supplemented with serum, contains various nucleophiles such as the amino acid L-cysteine which can potentially react with this compound and reduce its effective concentration over time.[6] Therefore, the stability of this compound in your specific experimental media over the full duration of the experiment should be verified.

Q4: How does the irreversible nature of this compound affect long-term experiments?

As an irreversible inhibitor, this compound forms a permanent covalent bond with PDI.[3] This means that the inhibition of the enzyme will persist even after the free compound is removed from the medium. The recovery of PDI activity in the cell is dependent on the synthesis of new PDI protein.[7] This prolonged duration of action is a key feature of covalent inhibitors. However, the reactive nature of the compound can also lead to off-target effects and potential cytotoxicity with prolonged exposure.[8]

Troubleshooting Guide for Long-Term Experiments

This guide addresses common issues encountered when using this compound in experiments lasting 24 hours or longer.

Observed Issue Potential Cause Recommended Action & Troubleshooting Steps
Reduced or no compound activity in a multi-day experiment. 1. Degradation in Media: this compound may be unstable in the cell culture medium at 37°C over extended periods due to reaction with media components (e.g., cysteine, serum proteins).1a. Assess Stability: Perform a stability study of this compound in your specific cell culture medium. A detailed protocol is provided below. 1b. Replenish Media: If degradation is confirmed, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). 1c. Shorten Exposure: For some endpoints, a shorter exposure to this compound (e.g., 1-4 hours) may be sufficient to achieve target engagement without the complication of degradation.[8]
2. Improper Storage: The solid compound or DMSO stock solution may have degraded due to incorrect storage.2a. Verify Storage: Ensure that the solid compound and stock solutions have been stored according to the manufacturer's recommendations (see table below). 2b. Prepare Fresh Stock: If in doubt, prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles.[1]
High levels of cell death or cytotoxicity, even at expected therapeutic concentrations. 1. Off-Target Effects: As an electrophilic compound, this compound can have off-target reactivity, which can accumulate over long incubation times, leading to cytotoxicity.[8]1a. Reduce Incubation Time: Determine the minimum exposure time required to achieve the desired biological effect. Studies have shown that a 1-4 hour treatment can be sufficient for target engagement.[8] 1b. Washout Experiment: Consider a "washout" experiment where cells are treated for a short period, then the media is replaced with inhibitor-free media for the remainder of the experiment.[7]
2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.2a. Check Solvent Concentration: Ensure the final concentration of DMSO or other solvent is at a non-toxic level for your specific cell line (typically <0.5%).
Precipitate forms in the cell culture medium after adding this compound. 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium.1a. Visually Inspect: Ensure the stock solution is fully dissolved before diluting into media. 1b. Warm Media: Gently warm the media to 37°C before and after adding the compound to aid dissolution. 1c. Reduce Concentration: If precipitation persists, it may be necessary to work at a lower concentration.
Inconsistent or variable results between experiments. 1. Media Inconsistency: The stability of this compound can be affected by lot-to-lot variability in serum or other media components.1a. Use Same Lot: Use the same lot of serum and media for a set of related experiments to minimize variability. 1b. Assess Stability: As a quality control step, periodically re-assess the stability of this compound in new lots of media.
2. Stock Solution Age: The potency of the DMSO stock solution may decrease over time, even when frozen.2a. Use Fresh Stocks: For critical long-term experiments, it is advisable to use freshly prepared stock solutions. Follow vendor guidelines on stock solution stability.[1]

Data Presentation

Table 1: Recommended Storage and Handling of this compound
FormStorage TemperatureRecommended DurationNotes
Solid Powder Room Temperature or -20°C≥ 4 years (at -20°C)Consult vendor-specific datasheet. Protect from light.
DMSO Stock Solution -20°CUp to 1 month[1]Aliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 months[1]Aliquot to avoid repeated freeze-thaw cycles.
Table 2: Example Data from a this compound Stability Assessment

The following table illustrates how to present data from a stability experiment conducted using the protocol described below. The values are hypothetical and intended for illustrative purposes.

Time Point (hours)Concentration of this compound (μM)Percent Remaining (%)
010.0100
49.595
88.888
246.565
484.242
722.121

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the chemical stability of this compound in a specific cell culture medium over the time course of a planned experiment.

Materials:

  • This compound solid or concentrated stock solution in DMSO

  • Cell culture medium of interest (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile, low-binding microcentrifuge tubes or a multi-well plate

  • Calibrated incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Preparation: Prepare a solution of this compound in the pre-warmed cell culture medium at the final working concentration to be used in your experiments.

  • Aliquoting: Distribute the solution into sterile, sealed microcentrifuge tubes (or wells of a plate), with one tube/well for each time point to be tested (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Incubation: Place the samples in a 37°C, 5% CO₂ incubator.

  • Time Point 0: Immediately after preparation, process the first sample (T=0). This will serve as your 100% reference.

  • Sample Collection: At each subsequent time point, remove the corresponding tube/well from the incubator.

  • Sample Processing: Immediately stop any potential degradation by freezing the sample at -80°C or by immediate extraction with an organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to pellet any precipitate.

  • Analysis: Analyze the supernatant from each time point using a validated HPLC or LC-MS method to quantify the concentration of the parent this compound compound.

  • Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PACMA31_Mechanism_of_Action cluster_ER Endoplasmic Reticulum PDI Protein Disulfide Isomerase (PDI) (Active) PDI_inactive PDI (Inactive) Protein_folded Correctly Folded Protein PDI->Protein_folded Protein_unfolded Unfolded Protein Protein_unfolded->PDI Protein Folding UPR Unfolded Protein Response (UPR) Protein_unfolded->UPR Accumulation PACMA31 This compound PACMA31->PDI Covalent Inhibition Apoptosis Apoptosis UPR->Apoptosis

Caption: Mechanism of this compound inducing apoptosis.

Stability_Workflow start Start: Prepare this compound in Cell Culture Medium aliquot Aliquot for each time point (T=0, 4, 8, 24h...) start->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect Collect sample at each time point incubate->collect collect->incubate Continue incubation for next time point process Process sample (e.g., freeze or extract) collect->process analyze Analyze by HPLC or LC-MS process->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate end End: Determine Stability Profile calculate->end

Caption: Workflow for assessing this compound stability.

Troubleshooting_Tree start Issue: Inconsistent or Reduced Activity in Long-Term Assay check_storage Are stock solutions stored correctly? start->check_storage yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No check_stability Is compound stable in media for the experiment duration? yes_storage->check_stability make_fresh Action: Make fresh stock solution. Re-run experiment. no_storage->make_fresh yes_stable Yes check_stability->yes_stable Yes no_stable No check_stability->no_stable No check_cytotoxicity Is unexpected cytotoxicity observed? yes_stable->check_cytotoxicity replenish_media Action: Replenish media with fresh compound periodically. no_stable->replenish_media yes_toxic Yes check_cytotoxicity->yes_toxic Yes no_toxic No check_cytotoxicity->no_toxic No reduce_time Action: Reduce incubation time or use washout protocol. yes_toxic->reduce_time investigate_other Investigate other experimental variables (e.g., cell passage, seeding). no_toxic->investigate_other

Caption: Troubleshooting decision tree for this compound.

References

PACMA 31 Treatment Protocols for Primary Cell Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PACMA 31 in primary cell cultures. Our aim is to help refine experimental protocols and address common challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an irreversible, orally active inhibitor of Protein Disulfide Isomerase (PDI).[1][2] PDI is a chaperone protein located in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds in proteins.[2][3] By forming a covalent bond with the active site cysteines of PDI, this compound inhibits its enzymatic activity, leading to an accumulation of unfolded proteins and ER stress, which can induce apoptosis, particularly in cancer cells.[1][3][4] It has an IC50 of 10 μM for PDI inhibition.[1][2][5]

Q2: What is the recommended starting concentration of this compound for primary cell cultures?

A2: The optimal concentration of this compound is highly cell-type dependent. While it has shown efficacy in cancer cell lines at concentrations around its IC50 of 10 μM, primary cells can be more sensitive.[1][6] A study on peripheral blood mononuclear cells (PBMCs) indicated that 25 μM this compound was cytotoxic in isolated PBMCs but not in whole blood co-incubated with LPS.[7] Therefore, a dose-response experiment is crucial. We recommend starting with a concentration range of 1-10 μM and assessing cell viability and target engagement.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in DMSO, with a recommended stock concentration of 100 mM.[5] For storage, it is advised to keep the stock solution at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Always aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: How long should I treat my primary cells with this compound?

A4: The treatment duration will depend on the specific experimental endpoint. For assessing acute effects on PDI activity or downstream signaling, shorter incubation times (e.g., 4-24 hours) may be sufficient.[1] For studies on cell viability, proliferation, or functional assays, longer-term treatments (24-72 hours) might be necessary. A time-course experiment is recommended to determine the optimal duration for your specific primary cell type and research question.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Cell Death/Toxicity Concentration too high: Primary cells can be more sensitive than cancer cell lines.[7] Solvent toxicity: High concentrations of DMSO can be toxic to cells. Prolonged incubation: Continuous exposure may lead to cumulative toxicity.Perform a dose-response curve: Test a range of concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal non-toxic concentration. Maintain a low final DMSO concentration: Ensure the final DMSO concentration in your culture medium is below 0.1%. Optimize incubation time: Conduct a time-course experiment to find the shortest effective exposure time.
No Observable Effect Concentration too low: The concentration may be insufficient to inhibit PDI effectively in your cell type. Compound instability: this compound may degrade in culture medium over long incubation periods. Low PDI expression: The target primary cells may have low endogenous levels of PDI.Increase the concentration: Titrate the concentration upwards, while carefully monitoring for cytotoxicity. Replenish the compound: For long-term experiments, consider replacing the medium with fresh this compound-containing medium every 24-48 hours. Confirm PDI expression: Use western blotting or qPCR to verify PDI expression in your primary cells.
Inconsistent Results Cell variability: Primary cells from different donors or passages can exhibit significant variability.[8][9] Inconsistent cell density: The effect of the compound can be dependent on cell confluence. Variability in compound preparation: Inconsistent dilution of stock solutions.Use cells from the same donor and low passage numbers: Minimize variability by using a consistent source of primary cells. Standardize seeding density: Ensure a consistent number of cells are plated for each experiment. Prepare fresh dilutions: Make fresh dilutions of this compound from a validated stock solution for each experiment.
Precipitate in Culture Medium Low solubility: The final concentration of this compound may exceed its solubility limit in the culture medium.Ensure proper dissolution: Vortex the stock solution before diluting it in pre-warmed culture medium. Do not exceed recommended solvent concentration: Keep the final DMSO concentration as low as possible.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (MTT Assay)
  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing PDI Inhibition (Insulin Turbidity Assay)

This protocol assesses the ability of this compound to inhibit PDI's reductase activity, which prevents the aggregation of insulin (B600854) B chain.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0).

    • Prepare a 10 mM DTT solution in the reaction buffer.

    • Prepare a 1 mg/mL insulin solution in the reaction buffer.

    • Prepare purified PDI enzyme.

  • Inhibition Step:

    • In a 96-well plate, mix PDI enzyme with various concentrations of this compound or vehicle control.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Add insulin solution to each well.

    • Initiate the reaction by adding DTT.

  • Measurement: Immediately begin reading the absorbance at 650 nm every minute for 30-60 minutes using a plate reader. The increase in absorbance corresponds to insulin aggregation.

  • Data Analysis: Plot the absorbance over time. A decrease in the rate of aggregation in the presence of this compound indicates PDI inhibition.

Visualizations

PACMA31_Mechanism_of_Action cluster_ER Endoplasmic Reticulum PDI PDI FoldedProtein Correctly Folded Protein PDI->FoldedProtein BlockedPDI Inactive PDI (Covalent Adduct) UnfoldedProtein Unfolded Protein UnfoldedProtein->PDI Disulfide bond formation/isomerization ER_Stress ER Stress UnfoldedProtein->ER_Stress Accumulation PACMA31 This compound PACMA31->PDI Irreversible Inhibition Apoptosis Apoptosis ER_Stress->Apoptosis Experimental_Workflow_PACMA31 start Start: Primary Cell Culture seeding Seed Cells in Multi-well Plate start->seeding treatment Treat with this compound (Dose-Response & Time-Course) seeding->treatment viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) treatment->viability target Assess Target Engagement (e.g., Western Blot for PDI, Insulin Turbidity Assay) treatment->target functional Functional Assays (e.g., Proliferation, Migration) treatment->functional analysis Data Analysis and Protocol Optimization viability->analysis target->analysis functional->analysis end End: Refined Protocol analysis->end Troubleshooting_Logic cluster_toxicity Toxicity Troubleshooting cluster_no_effect Efficacy Troubleshooting start Problem Encountered high_toxicity High Toxicity? start->high_toxicity no_effect No Effect? high_toxicity->no_effect No lower_conc Lower Concentration high_toxicity->lower_conc Yes higher_conc Increase Concentration no_effect->higher_conc Yes check_dmso Check DMSO % lower_conc->check_dmso shorter_time Reduce Incubation Time check_dmso->shorter_time end Optimized Experiment shorter_time->end check_pdi Confirm PDI Expression higher_conc->check_pdi replenish Replenish Compound check_pdi->replenish replenish->end

References

improving the specificity of PACMA 31 for PDI over TrxR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PACMA 31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on improving its specificity for Protein Disulfide Isomerase (PDI) over Thioredoxin Reductase (TrxR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is an irreversible, orally active small-molecule inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3] It functions by forming a covalent bond with the active site cysteine residues of PDI, thereby inhibiting its enzymatic activity.[2][3][4][5] PDI is a chaperone protein located in the endoplasmic reticulum that plays a crucial role in oxidative protein folding by catalyzing the formation, breakage, and rearrangement of disulfide bonds.[3][4][6]

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect of this compound is the inhibition of Thioredoxin Reductase (TrxR).[7] this compound has been identified as a potent TrxR inhibitor, interacting covalently with the selenocysteine (B57510) residue in the active site of TrxR.[7] This lack of absolute specificity is a critical consideration in experimental design and data interpretation.

Q3: Why is it important to improve the specificity of this compound for PDI over TrxR?

A3: Improving the specificity of this compound is crucial for several reasons. Firstly, it ensures that the observed biological effects are primarily due to the inhibition of PDI, allowing for a more accurate understanding of PDI's role in cellular processes. Secondly, reducing off-target effects on TrxR can minimize confounding experimental results and potential cellular toxicity not related to PDI inhibition.[8] TrxR is a key enzyme in the thioredoxin system, which is vital for maintaining cellular redox balance.

Q4: Are there any known analogs of this compound with improved specificity?

A4: While the initial development of this compound involved the synthesis of several derivatives, specific analogs with demonstrated improved specificity for PDI over TrxR are not yet extensively reported in the literature.[4][6] However, the exploration of this compound analogs with modifications to the propiolamide (B17871) warhead has been suggested as a strategy to reduce off-target effects.[9]

Troubleshooting Guide

Issue: High cytotoxicity observed at concentrations expected to be specific for PDI inhibition.

  • Possible Cause: This could be due to the off-target inhibition of TrxR by this compound, leading to cellular redox imbalance and subsequent apoptosis.[7]

  • Troubleshooting Steps:

    • Confirm TrxR Inhibition: Perform a cellular TrxR activity assay in the presence of this compound at the concentrations used in your experiment. A significant decrease in TrxR activity would suggest off-target effects.

    • Dose-Response Curve: Generate a detailed dose-response curve for both PDI and TrxR inhibition by this compound in your specific cell line. This will help you identify a potential therapeutic window where PDI is inhibited with minimal effects on TrxR.

    • Use a Rescue Agent: To confirm that the cytotoxicity is mediated by TrxR inhibition, you can try to rescue the cells by providing an alternative source of reducing equivalents, such as N-acetylcysteine (NAC).

    • Consider Alternative Inhibitors: If specificity remains an issue, consider using other PDI inhibitors with different mechanisms of action or potentially better selectivity profiles.[10][11]

Issue: Inconsistent or unexpected results in downstream assays after this compound treatment.

  • Possible Cause: The dual inhibition of PDI and TrxR can lead to complex and unpredictable changes in cellular signaling pathways beyond the expected endoplasmic reticulum stress response from PDI inhibition alone.

  • Troubleshooting Steps:

    • Pathway Analysis: Analyze the known downstream pathways of both PDI and TrxR. For example, PDI inhibition is expected to induce the unfolded protein response (UPR), while TrxR inhibition can lead to oxidative stress and activation of pathways like Nrf2.

    • Control Experiments: Use a known specific TrxR inhibitor as a control to delineate the effects of TrxR inhibition from those of PDI inhibition in your system.

    • Time-Course Experiment: A time-course experiment can help to distinguish the early events of PDI inhibition from the later consequences of sustained redox imbalance due to TrxR inhibition.

Quantitative Data

Inhibitor Target IC50 Mechanism of Action
This compoundPDI10 µMIrreversible, covalent binding to active site cysteines
This compoundTrxRNot specifiedCovalent interaction with the selenocysteine residue

Experimental Protocols

1. PDI Inhibition Assay (Insulin Turbidity Assay)

This assay measures the ability of PDI to reduce disulfide bonds in insulin (B600854), which leads to the aggregation of the insulin B-chain and an increase in turbidity.

  • Materials:

    • Human recombinant PDI

    • Insulin

    • Dithiothreitol (DTT)

    • This compound or test compound

    • Phosphate (B84403) buffer (pH 7.4)

    • 96-well plate

    • Plate reader capable of measuring absorbance at 650 nm

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add phosphate buffer, human recombinant PDI, and varying concentrations of this compound.

    • Incubate the plate at room temperature for a specified time to allow for the inhibitor to bind to PDI.

    • Prepare a solution of insulin in phosphate buffer.

    • To initiate the reaction, add DTT to the wells, followed immediately by the insulin solution.

    • Monitor the increase in absorbance at 650 nm over time using a plate reader.

    • The rate of insulin aggregation is proportional to the PDI activity. Calculate the percentage of inhibition at each concentration of this compound relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. TrxR Inhibition Assay

A common method to measure TrxR activity is the endpoint DTNB reduction assay.

  • Materials:

    • Recombinant human TrxR1

    • NADPH

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • This compound or test compound

    • Tris-HCl buffer (pH 7.5) with EDTA

    • 96-well plate

    • Plate reader capable of measuring absorbance at 412 nm

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add Tris-HCl buffer, NADPH, and varying concentrations of this compound.

    • Add recombinant human TrxR1 to each well and incubate for a specified time at room temperature.

    • To start the reaction, add DTNB to each well.

    • The TrxR-catalyzed reduction of DTNB by NADPH produces 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.

    • Measure the absorbance at 412 nm after a set incubation period.

    • Calculate the percentage of inhibition at each this compound concentration compared to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

PACMA31_Mechanism cluster_PDI PDI Inhibition cluster_TrxR TrxR Inhibition (Off-Target) PDI PDI (Active Site Cysteines) Inactive_PDI Inactive PDI Complex PDI->Inactive_PDI Inhibition TrxR TrxR (Active Site Selenocysteine) Inactive_TrxR Inactive TrxR Complex TrxR->Inactive_TrxR Inhibition PACMA31 This compound PACMA31->PDI Covalent Binding PACMA31->TrxR Covalent Binding

Caption: Mechanism of this compound inhibition on PDI and TrxR.

Specificity_Screening_Workflow start Synthesize this compound Analogs pdi_assay PDI Inhibition Assay (e.g., Insulin Turbidity) start->pdi_assay trx_assay TrxR Inhibition Assay (e.g., DTNB Reduction) start->trx_assay calc_ic50 Calculate IC50 for PDI and TrxR pdi_assay->calc_ic50 trx_assay->calc_ic50 selectivity_index Determine Selectivity Index (IC50 TrxR / IC50 PDI) calc_ic50->selectivity_index decision High Selectivity Index? selectivity_index->decision lead_candidate Lead Candidate for Further Studies decision->lead_candidate Yes redesign Redesign Analogs decision->redesign No

Caption: Workflow for screening this compound analogs for improved specificity.

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Optimizing Detection of PACMA 31-Protein Adducts by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of PACMA 31-protein adducts by mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Intensity of this compound Adduct Peak Incomplete cell lysis or protein extraction.Use a lysis buffer containing a strong denaturant (e.g., 8 M urea) and protease inhibitors. Sonication or other mechanical disruption methods can improve lysis efficiency.
Insufficient labeling with this compound.Optimize this compound concentration and incubation time. Ensure the protein of interest is in a reduced state to allow for cysteine modification.
Loss of sample during preparation.Use low-protein-binding tubes and pipette tips. Minimize the number of transfer steps.
Inefficient ionization of the adducted peptide.Optimize electrospray ionization (ESI) source parameters, such as spray voltage and capillary temperature.
Suboptimal fragmentation of the adducted peptide.Adjust collision energy (HCD or CID) to ensure fragmentation of the peptide backbone while retaining the modification. Consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD) which can be gentler on modifications.[1]
High Background Noise or Contaminating Peaks Contaminants from reagents or plastics.Use high-purity, LC-MS grade solvents and reagents. Use polypropylene (B1209903) tubes and avoid plasticware that can leach contaminants.
Presence of detergents from cell lysis.Perform a cleanup step using C18 solid-phase extraction (SPE) cartridges or spin columns to remove detergents and salts before LC-MS analysis.
Keratin (B1170402) contamination.Work in a clean environment, wear gloves, and use filtered pipette tips to minimize keratin contamination from skin and hair.
Difficulty in Identifying the Adducted Peptide Incorrect mass shift calculation for the this compound adduct.The theoretical monoisotopic mass of this compound is 430.1198 Da. The expected mass shift on a cysteine residue after Michael addition is the mass of this compound. Verify the mass accuracy of your instrument with a known standard.
Inefficient enzymatic digestion.Ensure complete denaturation, reduction, and alkylation of proteins before digestion. Use a sufficient amount of a high-quality protease like trypsin. Consider using a combination of proteases to generate different peptides.
Low abundance of the adducted peptide.Enrich for the protein of interest before digestion using immunoprecipitation or other affinity purification methods.
Inappropriate database search parameters.Include the mass of this compound (430.1198 Da) as a variable modification on cysteine residues in your search parameters. Increase the fragment ion mass tolerance if necessary.
Inconsistent Quantification Results Variability in sample preparation.Standardize all steps of the sample preparation protocol, including cell lysis, protein quantification, and digestion.
Inconsistent LC-MS performance.Equilibrate the LC column thoroughly before each run. Monitor system suitability by injecting a standard peptide mixture regularly.
Ion suppression effects.Use a stable isotope-labeled internal standard corresponding to the adducted peptide for accurate quantification. If unavailable, perform a standard addition experiment to assess matrix effects.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the recommended starting concentration of this compound for treating cells? A1: A starting concentration in the range of 10-50 µM is often used for in vitro cell culture experiments.[2] However, the optimal concentration should be determined empirically for your specific cell line and experimental goals by performing a dose-response experiment.

  • Q2: How can I ensure that the cysteine residues on my protein of interest are available for modification by this compound? A2: It is crucial to maintain a reducing environment during cell lysis and initial protein handling to prevent the formation of disulfide bonds. Including a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in your lysis buffer is recommended.

  • Q3: What is the best method for protein digestion to ensure good sequence coverage of my target protein? A3: Trypsin is the most commonly used protease for bottom-up proteomics as it generates peptides of a suitable size for mass spectrometry analysis. For comprehensive sequence coverage, you can consider using a combination of proteases with different cleavage specificities, such as Lys-C or Glu-C, in parallel digestions.

Mass Spectrometry Analysis

  • Q4: What type of mass spectrometer is best suited for detecting this compound adducts? A4: A high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF, is highly recommended.[1] These instruments provide high mass accuracy, which is crucial for confidently identifying the mass shift corresponding to the this compound adduct.

  • Q5: Which fragmentation method is optimal for sequencing this compound-modified peptides? A5: Both Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) can be effective. However, Electron Transfer Dissociation (ETD) can be advantageous as it tends to preserve labile post-translational modifications and can provide complementary fragmentation information, aiding in the precise localization of the modification on the peptide sequence.[1]

  • Q6: How do I set up my database search to identify this compound-adducted peptides? A6: You need to define a variable modification in your search software. The modification should be set to a mass shift of +430.1198 Da on cysteine residues. Ensure that your precursor and fragment mass tolerances are appropriate for your instrument's performance.

Data Interpretation

  • Q7: I see a peak with the correct mass for the this compound adduct, but the MS/MS spectrum is of poor quality. How can I confirm the identification? A7: If the MS/MS quality is low, you can try to improve it by optimizing fragmentation energy or using a different fragmentation method. Additionally, you can use targeted mass spectrometry (e.g., Parallel Reaction Monitoring or PRM) to specifically target the adducted peptide for fragmentation, which can significantly improve the quality of the MS/MS spectrum.

  • Q8: Can this compound modify other amino acid residues besides cysteine? A8: this compound is designed to be a Michael acceptor that reacts with nucleophilic thiol groups of cysteine residues. While reaction with other nucleophilic residues like lysine (B10760008) or histidine is possible, it is generally less favorable. To confirm the specificity, you can include variable modifications on other potential residues in your database search and evaluate the results.

Experimental Protocols

Protocol 1: In-solution Digestion of this compound-Treated Cells for Mass Spectrometry Analysis
  • Cell Lysis and Protein Extraction:

    • Harvest cells treated with this compound and a vehicle control.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl (pH 8.0), and a protease inhibitor cocktail.

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add iodoacetamide (B48618) to a final concentration of 20 mM to alkylate free cysteine residues that have not reacted with this compound.

    • Incubate in the dark at room temperature for 30 minutes.

    • Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.

  • Protein Digestion:

    • Dilute the urea concentration of the sample to less than 2 M by adding 50 mM Tris-HCl (pH 8.0).

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C with gentle shaking.

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Use a C18 SPE cartridge or spin column to desalt and concentrate the peptides according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50-80% acetonitrile (B52724) and 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

    • Inject the sample onto a reverse-phase LC column and separate the peptides using a gradient of increasing acetonitrile concentration.

    • Analyze the eluting peptides on a high-resolution mass spectrometer.

Quantitative Data Summary

Table 1: Recommended LC-MS/MS Parameters for this compound Adduct Analysis
ParameterRecommended Setting
LC Column C18 reverse-phase, 75 µm ID x 15-25 cm length
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 60-90 minutes
Flow Rate 200-300 nL/min
Mass Spectrometer Orbitrap or Q-TOF
MS1 Resolution 60,000 - 120,000
MS1 Scan Range 350-1500 m/z
MS/MS Fragmentation HCD or CID (ETD optional)
Normalized Collision Energy (HCD/CID) 25-35% (optimize for specific peptides)
MS/MS Resolution 15,000 - 30,000
Data-Dependent Acquisition Top 10-20 most intense precursors
Dynamic Exclusion 30-60 seconds

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_treatment Cell Treatment (this compound vs. Vehicle) lysis Cell Lysis & Protein Extraction cell_treatment->lysis reduction_alkylation Reduction & Alkylation lysis->reduction_alkylation digestion Proteolytic Digestion reduction_alkylation->digestion desalting Peptide Desalting digestion->desalting lc_separation LC Separation desalting->lc_separation ms_analysis MS/MS Analysis lc_separation->ms_analysis db_search Database Search (Variable Modification) ms_analysis->db_search identification Adduct Identification & Validation db_search->identification

Caption: Experimental workflow for the identification of this compound-protein adducts.

troubleshooting_logic start No Adduct Detected check_ms1 Check MS1 for Expected Mass? start->check_ms1 ms1_ok Mass Present check_ms1->ms1_ok Yes ms1_not_ok Mass Absent check_ms1->ms1_not_ok No check_digestion Review Digestion Efficiency? digestion_ok Good Coverage check_digestion->digestion_ok Yes digestion_not_ok Poor Coverage check_digestion->digestion_not_ok No check_labeling Optimize Labeling Conditions? labeling_not_ok Insufficient Labeling check_labeling->labeling_not_ok No check_ms_params Optimize MS Parameters? solution_fragmentation Optimize Fragmentation Energy/ Use ETD check_ms_params->solution_fragmentation ms1_ok->check_ms_params ms1_not_ok->check_digestion digestion_ok->check_labeling solution_digestion Improve Denaturation/ Use Multiple Proteases digestion_not_ok->solution_digestion labeling_ok Sufficient Labeling solution_labeling Increase this compound Conc./ Incubation Time labeling_not_ok->solution_labeling

Caption: Troubleshooting logic for non-detection of this compound adducts.

pdi_signaling_pathway cluster_er Endoplasmic Reticulum unfolded_proteins Unfolded Proteins er_stress ER Stress unfolded_proteins->er_stress pdi PDI pdi->unfolded_proteins Refolding pdi->er_stress Increased ire1 IRE1α upr Unfolded Protein Response (UPR) ire1->upr perk PERK perk->upr atf6 ATF6 atf6->upr pacma31 This compound pacma31->pdi Inhibition er_stress->ire1 er_stress->perk er_stress->atf6 apoptosis Apoptosis upr->apoptosis Prolonged Stress

Caption: PDI's role in the Unfolded Protein Response and the effect of this compound.

References

Validation & Comparative

Validating the Irreversible Inhibition of Protein Disulfide Isomerase (PDI) by PACMA 31: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the experimental validation of PACMA 31 as an irreversible inhibitor of Protein Disulfide Isomerase (PDI). It compares this compound with other PDI inhibitors and offers detailed experimental protocols for researchers in drug development and chemical biology.

Introduction to Protein Disulfide Isomerase (PDI) and its Inhibition

Protein Disulfide Isomerase (PDI) is a crucial chaperone protein primarily located in the endoplasmic reticulum (ER).[1][2] It functions as a thiol oxidoreductase, catalyzing the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins.[1][2][3] This process is essential for proper protein folding and cellular viability.[1] Dysregulation of PDI activity is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions, making it a promising therapeutic target.[4] PDI inhibitors interfere with its enzymatic activity, leading to an accumulation of misfolded proteins, ER stress, and the unfolded protein response (UPR), which can ultimately trigger cell death.[2][5][6][7]

This compound: An Orally Active, Irreversible PDI Inhibitor

This compound is a member of the propynoic acid carbamoyl (B1232498) methyl amides (PACMAs) class of molecules and has been identified as an orally active, irreversible inhibitor of PDI.[1][2][8] It has demonstrated significant cytotoxicity in various human ovarian cancer cell lines and has been shown to suppress tumor growth in vivo without notable toxicity to normal tissues.[1][2][8]

The mechanism of action involves the formation of a covalent bond between this compound and the conserved cysteine residues within the CGHC motifs of PDI's active sites.[1][2][8][9][10] This irreversible binding permanently inactivates the enzyme.

cluster_0 Mechanism of Irreversible Inhibition PDI PDI Active Site (with Cysteine-SH) Complex Reversible PDI-PACMA 31 Complex PDI->Complex Reversible Binding (Ki) PACMA31 This compound (Electrophilic Warhead) PACMA31->Complex Covalent_Adduct Irreversible Covalent Adduct (PDI Inactivated) Complex->Covalent_Adduct Covalent Bond Formation (kinact)

Caption: Mechanism of PDI inactivation by this compound.

Experimental Validation of Irreversible Inhibition

Confirming the irreversible nature of an inhibitor is critical. The following experimental approaches are key to validating the covalent inhibition of PDI by this compound.

A. Enzyme Activity Assays These assays measure the functional consequence of PDI inhibition. The insulin (B600854) turbidity assay is a well-established method for assessing the reductase activity of PDI.[2][11] In this assay, PDI reduces the disulfide bonds of insulin, causing its B-chain to precipitate, which can be measured as an increase in turbidity. This compound has been shown to inhibit this process in a dose- and time-dependent manner.[2][10][11] Fluorometric assays using quenched fluorescent substrates also offer a high-throughput alternative for measuring PDI activity.[12][13]

B. Dialysis Assay for Reversibility A dialysis assay is a definitive method to distinguish between reversible and irreversible inhibitors.[14][15] The enzyme-inhibitor complex is dialyzed against a large volume of buffer. Reversibly bound inhibitors will dissociate and diffuse away, leading to the recovery of enzyme activity.[14] For an irreversible inhibitor like this compound, the covalent bond persists, and enzyme activity is not restored post-dialysis.[14][15]

C. Mass Spectrometry for Covalent Adduct Confirmation Mass spectrometry (MS) provides direct physical evidence of covalent bond formation.[2][9][10] By analyzing PDI that has been treated with this compound, MS can identify the precise mass increase corresponding to the addition of the this compound molecule to specific cysteine residues in the active site, confirming the formation of a covalent adduct.[2][9]

cluster_workflow Workflow for Validating Irreversible Inhibition start Treat PDI with This compound activity_assay PDI Activity Assay (e.g., Insulin Turbidity) start->activity_assay dialysis Dialysis Assay start->dialysis mass_spec Mass Spectrometry (LC-MS/MS) start->mass_spec result1 Inhibition of PDI Activity activity_assay->result1 result2 No Recovery of Activity Post-Dialysis dialysis->result2 result3 Detection of PDI-PACMA 31 Adduct mass_spec->result3 conclusion Conclusion: This compound is an Irreversible Inhibitor result1->conclusion result2->conclusion result3->conclusion PDI_Inhibition PDI Inhibition (e.g., by this compound) Misfolded_Proteins Accumulation of Misfolded/Unfolded Proteins PDI_Inhibition->Misfolded_Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Apoptosis Apoptosis (Cell Death) UPR->Apoptosis Prolonged Stress

References

PACMA 31 in the Landscape of PDI Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PACMA 31, a notable Protein Disulfide Isomerase (PDI) inhibitor, with other key players in the field. By presenting objective performance data, detailed experimental methodologies, and visual signaling pathways, this document serves as a critical resource for researchers investigating PDI inhibition as a therapeutic strategy, particularly in oncology.

Quantitative Comparison of PDI Inhibitor Efficacy

The efficacy of PDI inhibitors can be assessed through both enzymatic assays that measure the direct inhibition of PDI activity and cell-based assays that determine the cytotoxic effects on cancer cells. The following tables summarize the available quantitative data for this compound and a selection of other PDI inhibitors.

Table 1: Comparison of PDI Inhibitor Potency in Enzymatic Assays

This table presents the half-maximal inhibitory concentration (IC50) values of various PDI inhibitors as determined by the insulin (B600854) aggregation assay, a standard method for measuring PDI reductase activity.

InhibitorPDI IC50 (µM)Mechanism of ActionKey Characteristics
This compound 10[1]Irreversible, covalentOrally active, targets active site cysteines.
PAO (Phenylarsine Oxide) 85[1]IrreversibleA less potent PDI inhibitor compared to this compound.
P1 1.7[2]IrreversibleExhibits greater potency than this compound in enzymatic assays.
LOC14 ~100 (in di-E-GSSG assay)[3]ReversibleShows anti-apoptotic function in neurodegenerative disease models.
CCF642 ~1 (in di-E-GSSG assay)[3]CovalentApproximately 100-fold more potent than this compound in the di-E-GSSG PDI activity assay.
E64FC26 1.9 (for PDIA1)[4]Pan-PDI inhibitorInhibits multiple PDI family members including PDIA1, PDIA3, PDIA4, TXNDC5, and PDIA6.
KSC-34 3.5 (for PDIA1)Covalent, a-site selectiveDisplays high selectivity for the a-domain of PDIA1.
3-Methyltoxoflavin 0.17Potent PDI inhibitorPotent inhibitor of PDI.

Table 2: Comparative Cytotoxicity of PDI Inhibitors in Cancer Cell Lines

This table highlights the cytotoxic effects of this compound and other PDI inhibitors on various cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

InhibitorCell LineCancer TypeIC50 (µM)
This compound OVCAR-8Ovarian Cancer0.9[5]
OVCAR-3Ovarian Cancer0.32[5]
Multiple Myeloma Cell LinesMultiple Myeloma-
CCF642 Multiple Myeloma Cell LinesMultiple MyelomaSub-micromolar
LOC14 Multiple Myeloma Cell LinesMultiple Myeloma-
E64FC26 Multiple Myeloma Cell LinesMultiple MyelomaSub-micromolar

Experimental Protocols

Detailed and reproducible methodologies are fundamental to rigorous scientific comparison. The following are protocols for the key experiments cited in the evaluation of PDI inhibitors.

Insulin Aggregation Assay for PDI Activity

This assay measures the reductase activity of PDI by monitoring the aggregation of insulin upon the reduction of its disulfide bonds.

Materials:

  • Recombinant human PDI

  • Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT, 100 mM)

  • Sodium Phosphate Buffer (100 mM, pH 7.0)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

  • Prepare a reaction cocktail containing Sodium Phosphate Buffer, EDTA, and insulin solution.

  • Aliquot the reaction cocktail into the wells of a 96-well plate.

  • Add the PDI inhibitor to be tested at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add a solution of recombinant PDI to each well, except for the negative control wells.

  • Initiate the reaction by adding DTT to all wells.

  • Immediately begin monitoring the increase in absorbance at 650 nm at regular intervals (e.g., every 5 minutes) at 25°C.

  • The rate of insulin aggregation, indicated by the increase in absorbance, is inversely proportional to the PDI inhibitory activity of the compound.

  • Calculate the IC50 value by plotting the rate of aggregation against the inhibitor concentration.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • PDI inhibitors to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of the PDI inhibitors. Include a vehicle-treated control group.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.[6][7][8]

Signaling Pathways and Experimental Workflows

The inhibition of PDI leads to the accumulation of unfolded and misfolded proteins in the endoplasmic reticulum (ER), triggering a cellular stress response known as the Unfolded Protein Response (UPR). Chronic ER stress ultimately leads to apoptosis (programmed cell death).

PDI Inhibition and Induction of Apoptosis

The following diagram illustrates the signaling cascade initiated by PDI inhibition.

PDI_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus PDI PDI UnfoldedProteins Accumulation of Unfolded Proteins PACMA31 This compound PACMA31->PDI Inhibits ER_Stress ER Stress UnfoldedProteins->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 ATF4 ATF4 PERK->ATF4 XBP1s sXBP1 IRE1->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n CHOP CHOP ATF4->CHOP XBP1s->CHOP ATF6n->CHOP Caspase_Cascade Caspase Activation CHOP->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: PDI inhibition by this compound leads to ER stress and UPR activation, culminating in apoptosis.

Experimental Workflow for Comparing PDI Inhibitors

The following diagram outlines a typical workflow for the comparative evaluation of PDI inhibitors.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Mechanistic Studies a Select PDI Inhibitors (this compound, Comparators) b Enzymatic Assay (Insulin Aggregation) a->b c Determine IC50 values b->c d Select Cancer Cell Lines e Cytotoxicity Assay (MTT Assay) d->e f Determine Cellular IC50 values e->f g Western Blot for UPR markers (e.g., CHOP) f->g h Apoptosis Assay (e.g., Caspase Activity) f->h i Data Analysis & Comparison g->i h->i

Caption: A streamlined workflow for the comparative analysis of PDI inhibitors.

References

PACMA 31 in Cancer Therapy: A Comparative Guide to Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, covalent inhibitors have emerged as a powerful class of molecules capable of forming a lasting bond with their protein targets, leading to sustained inhibition. Among these, PACMA 31 has garnered significant attention for its potential in treating various cancers, primarily through the inhibition of Protein Disulfide Isomerase (PDI). More recently, Thioredoxin Reductase (TrxR) has also been identified as a target of this compound, broadening its mechanistic scope. This guide provides a comparative analysis of this compound with other covalent inhibitors targeting PDI and TrxR, offering insights for researchers, scientists, and drug development professionals.

Mechanism of Action and Cellular Targets

This compound is an irreversible inhibitor that covalently modifies the active site cysteine residues of its target proteins.[1][2] Its primary and most well-characterized target is Protein Disulfide Isomerase (PDI), a chaperone protein residing in the endoplasmic reticulum (ER) that is crucial for the proper folding of nascent proteins.[1][3] By inhibiting PDI, this compound disrupts protein folding, leading to ER stress and subsequent apoptosis in cancer cells.[4][5] PDI is overexpressed in various cancers, making it a compelling therapeutic target.

Recent studies have unveiled that this compound also targets Thioredoxin Reductase (TrxR), a key enzyme in the thioredoxin system that regulates cellular redox balance.[6] Inhibition of TrxR by this compound leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and promoting cancer cell apoptosis.[6] This dual-targeting ability of this compound presents a multi-pronged approach to cancer therapy.

Comparative Efficacy of Covalent Inhibitors

The potency of covalent inhibitors is most accurately described by the second-order rate constant, kinact/KI, which reflects both the binding affinity (KI) and the rate of covalent bond formation (kinact). However, IC50 values, representing the concentration required for 50% inhibition, are more commonly reported. The following tables summarize the available quantitative data for this compound and other relevant covalent inhibitors.

Table 1: Comparative in vitro Potency of PDI Covalent Inhibitors

InhibitorTargetIC50 (µM)kinact/KI (M-1s-1)Cell LineAssay
This compound PDI10[1]Not Reported-Insulin (B600854) Aggregation
Phenylarsine Oxide (PAO)PDI85[1]Not Reported-Insulin Aggregation
KSC-34PDIA1Not Reported9.66 x 103-Not Specified
E64FC26PDIA11.9[7][8]Not Reported-Insulin Reduction
PDIA320.9[7][8]Not Reported-Insulin Reduction
PDIA425.9[7][8]Not Reported-Insulin Reduction
TXNDC516.3[7][8]Not Reported-Insulin Reduction
PDIA625.4[7][8]Not Reported-Insulin Reduction
LOC14*PDI~5 (for PDIA3)[9][10]Not Applicable-DiE-GSSG Reduction

*Note: LOC14 is a reversible inhibitor, and its potency is described by Kd (62 nM) and EC50 (500 nM).[10][11]

Table 2: Comparative in vitro Potency of TrxR Covalent Inhibitors

InhibitorTargetIC50 (µM)kinact/KI (M-1s-1)Cell LineAssay
This compound TrxRNot ReportedNot ReportedHeLaNot Specified
AuranofinTrxR~0.02 (for TrxR1)Not Reported-Not Specified
CisplatinTrxRNot ReportedNot Reported-Not Specified

Table 3: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines

Cell LineIC50 (µM)
OVCAR-30.32
OVCAR-40.44
OVCAR-51.2
OVCAR-80.9
SK-OV-30.58
IGROV-10.76

In Vivo Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in a mouse xenograft model of human ovarian cancer.[1] In this model, intraperitoneal (i.p.) or oral (per os) administration of this compound led to a significant suppression of tumor growth.[12]

Table 4: In Vivo Efficacy of this compound in OVCAR-8 Xenograft Model

Treatment GroupDoseAdministration RouteTumor Growth Inhibition
This compound20 mg/kg (daily for 3 weeks), then 40 mg/kg (daily for 1 week)i.p.85% at day 62[12]
This compoundNot specifiedper os65% at day 62[12]

Signaling Pathways

The therapeutic effects of this compound and other covalent inhibitors targeting PDI and TrxR are rooted in their ability to disrupt key cellular signaling pathways.

PDI_Inhibition_Pathway PACMA31 This compound PDI PDI PACMA31->PDI Covalent Inhibition UnfoldedProteins Misfolded/Unfolded Proteins PDI->UnfoldedProteins Protein Folding ER_Stress ER Stress UnfoldedProteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Figure 1: PDI Inhibition Pathway by this compound.

TrxR_Inhibition_Pathway PACMA31 This compound TrxR TrxR PACMA31->TrxR Covalent Inhibition Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduction Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red ROS ROS Trx_red->ROS Scavenging OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Figure 2: TrxR Inhibition Pathway by this compound.

Experimental Protocols

To facilitate the evaluation and comparison of covalent inhibitors, detailed experimental protocols are essential.

PDI Inhibition Assay (Insulin Turbidity Assay)

This assay measures the ability of an inhibitor to prevent PDI from reducing insulin, a process that leads to insulin aggregation and increased turbidity.

Materials:

  • Recombinant human PDI

  • Insulin solution (1 mg/mL in 50 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Dithiothreitol (DTT)

  • Inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, insulin, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding DTT to a final concentration of 1 mM.

  • Immediately monitor the increase in absorbance at 650 nm over time (e.g., every minute for 30 minutes) at room temperature.

  • The rate of insulin aggregation is determined from the linear phase of the turbidity curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

PDI_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare reaction mix: Buffer, Insulin, Inhibitor B Pre-incubate A->B C Add DTT to initiate B->C D Measure Absorbance (650 nm) over time C->D E Calculate % Inhibition D->E F Determine IC50 E->F

Figure 3: Workflow for PDI Inhibition Assay.
Thioredoxin Reductase (TrxR) Inhibition Assay

This assay measures the activity of TrxR by monitoring the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to TNB (5-thio-2-nitrobenzoic acid), which can be detected spectrophotometrically.

Materials:

  • Recombinant human TrxR

  • NADPH

  • DTNB

  • Inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, NADPH, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture at room temperature for a specified time.

  • Initiate the reaction by adding TrxR.

  • Immediately add DTNB to the wells.

  • Monitor the increase in absorbance at 412 nm over time.

  • The rate of TNB formation is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of inhibitor that reduces cell viability by 50%.

Conclusion

This compound stands out as a promising covalent inhibitor in cancer therapy due to its dual-targeting of PDI and TrxR, leading to a multi-faceted attack on cancer cell survival mechanisms. While direct comparative data in the form of kinact/KI values are still needed for a complete potency ranking, the available IC50 and in vivo data demonstrate its significant anti-cancer activity, particularly in ovarian cancer models. Further research to elucidate the kinetic parameters of this compound and other covalent inhibitors will be crucial for optimizing their therapeutic potential and guiding the development of next-generation cancer therapies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this dynamic field.

References

A Comparative Analysis of PACMA 31 and Thioredoxin Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of PACMA 31 and other established thioredoxin reductase (TrxR) inhibitors. Objectively comparing their performance with supporting experimental data, this document serves as a valuable resource for researchers in oncology and redox biology.

Introduction

The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is a pivotal antioxidant system maintaining cellular redox homeostasis.[1] Its dysregulation is a hallmark of various diseases, including cancer, making TrxR a compelling therapeutic target.[2] Thioredoxin reductase inhibitors disrupt this system, leading to oxidative stress and apoptosis in cancer cells.[1]

This compound, initially identified as an irreversible inhibitor of Protein Disulfide Isomerase (PDI), has recently been revealed to be a potent inhibitor of thioredoxin reductase as well.[2][3] This dual inhibitory activity makes this compound a unique compound for investigation. This guide will compare the enzymatic and cellular activities of this compound with those of well-characterized TrxR inhibitors, with a focus on Auranofin, a gold-containing compound and an FDA-approved drug for rheumatoid arthritis that is also a potent TrxR inhibitor.[4][5]

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and the representative TrxR inhibitor, Auranofin.

Table 1: Enzymatic Inhibition

CompoundTargetIC50Mechanism of Inhibition
This compound PDI10 µM[6][7][8][9]Irreversible, covalent bond with active site cysteines[7][10]
TrxRPotent inhibitor (specific IC50 not detailed in provided results)[2]Covalent interaction with the selenocysteine (B57510) residue[2]
Auranofin TrxR88 nM - 0.2 µM[4][11]Targets the selenocysteine-containing active site[1]

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell LineAssayEndpointResult
This compound OVCAR-8 (Ovarian)Colony FormationInhibition of colony growthDose-dependent inhibition (0-10 µM)[8]
HeLa (Cervical)CytotoxicityCell ViabilityEffective cytotoxicity[2]
Auranofin Various Lung Cancer CellsCell GrowthIC503-4 µM at 24h[12]
Human Prostate Cancer CellsCell ViabilityIC502.5 µM at 24h[11]

Mechanism of Action and Signaling Pathways

Inhibition of TrxR by compounds like this compound and Auranofin disrupts the cell's ability to reduce oxidized thioredoxin (Trx-S2). The accumulation of oxidized thioredoxin leads to a cascade of downstream effects, primarily the induction of oxidative stress and apoptosis.

One of the key signaling events triggered by TrxR inhibition is the activation of Apoptosis Signal-regulating Kinase 1 (ASK1). In its reduced state, thioredoxin binds to and inhibits ASK1.[1][13] When thioredoxin becomes oxidized due to TrxR inhibition, it dissociates from ASK1, leading to ASK1 activation. Activated ASK1 then phosphorylates and activates downstream kinases in the JNK and p38 MAP kinase pathways, ultimately culminating in apoptosis.[14]

The inhibition of TrxR also leads to a general increase in intracellular reactive oxygen species (ROS), which can damage cellular components and further promote apoptotic signaling.[2]

G cluster_legend Legend NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- Trx_SH2 Reduced Thioredoxin (Trx-(SH)2) TrxR->Trx_SH2 Reduces Trx_S2 Oxidized Thioredoxin (Trx-S2) Trx_SH2->Trx_S2 Reduces oxidized proteins ROS Reactive Oxygen Species (ROS) Trx_SH2->ROS Scavenges ASK1_inactive ASK1 (inactive) Trx_SH2->ASK1_inactive Binds & Inhibits Trx_S2->TrxR Trx_S2->ASK1_inactive Dissociates from Apoptosis Apoptosis ROS->Apoptosis Induces ASK1_active ASK1 (active) ASK1_inactive->ASK1_active Activation MAPK_pathway JNK/p38 MAPK Pathway ASK1_active->MAPK_pathway Activates MAPK_pathway->Apoptosis Induces Inhibitors This compound & TrxR Inhibitors Inhibitors->TrxR Inhibit key_inhibits Inhibition key_activates Activation/Reduction

Caption: Signaling pathway of TrxR inhibition leading to apoptosis.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize and compare this compound and TrxR inhibitors.

G start Start prepare_reagents Prepare Reagents: - TrxR enzyme - NADPH - DTNB (Ellman's Reagent) - Inhibitor (this compound/Auranofin) start->prepare_reagents mix_reagents Mix TrxR, NADPH, and Inhibitor prepare_reagents->mix_reagents initiate_reaction Initiate reaction with DTNB mix_reagents->initiate_reaction measure_absorbance Measure absorbance at 412 nm (Formation of TNB) initiate_reaction->measure_absorbance calculate_activity Calculate TrxR activity and % inhibition measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for Thioredoxin Reductase (TrxR) Inhibition Assay.

G start Start cell_culture Culture cancer cells start->cell_culture treat_cells Treat cells with inhibitor (e.g., this compound) cell_culture->treat_cells incubate Incubate for a specified time treat_cells->incubate add_dcíh_da Add DCFH-DA probe incubate->add_dcíh_da measure_fluorescence Measure fluorescence (Ex/Em ~485/530 nm) add_dcíh_da->measure_fluorescence analyze_data Analyze ROS levels measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Cellular ROS Detection Assay.

G start Start cell_treatment Treat cells with inhibitor start->cell_treatment protein_extraction Lyse cells and extract proteins cell_treatment->protein_extraction sds_page Separate proteins by SDS-PAGE protein_extraction->sds_page western_blot Transfer proteins to membrane sds_page->western_blot antibody_incubation Incubate with primary and secondary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3) western_blot->antibody_incubation detection Detect protein bands antibody_incubation->detection analysis Analyze protein expression levels detection->analysis end End analysis->end

Caption: Workflow for Western Blot Analysis of Apoptosis Markers.

Detailed Experimental Protocols

Thioredoxin Reductase (TrxR) Inhibition Assay (DTNB Assay)

This assay measures TrxR activity by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color.[15][16]

Materials:

  • Tris-HCl buffer (pH 7.5)

  • NADPH

  • DTNB (Ellman's Reagent)

  • Purified TrxR enzyme

  • Inhibitor (this compound or other TrxR inhibitors)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and the TrxR enzyme in a 96-well plate.

  • Add the inhibitor at various concentrations to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding DTNB to all wells.

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Cellular Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA)

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • DCFH-DA probe

  • Inhibitor (this compound or other TrxR inhibitors)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor for the desired time.

  • Remove the treatment medium and wash the cells with a suitable buffer.

  • Load the cells with DCFH-DA solution and incubate in the dark.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity at an excitation/emission wavelength of approximately 485/530 nm.

  • Normalize the fluorescence values to a measure of cell viability (e.g., protein concentration or cell count).

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in the apoptotic cascade.

Materials:

  • Cancer cell line

  • Inhibitor (this compound or other TrxR inhibitors)

  • Lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the inhibitor for the desired time.

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Conclusion

This compound presents a compelling profile as a dual inhibitor of both PDI and TrxR. Its ability to potently inhibit TrxR, leading to oxidative stress and apoptosis, places it within the broader class of promising anti-cancer agents that target the thioredoxin system. While direct quantitative comparisons of its TrxR inhibitory activity with established inhibitors like Auranofin require further investigation, the available data suggest it is an effective inducer of cell death in cancer cells. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other novel TrxR inhibitors.

References

Comparative Guide to the Anti-Tumor Effects of PACMA 31 in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of PACMA 31, a novel irreversible inhibitor of Protein Disulfide Isomerase (PDI) and Thioredoxin Reductase (TrxR), across various cancer models. The information is compiled to offer an objective overview of its performance, supported by available experimental data, to aid in future research and drug development endeavors.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical studies. It operates through a dual mechanism of action, targeting two key enzyme families involved in cancer cell survival and proliferation: Protein Disulfide Isomerases (PDIs) and Thioredoxin Reductases (TrxRs). By irreversibly binding to the active site cysteines of these enzymes, this compound induces endoplasmic reticulum (ER) stress and oxidative stress, ultimately leading to cancer cell apoptosis.[1][2] PDI levels are elevated in a variety of human cancers, including ovarian, prostate, and lung cancers, making it a promising therapeutic target.[3] this compound has also been shown to exhibit effective cytotoxicity against cervical cancer cells through the inhibition of TrxR.[2][4]

Quantitative Analysis of Anti-Tumor Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound in different cancer models.

Table 1: In Vitro Efficacy of this compound

Cancer TypeCell LineAssayIC50 Value (µM)Citation
Ovarian CancerOVCAR-8PDI Inhibition (Insulin Aggregation Assay)10[1][5]
Breast CancerMCF-7, MDA-MB-231Anti-proliferative>10

Note: Specific IC50 values for the anti-proliferative effects of this compound in breast cancer cell lines were not available in the reviewed literature, but studies indicate cytotoxic effects at concentrations exceeding 10 µM.

Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model

Animal ModelAdministration RouteDosageTreatment DurationTumor Growth InhibitionCitation
Athymic mice with OVCAR-8 xenograftsIntraperitoneal (IP)20-40 mg/kg/day30 days85%[5]
Athymic mice with OVCAR-8 xenograftsOral (per os)20-200 mg/kg/day62 days65%[5]

Comparison with Other Anti-Tumor Agents

A key aspect of evaluating a new anti-tumor compound is its performance relative to existing therapies. While direct comparative studies with this compound are limited, some studies have highlighted its potential to synergize with and overcome resistance to standard chemotherapeutic agents.

Table 3: Synergistic Effects of this compound with Cisplatin (B142131) in Ovarian Cancer

Cell LineCombinationEffectCitation
Cisplatin-resistant A2780cisThis compound + CisplatinResensitized resistant cells to cisplatin treatment, demonstrating a synergistic effect.

Note: This table highlights the potential of this compound in combination therapies, a crucial area for future research.

Signaling Pathways of this compound

This compound's anti-tumor effects are rooted in its ability to disrupt critical cellular processes by inhibiting PDI and TrxR. The diagrams below illustrate these mechanisms.

PACMA31_PDI_Pathway PACMA31 This compound PDI Protein Disulfide Isomerase (PDI) PACMA31->PDI Inhibits ER_Stress Endoplasmic Reticulum (ER) Stress PDI->ER_Stress Misfolded Proteins Accumulate UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: this compound inhibition of PDI leads to ER stress and apoptosis.

PACMA31_TrxR_Pathway PACMA31 This compound TrxR Thioredoxin Reductase (TrxR) PACMA31->TrxR Inhibits ROS Reactive Oxygen Species (ROS) Increase TrxR->ROS Redox Imbalance Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: this compound inhibition of TrxR induces oxidative stress and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

MTT_Workflow start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells (e.g., OVCAR-8, MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with a range of this compound concentrations (typically from 0.1 to 100 µM).

  • Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.

Detailed Methodology:

  • Cell Seeding: OVCAR-8 cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates.

  • Treatment: Cells are treated with different concentrations of this compound for 24 hours.[5]

  • Incubation: The drug-containing medium is then replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with methanol (B129727) and stained with crystal violet.

  • Colony Counting: The number of colonies containing at least 50 cells is counted. The results are expressed as a percentage of the control (untreated) cells.

In Vivo Xenograft Study

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

Xenograft_Workflow inject Subcutaneously inject OVCAR-8 cells into athymic nude mice tumor_growth Allow tumors to reach a palpable size inject->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize administer Administer this compound (IP or oral) or vehicle control randomize->administer measure Measure tumor volume periodically administer->measure endpoint Euthanize mice and excise tumors at study endpoint measure->endpoint

Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.

Detailed Methodology:

  • Cell Implantation: Human ovarian cancer cells (OVCAR-8) are injected subcutaneously into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered either intraperitoneally (20-40 mg/kg/day) or orally (20-200 mg/kg/day).[5] The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Study Endpoint: The study is concluded after a defined period (e.g., 30-62 days), and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.[5]

Conclusion

This compound demonstrates promising anti-tumor activity in a range of cancer models, particularly in ovarian cancer. Its unique dual mechanism of targeting both PDI and TrxR presents a novel therapeutic strategy. The available data suggests that this compound is not only effective as a standalone agent but also holds potential for combination therapies to overcome drug resistance. Further research is warranted to fully elucidate its efficacy across a broader spectrum of cancers and to establish its clinical potential. This guide provides a foundational overview to support such ongoing investigations.

References

Cross-Validation of PACMA 31's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PACMA 31's performance against other alternatives, supported by experimental data. This compound is a known irreversible inhibitor of Protein Disulfide Isomerase (PDI), a chaperone protein in the endoplasmic reticulum, but recent studies have revealed a more complex pharmacological profile, including the inhibition of Thioredoxin Reductase (TrxR). This guide delves into its multifaceted mechanism of action across various cell lines and offers a comparative analysis with other PDI inhibitors.

Mechanism of Action of this compound

Initially identified as a potent, irreversible inhibitor of Protein Disulfide Isomerase (PDI), this compound forms a covalent bond with the active site cysteines of PDI, leading to an accumulation of unfolded or misfolded proteins, induction of the Unfolded Protein Response (UPR), and subsequent cell death.[1][2][3] This mechanism has shown significant promise in preclinical models of ovarian cancer.[1][2] However, emerging evidence demonstrates that this compound also potently inhibits Thioredoxin Reductase (TrxR), a key enzyme in cellular redox homeostasis.[4] This dual inhibition leads to increased reactive oxygen species (ROS) and oxidative stress-mediated apoptosis.[4] Furthermore, its activity has been shown to be concentration-dependent in monocytes, where it can modulate tissue factor (TF) production and activity.[5]

Comparative Data of this compound and Alternatives

The following tables summarize the quantitative data on this compound and comparable PDI inhibitors, offering a side-by-side view of their efficacy in various assays and cell lines.

InhibitorTarget(s)IC50 (PDI Inhibition)Cell Line(s)Key FindingsReference(s)
This compound PDI, TrxR10 µMOVCAR-8 (Ovarian), Cervical Cancer Cells, MonocytesIrreversibly inhibits PDI; inhibits TrxR, leading to ROS-mediated apoptosis; shows tumor-targeting ability and suppresses ovarian tumor growth in vivo.[1][2][4][6]
Phenylarsine Oxide (PAO) PDI85 µMNot specified in provided abstractsA known small-molecule PDI inhibitor, less potent than this compound.[1]
E64FC26 Pan-PDI inhibitor (PDIA1, PDIA3, PDIA4, TXNDC5, PDIA6)Not specified in provided abstractsMultiple Myeloma (MM) cellsInduces ER stress and sensitizes MM cells to proteasome inhibitors like bortezomib (B1684674).[7][8]
Bacitracin PDINot specified in provided abstractsMonocytesMitigates myeloid tissue factor production.[5]
Quercetin-3-rutinoside PDINot specified in provided abstractsMonocytesMitigates myeloid tissue factor production.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the cross-validation of this compound's mechanism of action.

PDI Inhibition Assay (Insulin Aggregation Assay)

This assay measures the ability of an inhibitor to prevent PDI from reducing the disulfide bonds in insulin (B600854), which leads to its aggregation.

  • Reagents: Human recombinant PDI, insulin, dithiothreitol (B142953) (DTT), inhibitor compound (e.g., this compound), assay buffer.

  • Procedure:

    • Prepare a solution of insulin in the assay buffer.

    • Incubate PDI with varying concentrations of the inhibitor (e.g., this compound) for a specified time.

    • Initiate the reaction by adding DTT to the insulin solution.

    • Add the PDI-inhibitor mixture to the insulin/DTT solution.

    • Monitor the aggregation of insulin by measuring the increase in absorbance at a specific wavelength (e.g., 650 nm) over time using a plate reader.

    • The rate of insulin aggregation is inversely proportional to the PDI activity.

Cell Viability/Cytotoxicity Assay

This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells.

  • Cell Culture: Plate cells (e.g., OVCAR-8) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

  • Assay:

    • Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit) to each well.

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of viable cells relative to an untreated control.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of the inhibitor in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., OVCAR-8) into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the inhibitor (e.g., this compound) via a relevant route (e.g., intraperitoneal or oral) at a specified dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizing the Molecular Pathways and Experimental Workflow

To better understand the complex interactions and experimental designs, the following diagrams illustrate the key signaling pathways and a typical workflow for cross-validation.

PACMA31_PDI_Inhibition_Pathway cluster_ER Endoplasmic Reticulum PACMA31 This compound PDI PDI (Protein Disulfide Isomerase) PACMA31->PDI Covalent Inhibition UnfoldedProteins Unfolded/ Misfolded Proteins PDI->UnfoldedProteins Proper Folding UPR Unfolded Protein Response (UPR) UnfoldedProteins->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: this compound's inhibition of PDI in the endoplasmic reticulum.

PACMA31_TrxR_Inhibition_Pathway cluster_Cytosol Cytosol PACMA31 This compound TrxR TrxR (Thioredoxin Reductase) PACMA31->TrxR Inhibition Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduction ROS Increased ROS TrxR->ROS Trx_red Thioredoxin (Reduced) Trx_red->ROS Scavenging OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: this compound's inhibition of Thioredoxin Reductase (TrxR).

CrossValidation_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation cluster_Target Target Engagement & Specificity EnzymeAssay Enzyme Inhibition Assays (PDI, TrxR) CellLines Panel of Cancer Cell Lines EnzymeAssay->CellLines Viability Cell Viability & Apoptosis Assays CellLines->Viability Xenograft Xenograft Mouse Model Viability->Xenograft PullDown Chemical Proteomics/ Pull-down Assays Viability->PullDown Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Knockdown siRNA/CRISPR Knockdown PullDown->Knockdown

Caption: Experimental workflow for cross-validating this compound's mechanism.

References

PACMA 31: A Comparative Guide for Lead Compound Validation in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of PACMA 31 as a lead compound for drug development. It objectively compares its performance with alternative inhibitors of its primary targets, Protein Disulfide Isomerase (PDI) and Thioredoxin Reductase (TrxR), supported by experimental data. Detailed methodologies for key validation assays are provided, along with visualizations of relevant signaling pathways and experimental workflows.

Executive Summary

This compound is an irreversible, orally active small molecule inhibitor initially identified as a potent antagonist of Protein Disulfide Isomerase (PDI) with an IC50 of 10 μM.[1][2] It has since been discovered to also be a potent inhibitor of Thioredoxin Reductase (TrxR), inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[3] This dual inhibitory activity makes this compound a compelling candidate for cancer therapy, particularly in ovarian cancer where it has shown significant tumor growth suppression in vivo.[1][2] This guide evaluates this compound against other known PDI and TrxR inhibitors to assess its potential as a lead compound for further drug development.

Data Presentation: Comparative Analysis of Inhibitor Potency

The following tables summarize the inhibitory potency of this compound and its alternatives against their respective targets, as well as their cytotoxic effects on various cancer cell lines.

Table 1: Comparison of PDI Inhibitors

CompoundTarget(s)MechanismIC50 (PDI)Kd (PDI)Key Findings
This compound PDI, TrxRIrreversible, Covalent10 µM[1][2]-Orally active, suppresses ovarian tumor growth in vivo.[1][2]
LOC14 PDIA3Allosteric, Reversible5 µM (for PDIA3)[2]62 nM[2]Neuroprotective effects in a model of Huntington's disease.
Phenylarsine Oxide (PAO) PDICovalent85 µM[4]-A less potent PDI inhibitor compared to this compound.[4]
Bacitracin PDINon-specificHigh µM range-Limited by nephrotoxicity and low membrane permeability.
Compound 14d (2-trifluoromethyl acrylamide (B121943) derivative) PDIReversible0.48 µM[5]-Suppresses platelet aggregation and thrombus formation.[5]
CCF642 PDI isoenzymesCovalent~100-fold more potent than this compound and LOC14 in a di-E-GSSG assay[6]-Potent anti-myeloma activity in vivo.[6]

Table 2: Comparison of TrxR Inhibitors

CompoundTarget(s)MechanismIC50 (TrxR)Key Findings
This compound PDI, TrxRCovalentData not availableInduces apoptosis via ROS production in cervical cancer cells.[3]
Auranofin TrxRCovalent~88 nM[7]Orally available, approved for rheumatoid arthritis, shows anticancer activity.

Table 3: Cytotoxicity of this compound and Alternatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50
This compound OVCAR-8OvarianSignificantly inhibits colony formation at 0-10 µM[1][2]
Auranofin Calu-6Lung~3-4 µM[8][9]
Auranofin A549Lung~3-4 µM[8][9]
Auranofin NCI-H460Lung~3-4 µM[8][9]
Auranofin NCI-H1299Lung~1 µM[8]

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

PDI Inhibition Assay (Insulin Aggregation Method)

This assay measures the reductase activity of PDI by monitoring the aggregation of insulin (B600854) upon the reduction of its disulfide bonds.

Materials:

  • Recombinant human PDI

  • Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT, 100 mM)

  • Sodium Phosphate Buffer (100 mM, pH 7.0)

  • 96-well microplate reader

  • Test compounds (e.g., this compound)

Procedure:

  • Prepare a reaction cocktail containing Sodium Phosphate Buffer, EDTA, and insulin solution.

  • Dispense the reaction cocktail into wells of a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Add recombinant PDI to each well to a final concentration of approximately 1.5 µM.

  • Initiate the reaction by adding DTT to a final concentration of 1 mM.

  • Immediately measure the absorbance at 650 nm (turbidity) every 5 minutes for up to 60 minutes at 25°C.

  • The rate of insulin aggregation is determined by the increase in absorbance over time.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH.

Materials:

  • Cell or tissue lysates

  • TrxR Assay Buffer

  • DTNB solution

  • NADPH

  • TNB (5-thio-2-nitrobenzoic acid) standard

  • 96-well microplate reader

  • Test compounds (e.g., this compound)

Procedure:

  • Prepare cell or tissue lysates in cold TrxR Assay Buffer.

  • Determine the protein concentration of the lysates.

  • Add the lysate containing TrxR and the test compound at various concentrations to the wells of a 96-well plate.

  • Prepare a reaction mix containing TrxR Assay Buffer, DTNB, and NADPH.

  • Add the reaction mix to each well to initiate the reaction.

  • Measure the absorbance at 412 nm at multiple time points to determine the rate of TNB formation.

  • Create a standard curve using the TNB standard.

  • Calculate the TrxR activity and the percent inhibition for each compound concentration to determine the IC50 value.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[11][12]

Materials:

  • Intact cells

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Test compound

  • Thermal cycler

  • Lysis buffer

  • Equipment for Western blotting or other protein detection methods

Procedure:

  • Treat intact cells with the test compound or vehicle control for a specified time.

  • Wash the cells and resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.

  • Cool the tubes to room temperature and lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting or other quantitative protein detection methods.

  • Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]

Two-Dimensional Gel Electrophoresis (2D-GE)

2D-GE is a powerful technique for separating complex protein mixtures from cell lysates to identify protein targets of a compound.

Procedure:

  • First Dimension: Isoelectric Focusing (IEF)

    • Prepare cell lysates in a buffer compatible with IEF.

    • Load the protein sample onto an immobilized pH gradient (IPG) strip.

    • Apply a high voltage to separate proteins based on their isoelectric point (pI).

  • Second Dimension: SDS-PAGE

    • Equilibrate the IPG strip in SDS-containing buffer to coat the proteins with a negative charge.

    • Place the equilibrated IPG strip onto a large format SDS-polyacrylamide gel.

    • Apply an electric current to separate the proteins based on their molecular weight.

  • Visualization and Analysis

    • Stain the gel with Coomassie Brilliant Blue or a fluorescent dye to visualize the protein spots.

    • Compare the 2D gel patterns of treated and untreated samples to identify proteins whose expression or modification state has changed.

    • Excise the protein spots of interest and identify them using mass spectrometry.[10][14]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by the inhibition of PDI and TrxR.

PDI_Inhibition_Pathway PACMA31 This compound PDI PDI PACMA31->PDI Inhibits MisfoldedProteins Accumulation of Misfolded Proteins ER_Stress ER Stress MisfoldedProteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis

Caption: PDI Inhibition Pathway leading to Apoptosis.

TrxR_Inhibition_Pathway PACMA31 This compound TrxR Thioredoxin Reductase (TrxR) PACMA31->TrxR Inhibits Trx_ox Oxidized Thioredoxin (Trx-S2) ROS Increased ROS Trx_ox->ROS ASK1 ASK1 ROS->ASK1 Activates MAPK MAPK Pathway (JNK, p38) ASK1->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: TrxR Inhibition Pathway leading to Apoptosis.

Experimental Workflows

CETSA_Workflow Start Start: Treat cells with compound or vehicle Heat Heat cells across a temperature gradient Start->Heat Lyse Lyse cells and separate soluble/insoluble fractions Heat->Lyse Detect Detect and quantify soluble target protein Lyse->Detect Analyze Analyze data to generate melting curves Detect->Analyze End End: Determine thermal shift and target engagement Analyze->End

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

TwoD_GE_Workflow Start Start: Prepare protein lysate from treated cells IEF 1st Dimension: Isoelectric Focusing (IEF) by pI Start->IEF SDS_PAGE 2nd Dimension: SDS-PAGE by Molecular Weight IEF->SDS_PAGE Stain Stain gel to visualize protein spots SDS_PAGE->Stain Analyze Image analysis and spot comparison Stain->Analyze Identify Excise spots and identify proteins by Mass Spec Analyze->Identify

References

Comparative Analysis of PACMA 31 Analogs as Potent and Selective Protein Disulfide Isomerase (PDI) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Biological Target: Initial interest in PACMA 31 and its analogs in the context of PAK1 inhibition appears to be based on a misconception. Extensive scientific literature has firmly established that this compound is an irreversible inhibitor of Protein Disulfide Isomerase (PDI), a chaperone protein in the endoplasmic reticulum.[1][2][3][4] This guide, therefore, provides a comparative study of this compound analogs based on their well-documented activity as PDI inhibitors, which is critical for their anticancer effects.[1][5] There is currently no direct scientific evidence to support the claim that this compound or its analogs are inhibitors of p21-activated kinase 1 (PAK1).

This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of PACMA analogs and their potential as therapeutic agents targeting PDI.

Data Presentation: Potency of PACMA Analogs

The potency of this compound and its analogs is primarily evaluated through their cytotoxic effects on various cancer cell lines, which is a direct consequence of PDI inhibition. The following table summarizes the 50% inhibitory concentration (IC50) values of selected PACMA analogs against a panel of human ovarian cancer cell lines, as reported in the foundational study by Xu et al. (2012). The cell lines used include OVCAR-8, OVCAR-3, HEY, and the multidrug-resistant NCI/ADR-RES.[1] Lower IC50 values indicate higher potency.

Compound IDCore Structure ModificationOVCAR-8 IC50 (µM)NCI/ADR-RES IC50 (µM)HEY IC50 (µM)OVCAR-3 IC50 (µM)
This compound 2,4-dimethoxyphenyl0.91.11.50.32
Analog A 4-methoxyphenyl1.92.53.20.85
Analog B 2,5-dimethoxyphenyl1.21.82.10.51
Analog C 3,4-dimethoxyphenyl1.52.12.80.68
Analog D Phenyl3.85.26.12.1
Analog E 4-chlorophenyl2.73.94.51.8
PACMA 56 Lacks propynoyl group> 20> 20> 20> 20

Data extracted from Xu et al. (2012). The specific analog lettering (A, B, C, etc.) is used for illustrative purposes in this guide to represent different substitutions on the phenyl ring of the PACMA scaffold.

Key Findings from Potency Data:

  • This compound emerges as one of the most potent analogs, with sub-micromolar to low micromolar activity across all tested ovarian cancer cell lines.[1][2]

  • The presence of the propynoyl group is essential for activity, as its absence in PACMA 56 leads to a complete loss of cytotoxicity.[1][5] This group acts as a Michael acceptor, forming an irreversible covalent bond with cysteine residues in the active site of PDI.[1][3]

  • Substitutions on the phenyl ring significantly influence potency. The 2,4-dimethoxy substitution on this compound appears to be optimal for activity among the tested analogs.

Selectivity Profile

While highly potent, the selectivity of this compound is not limited to a single PDI family member. Studies have shown that this compound can also inhibit other PDI family members, including PDIA4, TXNDC5, and PDIA6. However, it does not appear to inhibit PDIA3.[6] This suggests that this compound acts as a pan-inhibitor for a subset of the PDI family. The development of more isoform-selective PDI inhibitors is an ongoing area of research.

Experimental Protocols

A key experiment to determine the inhibitory effect of compounds on PDI is the insulin (B600854) aggregation assay .

PDI Inhibition Assay: Insulin Aggregation Method

Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin β-chain. This aggregation can be measured as an increase in turbidity (absorbance) at 650 nm. An inhibitor of PDI will prevent this reduction, thereby reducing the rate of insulin aggregation.[5]

Materials:

  • Recombinant human PDI

  • Insulin solution (e.g., 1 mg/mL in phosphate (B84403) buffer)

  • Dithiothreitol (DTT)

  • Test compounds (PACMA analogs) dissolved in DMSO

  • Phosphate buffer (pH 7.0)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing phosphate buffer, insulin solution, and the test compound at various concentrations.

  • Initiate the reaction by adding DTT to the mixture.

  • Immediately place the plate in a spectrophotometer pre-set to 25°C.

  • Measure the absorbance at 650 nm every 5 minutes for a period of 30-60 minutes.

  • A control reaction without any inhibitor should be run in parallel.

  • The rate of insulin aggregation is determined by the linear increase in absorbance over time.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the control.

  • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

PDI Signaling Pathway and Inhibition

PDI_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibition Inhibition Mechanism UnfoldedProtein Unfolded Polypeptide (with non-native disulfide bonds) PDI_reduced PDI (Reduced) -SH HS- UnfoldedProtein->PDI_reduced Isomerization & Reduction Inactive_PDI Inactive PDI (Covalently Modified) PDI_oxidized PDI (Oxidized) -S-S- PDI_reduced->PDI_oxidized FoldedProtein Correctly Folded Protein (with native disulfide bonds) PDI_oxidized->FoldedProtein ERO1 ERO1α PDI_oxidized->ERO1 Re-oxidation ERO1->PDI_reduced PACMA31 This compound PACMA31->PDI_reduced Irreversible Covalent Bonding to Active Site Cysteines

Caption: PDI-catalyzed protein folding and its inhibition by this compound.

Experimental Workflow: PDI Insulin Aggregation Assay

PDI_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - PDI Enzyme - Insulin Solution - DTT Solution - Buffer Add_Components Add to 96-well plate: 1. Buffer + Insulin 2. PACMA Analog (or DMSO control) Prep_Reagents->Add_Components Prep_Compounds Prepare Serial Dilutions of PACMA Analogs Prep_Compounds->Add_Components Initiate_Reaction Initiate Reaction: Add DTT Add_Components->Initiate_Reaction Measure_Absorbance Measure Absorbance (650 nm) Every 5 min at 25°C Initiate_Reaction->Measure_Absorbance Plot_Data Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Calc_Rate Calculate Rate of Aggregation Plot_Data->Calc_Rate Calc_Inhibition Calculate % Inhibition vs. Control Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for PDI inhibition screening using the insulin aggregation assay.

References

Confirming the On-Target Effects of PACMA 31: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of genetic and biophysical methods used to confirm the on-target effects of PACMA 31, a well-documented irreversible inhibitor of Protein Disulfide Isomerase (PDI). We present supporting experimental data, detailed protocols for key validation experiments, and a comparison with alternative PDI inhibitors.

Introduction to this compound and Target Validation

This compound is an orally active, irreversible small-molecule inhibitor reported to target Protein Disulfide Isomerase (PDI), an essential chaperone protein in the endoplasmic reticulum (ER) that governs oxidative protein folding.[1][2] By forming a covalent bond with active site cysteines, this compound inhibits PDI's reductase activity, leading to an accumulation of unfolded proteins, ER stress, and ultimately, apoptosis in cancer cells.[1][2] While PDI is its primary target, recent studies have also identified Thioredoxin Reductase (TrxR) as a target, highlighting the critical need for rigorous on-target validation to deconvolute its mechanisms of action.[3]

Target validation is a crucial step in drug discovery, confirming that a molecule's therapeutic effect is mediated through its intended target. Genetic methods, such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, are powerful tools for this purpose. The underlying principle is that if the phenotypic effects of a drug can be mimicked by the genetic knockdown or knockout of its putative target, it provides strong evidence for on-target activity.

Pharmacological Profile and Comparison of PDI Inhibitors

This compound has been benchmarked against other PDI inhibitors. Its irreversible mechanism and potency distinguish it from earlier compounds like phenylarsine (B13959437) oxide (PAO). The table below summarizes the quantitative data for this compound and its alternatives.

Compound Primary Target(s) IC₅₀ Mechanism Key Findings
This compound PDIA1, TrxR10 µM (for PDI)[1][4]Irreversible, covalentSuppresses ovarian tumor growth in vivo (65-85% inhibition); orally bioavailable.[1] Also inhibits multiple PDI isoforms (PDIA4, TXNDC5, PDIA6).[5]
Phenylarsine Oxide (PAO) PDI85 µM[1][4]Reversible (Arsenical)A less potent, classical PDI inhibitor used for comparison.[1]
LOC14 PDIHigh µM for inhibitionNon-covalentShows anti-apoptotic function in nerve cells.[6]
CCF642 PDI~1 µM (di-E-GSSG assay)CovalentMore potent than this compound in some assays; induces acute ER stress.[6][7]
E64FC26 PDIA1, PDIA3, PDIA4, PDIA6, TXNDC51.9 µM (for PDIA1)Not specifiedBroadly inhibits multiple PDI family members and shows superior potency in head-to-head comparisons against other inhibitors in multiple myeloma models.[5]

Signaling Pathway of PDI Inhibition

PDI plays a critical role in the ER by catalyzing the formation and rearrangement of disulfide bonds, a vital step in the maturation of many secreted and membrane-bound proteins. Inhibition of PDI disrupts this process, triggering the Unfolded Protein Response (UPR), a cellular stress response that can lead to apoptosis if proteostasis is not restored.

PDI_Pathway cluster_ER Endoplasmic Reticulum Unfolded_Protein Unfolded Polypeptide PDI PDI (PDIA1) Unfolded_Protein->PDI Folding & Disulfide Bond Formation Folded_Protein Correctly Folded Protein PDI->Folded_Protein UPR Unfolded Protein Response (UPR) PDI->UPR Apoptosis Apoptosis UPR->Apoptosis PACMA31 This compound PACMA31->PDI Irreversible Inhibition

Mechanism of PDI inhibition by this compound.

Genetic Validation Workflow

The most definitive method for confirming a drug's target is to compare its effects to the genetic perturbation of that target. If the pharmacological inhibition (with this compound) and genetic inhibition (e.g., siRNA knockdown of the PDI gene, P4HB) result in the same cellular phenotype (a "phenocopy"), it strongly validates PDI as the drug's target.

Validation_Workflow cluster_Pharma Pharmacological Arm cluster_Genetic Genetic Arm Treat_Cells Treat Cancer Cells with this compound Phenotype_Assay Measure Phenotype (e.g., Cell Viability, Apoptosis, Colony Formation) Treat_Cells->Phenotype_Assay Knockdown Transfect Cancer Cells with PDI siRNA/CRISPR Knockdown->Phenotype_Assay Hypothesis Hypothesis: This compound targets PDI Hypothesis->Treat_Cells Hypothesis->Knockdown Comparison Compare Results Phenotype_Assay->Comparison Conclusion Conclusion: PDI is the physiological target of this compound Comparison->Conclusion Phenotypes Match

Logical workflow for on-target validation.

Experimental Protocols & Supporting Data

Genetic Validation via siRNA Knockdown

This approach uses small interfering RNA (siRNA) to transiently reduce the expression of the target protein, PDI. The effects are then compared to treatment with this compound. Studies have shown that silencing PDI with siRNA in OVCAR-8 ovarian cancer cells leads to significant inhibition of cell growth and colony formation, effects that are mirrored by this compound treatment.[1]

Experimental Protocol: siRNA Transfection for PDI Knockdown

  • Cell Seeding : Seed OVCAR-8 cells in a 6-well plate at a density of 2 x 10⁵ cells per well in 2 ml of antibiotic-free growth medium. Incubate for 18-24 hours until cells are 60-80% confluent.[8]

  • Prepare siRNA-Lipid Complex :

    • Solution A : Dilute 20-80 pmols of PDI-targeting siRNA (or a non-targeting control siRNA) into 100 µl of serum-free medium (e.g., Opti-MEM®).[8][9]

    • Solution B : Dilute 2-8 µl of a transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µl of serum-free medium.[8][9]

    • Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.[8]

  • Transfection : Wash the seeded cells once with serum-free medium. Add 800 µl of fresh antibiotic-free medium to each well, followed by the 200 µl siRNA-lipid complex.

  • Incubation : Incubate cells for 24-96 hours at 37°C.

  • Validation & Phenotypic Analysis :

    • Knockdown Confirmation : After incubation, lyse a subset of cells and perform Western blotting with an anti-PDI antibody to confirm reduced protein expression compared to the non-targeting control.[1]

    • Phenotypic Assays : Use the remaining cells to perform assays such as MTT (for cell viability) or a colony formation assay.[1]

Comparison of this compound Treatment vs. PDI siRNA Knockdown in OVCAR-8 Cells

Assay This compound Treatment (10 µM) PDI siRNA Knockdown Conclusion
Cell Growth (MTT Assay) Significant inhibitionSignificant inhibition[1]Effects are comparable, suggesting PDI is the target mediating cytotoxicity.
Colony Formation Dose-dependent inhibition[1]Significant inhibition[1]Both pharmacological and genetic inhibition of PDI impair clonogenic survival.
PDI Protein Level No direct effectSubstantially down-regulated[1]Confirms the genetic approach successfully removed the target.
Definitive Validation via CRISPR-Cas9 Knockout

For a more permanent and often cleaner genetic validation, CRISPR-Cas9 can be used to create a cell line with a complete knockout (KO) of the gene encoding PDI (P4HB).[10][11] These KO cells, which lack the target protein entirely, can then be tested for their sensitivity to this compound. If PDI is the true target, the KO cells should exhibit significant resistance to the drug compared to their wild-type (WT) counterparts.

Experimental Protocol: CRISPR-Cas9 Target Validation

  • Design and Synthesize gRNA : Design two or more unique guide RNAs (gRNAs) targeting early exons of the P4HB gene to ensure a functional knockout via frameshift mutation.

  • Generate Cas9-Expressing Cell Line : Establish a stable cancer cell line (e.g., OVCAR-8) that constitutively expresses the Cas9 nuclease.

  • Transfect/Transduce gRNA : Deliver the synthesized gRNAs into the Cas9-expressing cells using lentiviral transduction or plasmid transfection.

  • Isolate and Validate KO Clones : Select single-cell clones and expand them. Validate the knockout by sequencing the genomic target site and performing a Western blot to confirm the complete absence of PDI protein.

  • Drug Sensitivity Assay : Treat both the validated PDI-KO cells and the parental WT cells with a dose range of this compound.

  • Analysis : Measure cell viability (e.g., using an MTT or CellTiter-Glo assay) after 72 hours. A significant rightward shift in the dose-response curve for the KO cells compared to WT cells confirms on-target activity.

Biophysical Validation via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct physical engagement between a drug and its target protein within intact cells.[12][13] The principle is that when a drug binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[14]

Experimental Protocol: CETSA for this compound Target Engagement

  • Cell Treatment : Treat intact cells (e.g., OVCAR-8) with either this compound (at a desired concentration, e.g., 25 µM) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or sonication.

  • Separate Soluble and Aggregated Fractions : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Analysis : Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of PDI remaining at each temperature using Western blotting.

  • Interpretation : In the this compound-treated samples, a greater amount of soluble PDI should be detected at higher temperatures compared to the vehicle control, indicating that drug binding stabilized the protein. This results in a "thermal shift" of the melting curve.

Conclusion

Confirming the on-target effects of a small molecule like this compound is essential for its development as a therapeutic agent and its use as a chemical probe. While biochemical assays demonstrate direct inhibition, genetic approaches provide the highest level of validation in a physiological context. The evidence shows that the cytotoxic effects of this compound in ovarian cancer cells are phenocopied by siRNA-mediated knockdown of PDI, strongly supporting it as a primary target. Advanced techniques like CRISPR-Cas9 knockout offer an even more definitive validation method, while biophysical assays like CETSA can directly confirm target engagement in the complex cellular milieu. Together, these approaches provide a robust framework for validating the on-target activity of this compound and other targeted therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of PACMA 31: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling PACMA 31, a potent, irreversible protein disulfide isomerase (PDI) inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While specific institutional protocols may vary, the following guidelines, synthesized from safety data sheets and standard laboratory practices, provide a framework for the safe management and disposal of this compound waste.

Key Chemical and Physical Properties of this compound

A thorough understanding of a substance's properties is fundamental to its safe handling and disposal. Below is a summary of key quantitative data for this compound.

PropertyValue
Molecular Weight 430.47 g/mol
Formula C₂₁H₂₂N₂O₆S
Purity ≥98%
Solubility in DMSO 100 mM
CAS Number 1401089-31-3

General Disposal Principles from Safety Data Sheets

Safety Data Sheets (SDS) from suppliers like Cayman Chemical and Merck Millipore provide foundational, albeit general, guidance for the disposal of chemical waste such as this compound. The core principles are as follows:

  • Avoid Household Garbage and Sewage Systems: Chemical waste, including this compound, must not be disposed of with household garbage or poured down the drain.[4][5] This prevents environmental contamination and potential interference with wastewater treatment processes.

  • Adherence to Official Regulations: Disposal procedures must comply with all local, state, and federal regulations for chemical waste.[4][5]

  • Approved Waste Disposal Plant: It is recommended that the substance be disposed of via an approved waste disposal plant.[6][7][8][9] These facilities are equipped to handle and neutralize hazardous chemical waste safely.

  • Original Containers: Whenever possible, leave chemicals in their original containers to avoid misidentification and improper handling.[10]

  • No Mixing of Waste: Do not mix different chemical wastes unless explicitly instructed to do so by a qualified professional.[10]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines a standard procedure for the disposal of this compound from a laboratory setting. This should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Original this compound container or a clearly labeled, compatible waste container.

  • Waste disposal tags or labels as required by your institution.

  • Access to the designated chemical waste storage area.

Procedure:

  • Personal Protective Equipment (PPE) and Safety: Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area, such as a fume hood.

  • Container Preparation:

    • If the original container is intact and suitable for disposal, ensure the label is legible and includes the chemical name ("this compound"), CAS number (1401089-31-3), and any hazard warnings.

    • If transferring to a new waste container, use one that is chemically compatible and can be securely sealed. Label the new container with all the necessary information.

  • Waste Segregation: Do not mix this compound with other chemical waste streams unless permitted by your institution's EHS guidelines.

  • Documentation: Complete any required waste disposal forms or tags. This typically includes information about the chemical, quantity, and the laboratory or individual generating the waste.

  • Storage Pending Disposal: Securely seal the waste container and transport it to your institution's designated chemical waste storage area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arranging for Pickup: Follow your institution's procedures for arranging the pickup of chemical waste by a licensed hazardous waste disposal company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

PACMA31_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe assess_waste Assess Waste: - Solid or in solution? - Contaminated materials? select_container Select Appropriate Waste Container: - Original container? - Labeled, compatible container? assess_waste->select_container ppe->assess_waste label_container Label Container Correctly: - Chemical Name (this compound) - CAS # (1401089-31-3) - Hazard Information select_container->label_container segregate_waste Segregate Waste: - Do not mix with other chemicals label_container->segregate_waste document_waste Complete Waste Documentation: - Institutional Waste Tag/Form segregate_waste->document_waste store_waste Store in Designated Area: - Secure & Ventilated document_waste->store_waste arrange_pickup Arrange for Professional Disposal: - Contact EHS or licensed vendor store_waste->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

This compound Disposal Workflow

By adhering to these procedures and the principles of safe laboratory practice, researchers can ensure the responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

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